Mavacoxib-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11F4N3O2S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)/i5D,6D,7D,8D |
InChI Key |
TTZNQDOUNXBMJV-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Mavacoxib-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and analytical applications of the deuterated COX-2 inhibitor, Mavacoxib-d4.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Mavacoxib. Designed for researchers, scientists, and professionals in drug development, this document details the chemical properties, mechanism of action, and analytical applications of this compound, with a focus on its use as an internal standard in bioanalytical assays.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1] The incorporation of deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Mavacoxib in biological matrices.[1] Deuteration can also influence the pharmacokinetic and metabolic profile of a drug.[1]
Below is a summary of the key chemical and physical properties of both this compound and its non-deuterated counterpart.
| Property | This compound | Mavacoxib |
| Chemical Name | 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[2][3] |
| Chemical Formula | C₁₆H₇D₄F₄N₃O₂S[4] | C₁₆H₁₁F₄N₃O₂S[3][5] |
| Molecular Weight | 389.36 g/mol [4] | 385.3 g/mol [3][5] |
| CAS Number | 170569-88-7 (unlabeled)[4] | 170569-88-7[3][5] |
Mechanism of Action: Selective COX-2 Inhibition
Mavacoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][6][7][8][9][10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][7][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[7][10] By preferentially inhibiting COX-2, Mavacoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][9][10]
Pharmacokinetic and Pharmacodynamic Properties of Mavacoxib
Mavacoxib exhibits a unique pharmacokinetic profile, particularly in canines, for which it is approved for the treatment of pain and inflammation associated with degenerative joint disease.[1][6][9]
| Parameter | Value (in dogs) |
| Bioavailability (Fed) | 87%[7][8] |
| Bioavailability (Fasted) | 46%[7][8] |
| Plasma Protein Binding | ~98%[2][7] |
| Elimination Half-Life | 13.8 to >80 days[2][8][11] |
| Route of Elimination | Primarily biliary excretion of unchanged drug[2][8][12] |
Experimental Protocols
Synthesis of Deuterated Coxibs (Representative Protocol)
While a specific protocol for this compound is not publicly available, the following represents a general methodology for the synthesis of a deuterated coxib, such as celecoxib-d4, which shares structural similarities. This protocol is adapted from established synthetic routes for deuterated celecoxib.
Objective: To synthesize a deuterated analog of a coxib for use as an internal standard.
Materials:
-
Deuterated starting materials (e.g., deuterated aniline or benzene derivatives)
-
Appropriate reagents for diazotization, reduction, and cyclization reactions
-
Solvents (e.g., methanol, tetrahydrofuran)
-
Catalysts as required by the specific reaction scheme
-
Purification materials (e.g., silica gel for chromatography)
Methodology:
-
Preparation of Deuterated Precursors: The synthesis typically begins with commercially available deuterated starting materials. For instance, the synthesis of a celecoxib analog could start with a deuterated 4-acetamidobenzenesulfonyl chloride.
-
Key Reactions:
-
Amination and Hydrolysis: The initial deuterated precursor undergoes amination followed by hydrolysis.
-
Diazotization and Reduction: The resulting compound is then subjected to diazotization and reduction to form a key intermediate.
-
Cyclization: The final step involves a cyclization reaction to form the pyrazole ring characteristic of the coxib class of drugs.
-
-
Purification: The final deuterated product is purified using techniques such as column chromatography to ensure high chemical and isotopic purity.
-
Characterization: The structure and purity of the synthesized deuterated coxib are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Bioanalytical Method for Quantification in Plasma (Representative Protocol)
The following is a representative protocol for the quantification of a coxib in plasma using a deuterated internal standard, such as this compound, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of a coxib in plasma samples.
Materials:
-
Plasma samples
-
This compound (or other appropriate deuterated internal standard)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
Purified water
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution (this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the supernatant onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Set the flow rate to 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using an ESI source.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
In-Vitro Effects on Cancer Cell Lines
Recent studies have explored the anti-tumor effects of Mavacoxib in various canine and human cancer cell lines. These studies have shown that Mavacoxib can reduce cell viability and induce apoptosis.[6] The effects of Mavacoxib on key signaling pathways, such as the Akt and ERK pathways, have also been investigated.[6]
| Cell Line | IC₅₀ of Mavacoxib (µM) |
| CSKOS | 34.5 |
| U2OS | 157.7 |
| REM | Not specified |
| K9TCC | Not specified |
| T24 | Not specified |
Data from in-vitro studies on various cancer cell lines.[6]
The observed effects of Mavacoxib on the Akt and ERK signaling pathways are cell-line dependent. For example, in CSKOS cells, Mavacoxib treatment leads to a dose-dependent downregulation of phosphorylated Akt (p-Akt).[6] In contrast, in REM and K9TCC cells, Mavacoxib treatment has been shown to increase the expression of phosphorylated ERK (p-ERK).[6]
Conclusion
This compound serves as an invaluable tool for researchers in the field of pharmacokinetics and drug metabolism. Its properties as a stable isotope-labeled internal standard allow for the precise and accurate quantification of Mavacoxib in complex biological matrices. The understanding of Mavacoxib's mechanism of action as a selective COX-2 inhibitor, combined with its unique pharmacokinetic profile and emerging data on its effects in other therapeutic areas, underscores the importance of robust analytical methods for its continued study and development. This technical guide provides a foundational understanding of this compound and its applications, offering a starting point for further research and development efforts.
References
- 1. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zoetis.com.br [zoetis.com.br]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effects of inhibitors of ERK and Akt pathways in canine histiocytic sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
Mavacoxib-d4: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavacoxib-d4 is the deuterium-labeled analogue of Mavacoxib, a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor.[1] In the field of drug research and development, particularly in pharmacokinetics and bioanalytical assays, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drug candidates. This technical guide provides a comprehensive overview of the use of this compound in research, detailing its role as an internal standard, the mechanism of action of its parent compound, Mavacoxib, and relevant experimental protocols.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of Mavacoxib in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Mavacoxib, ensuring similar behavior during sample extraction, chromatography, and ionization.
-
Co-elution: It co-elutes with the unlabeled analyte, which helps to compensate for matrix effects and variations in instrument response.
-
Distinct Mass-to-Charge Ratio: The increased mass due to the deuterium atoms allows for its differentiation from the unlabeled Mavacoxib by the mass spectrometer, enabling simultaneous detection and quantification.
Mechanism of Action of Mavacoxib
Mavacoxib, the parent compound of this compound, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme.[2][3] The COX enzymes (COX-1 and COX-2) are key players in the arachidonic acid cascade, which leads to the production of prostaglandins, prostacyclins, and thromboxanes. These eicosanoids are involved in various physiological and pathophysiological processes, including inflammation, pain, and fever.[3]
COX-1 is a constitutive enzyme involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] By selectively inhibiting COX-2, Mavacoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
Signaling Pathway of Cyclooxygenase Inhibition
The following diagram illustrates the cyclooxygenase signaling pathway and the point of inhibition by Mavacoxib.
References
An In-depth Technical Guide to the Mavacoxib-d4 Certificate of Analysis
Introduction: Mavacoxib-d4 is the deuterium-labeled version of Mavacoxib, a selective cyclooxygenase-2 (COX-2) inhibitor and long-acting non-steroidal anti-inflammatory drug (NSAID).[1][2] In research and drug development, stable isotope-labeled compounds like this compound are crucial, primarily serving as internal standards for quantitative analysis by mass spectrometry.[2][3] This ensures accurate measurement of the unlabeled drug in biological samples. A Certificate of Analysis (CoA) is a critical quality control document that accompanies a chemical standard. It provides a comprehensive summary of the analytical tests performed on a specific batch, confirming its identity, purity, and other key characteristics. This guide will explain the typical components of a this compound CoA, detail the experimental methods used, and illustrate relevant biological and analytical workflows.
Interpreting the Certificate of Analysis: A Component-by-Component Review
A Certificate of Analysis for a high-purity standard like this compound provides assurance of its quality and suitability for quantitative research. Below is a summary of the data typically presented.
Quantitative Data Summary
The following table represents the kind of quantitative data found on a typical this compound CoA.
| Test Parameter | Method | Specification | Typical Result |
| Identity | |||
| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |
| Purity & Impurities | |||
| Purity | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |
| Physical Properties | |||
| Appearance | Visual Inspection | White to Off-White Solid | Off-White Solid |
| Molecular Formula | - | C₁₆H₇D₄F₄N₃O₂S | C₁₆H₇D₄F₄N₃O₂S |
| Molecular Weight | - | 389.36 g/mol | 389.36 g/mol |
Experimental Protocols
Detailed methodologies are essential for understanding and reproducing the data presented on a CoA. The following sections describe the protocols for the key analytical techniques used to certify this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a substance by separating it from any potential impurities.
-
Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times. A detector measures the components as they exit the column, generating a chromatogram. The area of the main peak relative to the total area of all peaks is used to calculate purity.
-
Typical Instrumentation:
-
HPLC System (e.g., Agilent 1200 series, Shimadzu Nexera X2)[4][5]
-
Column: C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8(2))[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M ammonium formate) and an organic solvent (e.g., acetonitrile/methanol mixture).[4]
-
Detector: UV-Vis or Diode Array Detector (DAD).
-
-
Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution. This is further diluted to a working concentration for injection.
-
Data Analysis: The purity is calculated as the percentage of the area of the this compound peak relative to the sum of the areas of all detected peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and structure of the compound and to determine its isotopic enrichment.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For identity, the experimentally measured molecular weight is compared to the theoretical weight. For isotopic purity, the relative intensities of the mass signals corresponding to the deuterated and non-deuterated forms are compared.
-
Typical Instrumentation:
-
Protocol for Identity:
-
The sample is introduced into the mass spectrometer, typically after separation by LC.
-
The molecules are ionized in the ESI source.
-
The mass analyzer measures the m/z of the parent ion. For this compound, this would correspond to [M+H]⁺ or [M-H]⁻ of 389.36.
-
The parent ion can be fragmented to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint.
-
-
Protocol for Isotopic Purity:
-
The analysis focuses on the mass signals for this compound and any residual non-deuterated Mavacoxib (unlabeled CAS 170569-88-7).[2][6]
-
The relative abundance of the ion corresponding to this compound is compared to the ion corresponding to unlabeled Mavacoxib.
-
The isotopic purity (atom % D) is calculated based on these relative abundances, confirming that the vast majority of the molecules are the desired deuterated form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the arrangement of atoms and the position of the deuterium labels.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the chemical environment of each nucleus, allowing for complete structural elucidation.
-
Typical Instrumentation:
-
Protocol for ¹H NMR:
-
The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
-
A ¹H NMR spectrum is acquired.
-
The chemical shifts, integration values, and splitting patterns of the peaks are analyzed.
-
For this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced, confirming the location of the deuterium labels. The rest of the spectrum should match the known structure of Mavacoxib.
-
Mandatory Visualizations
Logical Workflow for Certificate of Analysis Generation
The following diagram illustrates the typical workflow from receiving a sample to generating the final Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Mavacoxib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Mavacoxib-d4, the deuterated analog of Mavacoxib. This document details its structural characteristics, physicochemical parameters, and the analytical methodologies pertinent to its study. It is intended to serve as a core resource for professionals engaged in research, drug development, and pharmacokinetic analysis involving this compound.
Introduction
This compound is the deuterium-labeled form of Mavacoxib, a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor.[1] As a non-steroidal anti-inflammatory drug (NSAID) from the coxib class, Mavacoxib is used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease in dogs.[1][2] The incorporation of deuterium atoms creates a stable, heavy isotope-labeled version of the parent drug. This makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based bioanalytical assays, where it serves as an ideal internal standard for the accurate quantification of Mavacoxib in biological matrices.[1] Deuteration can potentially influence the pharmacokinetic profile of a drug, a factor that is critical during the drug development process.[1]
Chemical Structure and Identification
Mavacoxib is a diaryl-substituted pyrazole, chemically named 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide.[3][4] this compound retains this core structure, with four hydrogen atoms on the benzenesulfonamide ring being replaced by deuterium.
Table 1: Chemical Identification of Mavacoxib and this compound
| Identifier | Mavacoxib | This compound |
| IUPAC Name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[4] | 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4[5] |
| Molecular Formula | C₁₆H₁₁F₄N₃O₂S[4] | C₁₆H₇D₄F₄N₃O₂S[5] |
| Molecular Weight | 385.3 g/mol [4] | 389.36 g/mol [1][5] |
| CAS Number | 170569-88-7[4] | 170569-88-7 (unlabeled)[5] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F[4] | Not explicitly available, but represents deuteration on the sulfonated phenyl ring. |
| InChI Key | TTZNQDOUNXBMJV-UHFFFAOYSA-N[2] | Not explicitly available. |
Physicochemical Properties
The physicochemical properties of Mavacoxib are critical to its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. As an analog, this compound is expected to share nearly identical properties, with the primary distinction being its increased mass. Mavacoxib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3]
Table 2: Physicochemical Data for Mavacoxib
| Property | Value | Source |
| Physical State | Crystalline solid. Exists in five polymorphic forms (I-V). Form I is anhydrous, non-solvated, and non-hygroscopic. | [3] |
| Water Solubility | 6 µg/mL (at room temperature) | [3] |
| Lipid Solubility | Very high | [3] |
| pKa | 9.57 (weak organic base) | [3] |
| XLOGP3 | 3.1 | [3] |
| Plasma Protein Binding | Approximately 98% | [6][7] |
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for Mavacoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][8] COX enzymes are central to the arachidonic acid cascade, where they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] While the COX-1 isoform is constitutively expressed and involved in homeostatic functions, COX-2 is inducible at sites of inflammation.[7] By selectively inhibiting COX-2, Mavacoxib reduces the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1, which is relevant to the drug's safety profile.[3]
Caption: Mavacoxib's mechanism of action via selective COX-2 inhibition.
Experimental Protocols and Methodologies
The analysis of Mavacoxib and this compound relies on modern analytical techniques, primarily for quantification in biological fluids and characterization of its solid-state properties.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for determining the concentration of Mavacoxib in plasma, crucial for pharmacokinetic studies.[9][10] this compound is the preferred internal standard in this assay due to its similar chemical behavior and distinct mass.
General Protocol:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. This compound internal standard is added at a known concentration at the beginning of this process.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with formic acid).
-
Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mavacoxib and this compound to ensure specificity and sensitivity.
-
Quantification: The peak area ratio of Mavacoxib to this compound is calculated and compared to a calibration curve generated from standards of known concentrations to determine the Mavacoxib concentration in the original sample. A validated method in avian plasma demonstrated a limit of quantification (LOQ) of 5 ng/mL and a limit of detection (LOD) of 0.25 ng/mL for mavacoxib.[9]
Caption: Typical experimental workflow for Mavacoxib quantification.
Solid-State Characterization
The crystalline form of an active pharmaceutical ingredient can significantly impact its stability and bioavailability.
-
Powder X-Ray Diffraction (PXRD): This technique is used to distinguish between the five known crystalline forms (polymorphs) of Mavacoxib.[3] Each form produces a unique diffraction pattern, allowing for unambiguous identification.
Synthesis
The synthesis of Mavacoxib and related diaryl-substituted pyrazoles is well-documented. A common approach involves the cyclocondensation of a trifluorinated 1,3-dicarbonyl compound with an appropriately substituted aryl hydrazine.[11] Specific synthetic routes utilizing hydrazine have been detailed in the literature.[12]
Conclusion
This compound is a critical analytical reagent for the study of Mavacoxib, a potent and selective COX-2 inhibitor. Its physical and chemical properties are nearly identical to the parent compound, with the key difference being its isotopic labeling, which enables its use as a highly effective internal standard in mass spectrometric assays. A thorough understanding of its properties, mechanism of action, and the analytical methods used for its characterization is essential for researchers in pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mavacoxib - Wikipedia [en.wikipedia.org]
- 3. zoetis.com.br [zoetis.com.br]
- 4. Mavacoxib | C16H11F4N3O2S | CID 9843089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Mavacoxib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Mavacoxib-d4 as an internal standard in the quantitative analysis of mavacoxib. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who seek a deeper understanding of the principles and practical applications of stable isotope-labeled internal standards.
Introduction to Mavacoxib and the Need for a Robust Internal Standard
Mavacoxib, a long-acting non-steroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It is primarily used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease in dogs.[1][2] Accurate quantification of mavacoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring safety and efficacy.
Bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for drug quantification. However, they are susceptible to variations arising from sample preparation, instrument performance, and matrix effects, which can compromise the accuracy and reproducibility of the results.[3][4][5] To mitigate these variabilities, a suitable internal standard is essential.[6][7] this compound, a deuterated analog of mavacoxib, serves as an ideal internal standard for this purpose.[2]
The Pharmacodynamic Mechanism of Action of Mavacoxib
Mavacoxib exerts its therapeutic effect by selectively inhibiting the COX-2 enzyme.[8][9] COX enzymes are key in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins, which are mediators of inflammation, pain, and fever.[8][9] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[8][9] By preferentially inhibiting COX-2, mavacoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[10]
References
- 1. Mavacoxib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. ec.europa.eu [ec.europa.eu]
Deuterated Mavacoxib for Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mavacoxib, a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor, is a diarylsubstituted pyrazole-class non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine for the treatment of pain and inflammation associated with degenerative joint disease.[1][2] Its extended plasma half-life is a key feature of its therapeutic profile.[3][4] This technical guide explores the potential of deuterium substitution in the mavacoxib structure as a strategy to further modulate its pharmacokinetic profile. By leveraging the kinetic isotope effect, deuteration may offer an enhanced therapeutic window, reduced metabolic variability, and an improved safety profile. This document outlines the rationale, proposed synthesis, and a detailed experimental protocol for a comparative pharmacokinetic study of deuterated versus non-deuterated mavacoxib.
The Rationale for Deuterating Mavacoxib
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the metabolic fate of a drug.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[6][7] This phenomenon, known as the kinetic isotope effect, can lead to:
-
Reduced Rate of Metabolism: For drugs where metabolism is a primary route of elimination, deuteration at metabolically labile sites can decrease the rate of clearance, potentially prolonging the drug's half-life.[5]
-
Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of potentially reactive or toxic metabolites.
-
Improved Pharmacokinetic Profile: A lower rate of metabolism can lead to increased drug exposure (AUC), a longer half-life (t½), and potentially less frequent dosing.[5]
-
Reduced Intersubject Variability: By minimizing metabolism-driven variability, a more predictable pharmacokinetic profile across a patient population may be achieved.
Mavacoxib is structurally related to celecoxib.[8] A key structural difference is the replacement of the metabolically labile aromatic methyl substituent in celecoxib with a more stable fluoro substituent in mavacoxib, which contributes to its low clearance and long half-life.[8] While mavacoxib already possesses a prolonged half-life, strategic deuteration could further refine its pharmacokinetic properties.
Proposed Synthesis of Deuterated Mavacoxib
While a specific synthesis for deuterated mavacoxib has not been published, a plausible synthetic route can be extrapolated from the known synthesis of celecoxib and its deuterated analogues.[9][10] The proposed strategy focuses on incorporating deuterium into a key precursor.
A potential synthetic pathway could involve the use of a deuterated starting material in a Knorr pyrazole synthesis. For instance, a deuterated version of a β-dicarbonyl compound could be reacted with 4-methylsulfonylphenylhydrazine hydrochloride.[10]
Pharmacokinetics of Non-Deuterated Mavacoxib
A thorough understanding of the pharmacokinetics of the parent compound is essential for designing a comparative study with its deuterated analogue. Mavacoxib exhibits a very long terminal half-life in dogs.[3][4] Key pharmacokinetic parameters are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of Mavacoxib in Beagle Dogs [3][8]
| Parameter | Intravenous (Fasted) | Oral (Fasted) | Oral (Fed) |
| Dose | 4 mg/kg | 4 mg/kg | 4 mg/kg |
| Bioavailability (F) | - | 46.1% | 87.4% |
| Tmax (h) | - | 2.0 | 2.0 |
| Cmax (µg/mL) | - | 2.22 | 2.49 |
| AUC₀-∞ (µg·h/mL) | 1480 | 682 | 1290 |
| t½ (days) | 19.3 | 15.5 | 17.3 |
| CL (mL/h/kg) | 2.7 | - | - |
| Vss (L/kg) | 1.6 | - | - |
Table 2: Population Pharmacokinetic Parameters of Mavacoxib in Osteoarthritic Dogs [4]
| Parameter | Typical Value |
| Oral Clearance (Cl/F) | Dependent on body weight, age, and breed |
| Apparent Volume of Distribution (Vd/F) | Dependent on body weight |
| Terminal Elimination Half-life (t½) | 44 days (can exceed 80 days in a small subset of the population) |
Proposed Experimental Protocol for a Comparative Pharmacokinetic Study
This protocol outlines a single-dose, two-treatment, two-period crossover study to compare the pharmacokinetics of deuterated mavacoxib with non-deuterated mavacoxib in dogs.
Study Design
A crossover design is recommended to minimize inter-individual variability. Given the long half-life of mavacoxib, a parallel study design may also be considered to avoid excessively long washout periods.[11][12]
Subjects
-
Species: Healthy adult Beagle dogs.
-
Number: A sufficient number of animals to achieve statistical power (e.g., n=12).
-
Housing: Individually housed in a controlled environment.
-
Diet: Fed a standard canine diet. Food should be provided at a consistent time relative to drug administration, as it is known to affect mavacoxib's bioavailability.[8][13]
Drug Administration
-
Test Article: Deuterated Mavacoxib.
-
Reference Article: Non-Deuterated Mavacoxib.
-
Dose: A single oral dose (e.g., 2 mg/kg).
-
Administration: Administered with food to maximize and standardize absorption.[8]
Sample Collection
-
Matrix: Plasma (heparinized).
-
Collection Timepoints: Pre-dose (0 h), and at frequent intervals post-dose to accurately characterize the absorption and elimination phases. Given the long half-life, sampling should extend for a prolonged period (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 336, 504, 672, and 840 hours).[14]
-
Sample Processing: Blood samples should be centrifuged, and the plasma harvested and stored at -70°C until analysis.[15]
Bioanalytical Method
-
Technique: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of both deuterated and non-deuterated mavacoxib in plasma.[15][16]
-
Internal Standard: A stable isotope-labeled analogue of mavacoxib (e.g., ¹³C-labeled) would be ideal.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.
Pharmacokinetic Analysis
-
Software: Standard pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Method: Non-compartmental analysis will be used to determine the following parameters for both deuterated and non-deuterated mavacoxib:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC₀-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC₀-∞)
-
Terminal elimination half-life (t½)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
Statistical Analysis
-
Log-transformed Cmax and AUC values will be analyzed using an analysis of variance (ANOVA) to assess for significant differences between the deuterated and non-deuterated formulations.
-
The 90% confidence intervals for the ratio of the geometric means (deuterated/non-deuterated) for Cmax and AUC will be calculated.
Mavacoxib's Mechanism of Action and Metabolism
Mavacoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][17]
The metabolism of mavacoxib is limited, with the majority of the drug eliminated unchanged in the feces via biliary excretion.[18][19] However, some metabolism does occur, and deuteration at sites susceptible to metabolic attack could further reduce its already low clearance.
Conclusion
The development of a deuterated version of mavacoxib presents a compelling opportunity to enhance its pharmacokinetic profile. By strategically applying the principles of the kinetic isotope effect, it may be possible to create a molecule with an even longer half-life, reduced metabolic variability, and an improved safety profile. The proposed experimental protocol provides a robust framework for a comparative pharmacokinetic study that would be essential in evaluating the therapeutic potential of deuterated mavacoxib. The findings from such a study would be of significant interest to researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of mavacoxib in osteoarthritic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zoetis.com.br [zoetis.com.br]
- 9. researchgate.net [researchgate.net]
- 10. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Interactions for Drugs with a Long Half-Life—Evidence for the Need of Model-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. rr-americas.woah.org [rr-americas.woah.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. zoetis.com.br [zoetis.com.br]
Navigating the Physicochemical Landscape of Mavacoxib-d4: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Mavacoxib-d4, a deuterated analog of the long-acting non-steroidal anti-inflammatory drug (NSAID) Mavacoxib. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on the parent compound, Mavacoxib, to offer valuable insights for researchers and drug development professionals. Deuteration is generally not expected to significantly alter the fundamental physicochemical properties of a molecule; therefore, the data presented for Mavacoxib serves as a strong surrogate for understanding the behavior of this compound.
Core Physicochemical Properties
Mavacoxib is a weak organic base with a pKa of 9.57. The commercially available form of Mavacoxib is an anhydrous, non-solvated, and non-hygroscopic crystalline solid, which is noted to be chemically and physically stable under ambient conditions.[1] this compound is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic studies due to its similar properties to the parent drug.
Solubility Profile
Table 1: Inferred Solubility Characteristics of Mavacoxib
| Solvent/Condition | Solubility Inference | Rationale |
| Aqueous Media (Fasted State) | Low to Moderate | Oral bioavailability is significantly lower in fasted animals.[2] |
| Aqueous Media (Fed State) | Moderate to High | Oral bioavailability is nearly doubled in the presence of food, suggesting enhanced dissolution.[2] |
| Organic Solvents | Likely Soluble | As a synthetic organic molecule, solubility in common organic solvents like acetonitrile, methanol, and DMSO is expected for analytical purposes. |
Stability Profile
Mavacoxib is described as a chemically and physically stable compound under ambient conditions.[1] The long shelf life of the veterinary medicinal product containing Mavacoxib, which is 3 years, further attests to its stability.[3] No special storage conditions are required for the commercial product.[3]
Table 2: Stability Overview of Mavacoxib
| Condition | Stability | Notes |
| Ambient Temperature and Humidity | Stable | The commercial product has a long shelf life without special storage requirements.[1][3] |
| Light | Information Not Available | Standard practice would be to protect from light unless data proves otherwise. |
| pH | Information Not Available | As a weak base, the stability of Mavacoxib could be pH-dependent. |
Experimental Protocols
Detailed experimental protocols for the solubility and stability testing of this compound are not explicitly published. However, standard pharmaceutical industry practices for non-compendial drug substances can be applied.
Solubility Determination Workflow
The following workflow outlines a general procedure for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Indicating Method and Forced Degradation Study Logic
A crucial aspect of stability testing is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like a UV or Mass Spectrometer (MS). A forced degradation study is then performed to identify potential degradation products and validate the method's ability to separate these from the parent compound.
Caption: Logic for a Forced Degradation Study.
Signaling Pathway Context: Mechanism of Action
While not directly related to solubility or stability, understanding the mechanism of action of Mavacoxib is crucial for its development and application. Mavacoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).
Caption: this compound Mechanism of Action.
References
Mavacoxib-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Mavacoxib-d4, a deuterated internal standard essential for the accurate quantification of the long-acting, COX-2 selective non-steroidal anti-inflammatory drug (NSAID), Mavacoxib. This document outlines key information regarding suppliers, purity, and detailed experimental protocols for its use in pharmacokinetic analysis.
Supplier and Purity Information
This compound is available from several chemical suppliers catering to the research and pharmaceutical industries. While the purity of chemical standards is lot-dependent, the following table summarizes publicly available information and typical specifications. For precise, lot-specific purity data, it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier at the time of purchase.[1][2]
| Supplier | Product Name | Catalog Number (Example) | Stated Purity | Additional Information |
| MedchemExpress | This compound | HY-119447S | Lot-specific (CoA available upon request)[2] | Provided as a solid. Recommended storage conditions are detailed in the CoA.[2] |
| Santa Cruz Biotechnology | This compound | sc-479421 | Lot-specific (Refer to CoA for data)[1] | Alternate name: 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4.[1] |
Note: The listed catalog numbers are for reference only and may vary. Researchers should always verify the current product information with the supplier.
Mechanism of Action: COX-2 Inhibition
Mavacoxib, the parent compound of this compound, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] The COX-2 pathway is critical in mediating inflammation and pain. The diagram below illustrates this signaling cascade and the inhibitory action of Mavacoxib.
References
An In-depth Technical Guide to the Isotopic Purity of Mavacoxib-d4 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Mavacoxib-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mavacoxib. This compound is crucial as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by mass spectrometry (MS). Its isotopic purity is a critical parameter that directly impacts the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the typical isotopic distribution of this compound, detailed experimental protocols for its assessment, and the underlying principles of its analysis.
This compound, with the molecular formula C₁₆H₇D₄F₄N₃O₂S, is synthesized by replacing four hydrogen atoms on the phenyl ring with deuterium atoms. This mass shift allows for its clear differentiation from the unlabeled Mavacoxib in MS-based assays, while maintaining nearly identical physicochemical properties, ensuring it behaves similarly during sample preparation and chromatographic separation.
Data Presentation: Isotopic Purity and Distribution
The isotopic purity of a deuterated standard is not a single value but rather a distribution of different isotopic species, known as isotopologues. Due to the statistical nature of chemical reactions, the synthesis of this compound will inevitably result in trace amounts of molecules with fewer than four deuterium atoms (d0, d1, d2, d3) and potentially molecules with more than four if there are other exchangeable protons. High-quality this compound for use as an internal standard typically exhibits an isotopic enrichment of over 98%.[1] The table below presents a representative isotopic distribution for a high-purity batch of this compound.
| Isotopologue | Designation | Mass Shift | Representative Abundance (%) |
| Mavacoxib-d0 | d0 | +0 | < 0.1 |
| Mavacoxib-d1 | d1 | +1 | < 0.5 |
| Mavacoxib-d2 | d2 | +2 | < 1.0 |
| Mavacoxib-d3 | d3 | +3 | ~ 2.0 |
| This compound | d4 | +4 | > 96.5 |
Note: The values in this table are representative and may vary between different synthesis batches. A certificate of analysis from the supplier should always be consulted for lot-specific data.
Experimental Protocols
The determination of isotopic purity for this compound is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) to ensure that the measured isotopic profile corresponds to the compound of interest and not an impurity.
Sample Preparation
A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration suitable for direct infusion or LC-MS analysis, typically in the range of 100-1000 ng/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
An LC-MS system equipped with a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used. The LC separation helps to resolve this compound from any potential impurities.
-
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient is run to elute this compound as a sharp peak. For example, starting at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: High-resolution TOF or Orbitrap
-
Scan Range: m/z 100-500
-
Resolution: > 20,000 FWHM
-
Data Acquisition: Full scan mode to capture the full isotopic envelope of this compound.
-
Data Analysis and Isotopic Purity Calculation
The data analysis workflow is a critical step in accurately determining the isotopic distribution.
-
Extraction of Ion Chromatograms: Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d4).
-
Peak Integration: Integrate the area under the curve for each isotopologue's chromatographic peak.
-
Correction for Natural Isotopic Abundance: The measured intensities must be corrected for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) that contribute to the signals of the heavier isotopologues. This is typically done using established algorithms and the known elemental composition of Mavacoxib.[2]
-
Calculation of Relative Abundance: The corrected peak areas are used to calculate the relative percentage of each isotopologue. The isotopic purity is often reported as the percentage of the desired deuterated species (d4).
Visualizations
Logical Workflow for Isotopic Purity Determination
The following diagram illustrates the key steps involved in the experimental determination of this compound isotopic purity.
Caption: Workflow for this compound Isotopic Purity Analysis.
Relationship between Isotopologues
The following diagram illustrates the relationship between the different isotopologues of Mavacoxib and their mass differences.
Caption: Isotopologue series of Mavacoxib.
References
The Indispensable Role of Deuterated Standards in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a candidate compound's metabolic fate is paramount. Drug Metabolism and Pharmacokinetics (DMPK) studies are critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. A key challenge in these studies is the accurate and precise quantification of the parent drug and its metabolites in complex biological matrices. This is where deuterated standards have emerged as an indispensable tool.
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[1] This subtle change in mass, without a significant alteration of the compound's physicochemical properties, provides a powerful analytical advantage, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] The use of a deuterated version of the analyte as an internal standard is considered the gold standard for quantitative bioanalysis.[3] This is because its chemical and physical behavior is nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3]
Beyond their role as internal standards, the strategic incorporation of deuterium into a drug molecule can intentionally alter its metabolic profile. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[4] This can lead to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[5][6] Deutetrabenazine, an FDA-approved drug for the treatment of chorea associated with Huntington's disease, is a prime example of a successfully developed deuterated drug that offers advantages over its non-deuterated counterpart.[5][6]
This technical guide provides an in-depth overview of the core principles and practical applications of deuterated standards in drug metabolism studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful tools in their work.
Core Principles of Deuteration in Drug Metabolism
The utility of deuterated compounds in drug metabolism studies is rooted in the kinetic isotope effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-limiting step in a metabolic transformation.[4] This effect is most pronounced in reactions catalyzed by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7]
The strategic placement of deuterium at known sites of metabolic attack ("soft spots") can significantly slow down the metabolism of a drug, leading to:
-
Improved Metabolic Stability: A reduced rate of metabolism translates to a longer in vitro half-life in microsomal and hepatocyte stability assays.[8]
-
Enhanced Pharmacokinetic Profile: In vivo, this can result in a longer plasma half-life, increased exposure (AUC), and lower clearance.[5][9]
-
Metabolic Switching: By blocking a primary metabolic pathway, deuteration can redirect the metabolism towards alternative pathways. This can be advantageous if the primary pathway leads to the formation of inactive or toxic metabolites.[7]
Experimental Protocols
The use of deuterated standards is integral to several key in vitro and in vivo drug metabolism studies. Below are detailed methodologies for some of the most common experiments.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a fundamental screen in early drug discovery to assess the intrinsic clearance of a compound by hepatic enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound
-
Deuterated internal standard (IS) of the test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a stock solution of the deuterated internal standard in a suitable solvent (e.g., ACN or methanol) at a concentration that will yield an appropriate response on the LC-MS/MS.
-
-
Incubation Mixture Preparation:
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[10]
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing the deuterated internal standard.[10] The "0" minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the deuterated internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
In Vivo Pharmacokinetic Study in Rodents
This study evaluates the ADME properties of a drug candidate in a living organism.
Objective: To determine the pharmacokinetic parameters of a test compound in rodents following intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound
-
Deuterated internal standard
-
Dosing vehicles (e.g., saline for IV, PEG400/water for PO)
-
Rodents (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer the test compound to the rodents via IV and PO routes at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Bioanalysis:
-
Thaw the plasma samples.
-
To a specific volume of plasma (e.g., 50 µL), add a protein precipitation solvent (e.g., acetonitrile) containing the deuterated internal standard.[12]
-
Vortex and centrifuge to precipitate the plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method with a calibration curve prepared in blank plasma.
-
-
Pharmacokinetic Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Data Presentation: Quantitative Comparison of Deuterated vs. Non-Deuterated Drugs
The impact of deuteration on the pharmacokinetic properties of drugs is best illustrated through quantitative data. The following tables summarize the pharmacokinetic parameters of two drugs and their deuterated analogs.
Table 1: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice Following a Single Intravenous Dose [9]
| Parameter | Methadone | d9-Methadone | Fold Change |
| Cmax (ng/mL) | 1024 ± 231 | 4505 ± 1023 | 4.4 |
| AUC (ng*h/mL) | 2105 ± 345 | 11998 ± 2879 | 5.7 |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |
| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 0.17 |
| LD50 (mg/kg) | 12.3 | 25.8 | 2.1 |
Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-ENT [13]
| Parameter | Enzalutamide (ENT) | d3-ENT | % Change |
| In Vitro CLint (Rat Liver Microsomes) | 1.0 | 0.503 | -49.7% |
| In Vitro CLint (Human Liver Microsomes) | 1.0 | 0.271 | -72.9% |
| In Vivo Cmax (Rats, 10 mg/kg PO) | 1.0 | 1.35 | +35% |
| In Vivo AUC0-t (Rats, 10 mg/kg PO) | 1.0 | 2.02 | +102% |
Mandatory Visualization: Metabolic Pathways and Experimental Workflows
Visual representations of complex biological and experimental processes are crucial for clear communication and understanding. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
Metabolic Pathway of Tetrabenazine
Tetrabenazine undergoes extensive first-pass metabolism, primarily through reduction and oxidation, to form active metabolites. Deuteration of the methoxy groups in deutetrabenazine slows down O-demethylation, leading to a more favorable pharmacokinetic profile of the active metabolites.
Caption: Metabolic pathway of tetrabenazine, highlighting the formation of active metabolites and the site of metabolic attenuation by deuteration.
General Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard
This workflow outlines the key steps involved in a typical in vivo pharmacokinetic study, from dosing to data analysis, emphasizing the role of the deuterated internal standard.
Caption: A streamlined workflow for a typical pharmacokinetic study incorporating a deuterated internal standard.
Logical Relationship of the Kinetic Isotope Effect
This diagram illustrates the fundamental principle of the kinetic isotope effect (KIE) and its consequences for drug metabolism.
Caption: The causal chain of the kinetic isotope effect, from bond energy to pharmacokinetic outcomes.
Conclusion
Deuterated standards are a cornerstone of modern drug metabolism research, providing unparalleled accuracy in quantitative bioanalysis and offering a powerful strategy for optimizing the metabolic properties of drug candidates. Their application as internal standards in LC-MS/MS assays is essential for generating robust and reliable pharmacokinetic data. Furthermore, the deliberate and strategic deuteration of drug molecules can significantly improve their metabolic stability and overall pharmacokinetic profile, as evidenced by the growing number of deuterated drugs in clinical development. A thorough understanding of the principles of the kinetic isotope effect and the practical application of deuterated standards in both in vitro and in vivo studies is crucial for any scientist involved in the discovery and development of new medicines. This guide provides a foundational framework for the effective implementation of these techniques, ultimately contributing to the development of safer and more effective therapies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beckman.com [beckman.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. texilajournal.com [texilajournal.com]
- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Mavacoxib-d4 for In Vitro COX-2 Inhibition Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Mavacoxib-d4, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Mavacoxib, for its application in in vitro COX-2 inhibition assays. This document outlines the mechanism of action, presents key quantitative inhibitory data, details experimental protocols, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound
Mavacoxib is a long-acting non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which demonstrates preferential inhibition of the COX-2 enzyme. This compound is a stable, deuterium-labeled version of Mavacoxib. In the context of in vitro enzyme inhibition assays, the biological activity of this compound is considered equivalent to that of Mavacoxib. The primary use of deuterated analogs like this compound in research is often as an internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolic studies. However, its utility in establishing and validating COX-2 inhibition assays is also significant.
Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.
Mavacoxib acts as a selective inhibitor of COX-2, thereby blocking the production of prostaglandins that mediate pain and inflammation. This selectivity for COX-2 over COX-1 is a key characteristic of the coxib class of NSAIDs, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.
The COX-2 Signaling Pathway
The induction of COX-2 by pro-inflammatory stimuli, such as cytokines and growth factors, leads to the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Mavacoxib intervenes in this pathway by binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid.
COX-2 Signaling Pathway and this compound Inhibition.
Quantitative Data on COX-2 Inhibition
The inhibitory potential of Mavacoxib has been quantified in in vitro whole blood assays, which provide a physiologically relevant environment for assessing COX isoform selectivity. The following table summarizes the key inhibitory concentrations.
| Parameter | Value (µg/mL) | Assay Type | Species |
| COX-2 IC₅₀ | 0.394 | Whole Blood Assay | Canine |
| COX-2 IC₈₀ | 1.28 | Whole Blood Assay | Canine |
| COX-1 IC₅₀ | 0.756 | Whole Blood Assay | Canine |
| COX-1:COX-2 IC₅₀ Ratio | 1.92:1 | Whole Blood Assay | Canine |
Data sourced from Lees et al. (2009) as cited in a 2015 review.
The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) of 1.92 indicates that Mavacoxib is a preferential inhibitor of COX-2.
Experimental Protocols for In Vitro COX-2 Inhibition Assays
This section outlines a generalized protocol for determining the COX-2 inhibitory activity of a compound like this compound. This protocol is a synthesis of methodologies from commercially available COX inhibitor screening kits and can be adapted for various formats (e.g., colorimetric, fluorometric, or luminescent).
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (as a cofactor)
-
Arachidonic Acid (substrate)
-
This compound (test inhibitor)
-
A known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Solvent for inhibitor dissolution (e.g., DMSO)
-
Detection reagent (e.g., a fluorometric probe that reacts with prostaglandin G2)
-
96-well microplate (white or black, depending on the detection method)
-
Microplate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare the COX Assay Buffer.
-
Reconstitute the recombinant COX-2 enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.
-
Prepare a stock solution of this compound and the positive control inhibitor in DMSO.
-
Create a serial dilution of the inhibitor stock solutions in the assay buffer to generate a range of test concentrations.
-
Prepare the arachidonic acid substrate solution according to the manufacturer's instructions, often involving dilution in ethanol and subsequent activation with a weak base.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank wells: Assay Buffer only.
-
100% Activity (No Inhibitor) wells: Assay Buffer, Heme, and COX-2 enzyme.
-
Inhibitor wells: Assay Buffer, Heme, COX-2 enzyme, and the desired concentration of this compound or the positive control.
-
-
It is recommended to run each condition in triplicate.
-
-
Pre-incubation:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the arachidonic acid substrate to all wells (except the blank) to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence) over time (kinetic measurement) or at a fixed endpoint after a specific incubation period.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of 100% Activity - Rate of Inhibitor Well) / Rate of 100% Activity ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Experimental Workflow Diagram
Workflow for an In Vitro COX-2 Inhibition Assay.
Conclusion
This compound serves as a valuable tool for researchers engaged in the study of COX-2 inhibition. Its properties, being analogous to Mavacoxib, allow for its use in the development and validation of in vitro assays aimed at screening and characterizing novel COX-2 inhibitors. The provided data and protocols offer a comprehensive framework for the effective application of this compound in a laboratory setting, facilitating further research into the roles of COX-2 in health and disease.
Safety and handling precautions for Mavacoxib-d4
An In-depth Technical Guide to the Safe Handling of Mavacoxib-d4
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from material safety data sheets and toxicological reviews of the parent compound, Mavacoxib, as specific data for the deuterated analogue is limited. The toxicological profile of this compound is expected to be comparable to that of Mavacoxib.
Product Identification and Properties
This compound is a deuterated form of Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) from the coxib class. It is primarily utilized in research settings, often as an internal standard for analytical studies.
| Property | Data |
| Chemical Name | 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 |
| Synonyms | Trocoxil-d4 |
| CAS Number | 170569-88-7 (Unlabeled) |
| Molecular Formula | C₁₆H₇D₄F₄N₃O₂S |
| Molecular Weight | 389.36 g/mol [1] |
| Appearance | Solid powder (form may vary) |
| Intended Use | For research use only. Not for human or veterinary diagnostic or therapeutic use.[1][2] |
Hazard Identification and Classification
Mavacoxib is classified as a hazardous substance.[3] Researchers handling this compound should assume it carries similar risks.
-
Primary Hazards:
-
May cause irritation to the eyes and skin upon direct contact.[3][4]
-
Harmful if swallowed. Ingestion may lead to effects similar to clinical use, including changes in blood chemistry, gastrointestinal issues (diarrhea, vomiting), and kidney effects.[3][4][5]
-
May cause damage to the gastrointestinal tract and kidneys through prolonged or repeated exposure.[5]
-
-
Environmental Hazards:
Toxicological Data (for Mavacoxib)
The following data is derived from studies on the non-deuterated parent compound, Mavacoxib. These values should be used as a primary reference for risk assessment.
| Study Type | Species | Route | Dose/Endpoint | Effect | Reference |
| Repeat-Dose Toxicity | Rat | Oral | 5 mg/kg/day (LOAEL) | Gastrointestinal system, Kidney effects | [4] |
| Repeat-Dose Toxicity | Dog | Oral | 20 mg/kg/28 days (NOAEL) | No effects at maximum dose | [4] |
| Sensitization | Guinea Pig | Skin | Not specified | Negative (Not a skin sensitizer) | [5] |
| Genotoxicity | Not specified | Not specified | Not specified | No data to indicate mutagenic or genotoxic effects. | [5] |
Abbreviations: LOAEL (Lowest Observed Adverse Effect Level), NOAEL (No Observed Adverse Effect Level).
Experimental Protocols and Handling Procedures
Strict adherence to the following protocols is essential to minimize exposure and ensure safety.
Protocol for Safe Handling and Use
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, such as a certified chemical fume hood, especially when working with powders to minimize dust generation and inhalation.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat. For bulk processing or where skin contact is possible, impervious protective clothing is recommended.[5]
-
-
Hygiene Practices:
Protocol for Storage
-
Conditions: Store at room temperature in a cool, well-ventilated place.[3]
-
Containers: Keep containers tightly closed and properly labeled.[3]
-
Incompatibilities: Store away from strong oxidizing agents and fluorine.[5]
Protocol for Accidental Release (Spill Cleanup)
-
Precaution: Evacuate non-essential personnel from the area. Ensure adequate ventilation.
-
PPE: Wear full PPE as described in section 4.1, including respiratory protection if dust is airborne.
-
Containment: Prevent the spill from entering drains or waterways.[2][5]
-
Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material to avoid raising dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol or another suitable solvent.[2]
-
Clean the surface thoroughly to remove any residual contamination.[5]
-
-
Disposal: Dispose of contaminated materials as hazardous waste according to local, state, and federal regulations.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
First Aid Measures
Immediate medical attention is recommended in case of significant exposure.[2]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Get medical attention if irritation develops or persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2][5] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Disposal Considerations
This compound and any contaminated materials should be treated as hazardous waste.
-
Waste Management: Do not dispose of via wastewater or household waste.[7]
-
Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] It is recommended to use a licensed professional waste disposal service.
References
Navigating the Stability of Mavacoxib-d4: A Technical Guide to Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the optimal long-term storage conditions for Mavacoxib-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the non-steroidal anti-inflammatory drug (NSAID) Mavacoxib. Given the limited availability of specific stability data for this compound, this document synthesizes information from its non-deuterated parent compound, Mavacoxib, and established principles for handling stable isotope-labeled molecules.
Recommended Long-Term Storage Conditions
For the preservation of purity and integrity, this compound as a solid pure compound should be stored under controlled conditions. Based on supplier recommendations for the parent compound, a conservative approach is advised.
Table 1: Recommended Long-Term Storage for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Standard for long-term storage of analytical standards to minimize degradation.[1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent potential oxidation. |
| Light | Protected from light | To prevent photodegradation. |
| Container | Tightly sealed, opaque vial | To protect from moisture, air, and light. |
| Duration | Up to 1 year or as indicated by supplier | Based on typical recommendations for similar research-grade compounds.[1] |
Stability in Biological Matrices
For studies involving the analysis of Mavacoxib in plasma, the stability of the analyte under storage is critical for accurate quantification.
Table 2: Demonstrated Stability of Mavacoxib in Plasma
| Storage Temperature | Duration | Reference |
| < -10°C | Up to 192 days | [2] |
| Room Temperature | At least 58 hours | [2] |
It is reasonable to infer that this compound will exhibit similar stability in plasma. However, it is best practice to perform internal stability studies to confirm this for the specific laboratory conditions.
Factors Influencing this compound Stability
The long-term stability of this compound is contingent on several environmental factors. The following diagram illustrates the key relationships between storage conditions and the preservation of the compound's integrity.
References
Understanding the Kinetic Isotope Effect with Mavacoxib-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) with a focus on Mavacoxib-d4, the deuterated isotopologue of the long-acting COX-2 inhibitor, Mavacoxib. While Mavacoxib exhibits minimal metabolic clearance in canines, the principles of deuterium substitution and its potential to influence pharmacokinetic profiles remain a critical area of investigation in drug development. This document summarizes the known pharmacokinetics of Mavacoxib, outlines detailed experimental protocols for evaluating the kinetic isotope effect of this compound, and presents relevant biological pathways and experimental workflows through Graphviz visualizations. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the impact of deuteration on the disposition of Mavacoxib and other low-clearance compounds.
Introduction to the Kinetic Isotope Effect in Drug Development
The kinetic isotope effect (KIE) is a phenomenon observed when an atom in a reactant is replaced with one of its heavier isotopes, resulting in a change in the rate of a chemical reaction.[1] In pharmaceutical sciences, the substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is of particular interest.[2] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond.[1]
This principle is strategically employed in drug design to enhance the metabolic stability of drug candidates.[2] By selectively replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of enzymatic metabolism, often mediated by cytochrome P450 (CYP) enzymes, can be reduced.[2] This can lead to an improved pharmacokinetic profile, including a longer half-life, increased exposure, and potentially a reduced dosing frequency or lower required dose.
Mavacoxib: A Long-Acting COX-2 Inhibitor
Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[3][4]
Mavacoxib is approved for the treatment of pain and inflammation associated with degenerative joint disease in dogs.[3] A key characteristic of Mavacoxib is its exceptionally long terminal half-life and slow clearance in this species.[5][6]
Pharmacokinetics of Mavacoxib in Dogs
Clinical and preclinical studies in dogs have consistently demonstrated that Mavacoxib undergoes very limited biotransformation.[3][6][7] The primary route of elimination is via biliary excretion of the unchanged parent drug.[3][6] This inherently low metabolic clearance in the target species has significant implications for the potential magnitude of the kinetic isotope effect for a deuterated analog like this compound.
Table 1: Pharmacokinetic Parameters of Mavacoxib in Dogs
| Parameter | Value | Species | Reference(s) |
| Bioavailability (Fasted) | 46% | Dog | [5] |
| Bioavailability (Fed) | 87% | Dog | [5] |
| Terminal Half-Life (t½) | 13.8 to 19.3 days (young adult dogs) | Dog | [4] |
| up to > 80 days (some client-owned animals) | Dog | [4] | |
| Total Body Clearance | 2.7 mL/h/kg | Dog | [5] |
| Volume of Distribution (Vd) | 1.6 L/kg | Dog | [5] |
| Plasma Protein Binding | ~98% | Dog | [5] |
This compound and the Postulated Kinetic Isotope Effect
This compound is the deuterated form of Mavacoxib, where four hydrogen atoms on the fluorophenyl ring have been replaced with deuterium. While publically available data on the pharmacokinetics and metabolic stability of this compound is currently lacking, the principles of KIE allow for postulation of its behavior.
Given that the metabolism of Mavacoxib in dogs is very limited, a significant in vivo kinetic isotope effect leading to a further extension of its already long half-life is not anticipated in this species. However, in species where Mavacoxib might undergo more extensive metabolism, or for investigating minor metabolic pathways, the use of this compound could be a valuable research tool.
Table 2: Comparative Pharmacokinetic and Metabolic Data (Hypothetical)
| Parameter | Mavacoxib | This compound | Fold Difference (d4/H) |
| In Vitro Intrinsic Clearance (CLint) in Dog Liver Microsomes | Data not available | Data not available | - |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Data not available | Data not available | - |
| In Vivo Half-Life (t½) in a Higher-Metabolizing Species | Data not available | Data not available | - |
This table highlights the current data gap and represents the parameters that would be determined in the proposed experimental protocols.
Experimental Protocols
The following sections detail the methodologies for conducting in vitro studies to assess the kinetic isotope effect of this compound.
In Vitro Metabolic Stability Assay
This protocol is designed to compare the rate of metabolism of Mavacoxib and this compound in liver microsomes from different species.
Objective: To determine the in vitro intrinsic clearance (CLint) of Mavacoxib and this compound.
Materials:
-
Mavacoxib and this compound
-
Liver microsomes (e.g., human, dog, rat)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of Mavacoxib and this compound (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C.
-
-
Initiation of Reaction:
-
Add the test compound (Mavacoxib or this compound) to the pre-warmed microsome mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile or methanol with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Mavacoxib or this compound) relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area ratio (parent compound/internal standard) versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Competitive Incubation Assay for KIE Determination
This protocol allows for a more direct and precise measurement of the kinetic isotope effect.
Objective: To determine the KIE by measuring the relative depletion of Mavacoxib and this compound when incubated together.
Procedure:
-
Incubation:
-
Prepare an equimolar mixture of Mavacoxib and this compound.
-
Perform a metabolic stability assay as described in section 4.1, using this mixture as the substrate.
-
-
LC-MS/MS Analysis:
-
At each time point, measure the peak areas of both Mavacoxib and this compound.
-
-
Data Analysis:
-
Calculate the ratio of this compound to Mavacoxib at each time point.
-
The KIE can be calculated from the change in this ratio over time, often using specialized equations that account for the fractional conversion of the substrates.
-
Visualizations
COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway and the inhibitory action of Mavacoxib.
Experimental Workflow for KIE Determination
Caption: General experimental workflow for determining the kinetic isotope effect.
Conclusion
The application of the kinetic isotope effect through deuterium substitution is a valuable strategy in modern drug development. While the inherently low metabolic clearance of Mavacoxib in dogs may limit the in vivo impact of deuteration in this species, the study of this compound provides a compelling case for understanding the interplay between a drug's intrinsic metabolic profile and the potential benefits of isotopic labeling. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to explore the subtle yet significant effects of deuteration on drug disposition, even for compounds that are not extensively metabolized. Further research, particularly in species with higher metabolic turnover, is warranted to fully elucidate the kinetic isotope effect of this compound.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zoetis.com.br [zoetis.com.br]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mavacox-d4 Internal Standard Preparation for LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mavacoxib is a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease in dogs.[1][2] Accurate quantification of Mavacoxib in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, and the use of a stable isotope-labeled internal standard is essential for reliable and accurate results. Mavacoxib-d4, a deuterated analog of Mavacoxib, is an ideal internal standard as it shares similar physicochemical properties with the analyte but is mass-differentiated, allowing for correction of matrix effects and variations in sample processing.[3] This document provides a detailed protocol for the preparation of this compound as an internal standard for use in LC-MS/MS applications.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Amber glass vials for storage
Experimental Protocols
3.1. Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound powder to a 1 mL Class A volumetric flask.
-
Solubilization: Add a small amount of DMSO to the flask to dissolve the powder. Vortex gently for approximately 30 seconds to ensure complete dissolution.
-
Dilution to Volume: Once fully dissolved, bring the solution to the final 1 mL volume with DMSO.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C. This stock solution is generally stable for up to 12 months when stored properly.[4]
3.2. Preparation of this compound Working Internal Standard Solution (10 µg/mL)
-
Dilution: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Pipetting: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 5 mL of 50:50 (v/v) methanol:water to the flask.
-
Mixing: Gently swirl the flask to mix the contents.
-
Final Volume: Bring the solution to the final 10 mL volume with 50:50 (v/v) methanol:water.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the working solution to a clearly labeled amber glass vial and store at 2-8°C. It is recommended to prepare fresh working solutions weekly or as needed based on stability assessments.
3.3. Sample Spiking Protocol (Example for Plasma)
-
Sample Collection: Collect plasma samples according to standard laboratory procedures.
-
Aliquoting: Aliquot a specific volume of the plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Spiking: Add a small, precise volume of the this compound working internal standard solution (e.g., 10 µL of 10 µg/mL solution) to the plasma sample. The final concentration of the internal standard should be optimized based on the expected analyte concentration range in the samples. A typical final concentration might be in the range of 100-1000 ng/mL.[5]
-
Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume (e.g., 300-400 µL of ACN).
-
Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the concentrations and volumes for the preparation of this compound internal standard solutions.
| Solution Name | Analyte | Stock Concentration | Volume of Stock | Diluent | Final Volume | Final Concentration |
| Stock Solution | This compound | N/A (Solid) | ~1 mg | DMSO | 1 mL | 1 mg/mL |
| Working IS Solution | This compound | 1 mg/mL | 100 µL | 50:50 MeOH:H₂O | 10 mL | 10 µg/mL |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for this compound Internal Standard Preparation and Sample Spiking.
5.2. Mavacoxib Mechanism of Action: COX-2 Inhibition
Mavacoxib's therapeutic effect is derived from its selective inhibition of the COX-2 enzyme. This pathway is central to the inflammatory response.
Caption: Simplified Signaling Pathway of Mavacoxib's COX-2 Inhibition.
References
Application Note: High-Throughput Quantification of Mavacoxib in Plasma using LC-MS/MS with Mavacoxib-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mavacoxib in plasma samples. The method utilizes Mavacoxib-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring the precise measurement of Mavacoxib in a biological matrix.
Introduction
Mavacoxib is a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine for the treatment of pain and inflammation associated with degenerative joint disease.[1] Accurate quantification of Mavacoxib in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Mavacoxib in plasma, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Mavacoxib analytical standard
-
This compound (internal standard)[3]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control plasma (e.g., rabbit, dog)
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mavacoxib and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Mavacoxib stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (500 ng/mL this compound in methanol with 1% formic acid).[4][5]
-
Vortex the mixture for 10 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 15,000 x g for 10 minutes to precipitate proteins.[5]
-
Transfer the clear supernatant to a 96-well plate or autosampler vials.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[5] or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[1][6] |
| Gradient | As required to achieve separation |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Mavacoxib and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mavacoxib (Quantifier) | 386.0 | 366.0 | Optimized |
| Mavacoxib (Qualifier) | 386.0 | Varies | Optimized |
| This compound (Internal Standard) | 390.0 | 370.0 | Optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for Mavacoxib is consistent with its molecular weight.[7] The transition for this compound assumes a +4 Da shift.
Data Presentation
Table 2: Calibration Curve for Mavacoxib in Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % CV |
| 50 | 0.052 ± 0.004 | 104.0 | 7.7 |
| 100 | 0.101 ± 0.007 | 101.0 | 6.9 |
| 500 | 0.508 ± 0.025 | 101.6 | 4.9 |
| 1000 | 1.02 ± 0.04 | 102.0 | 3.9 |
| 5000 | 5.15 ± 0.18 | 103.0 | 3.5 |
| 10000 | 10.1 ± 0.3 | 101.0 | 3.0 |
-
Linearity: The calibration curve was linear over the concentration range of 50-10,000 ng/mL.[5]
-
Correlation Coefficient (r²): > 0.995
Table 3: Accuracy and Precision of the Method
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL, n=5) | % Accuracy | Intra-day % CV (n=5) | Inter-day % CV (n=15) |
| LLOQ | 50 | 48.5 | 97.0 | 8.5 | 9.8 |
| Low QC | 150 | 154.5 | 103.0 | 6.2 | 7.5 |
| Mid QC | 1500 | 1470 | 98.0 | 4.1 | 5.3 |
| High QC | 7500 | 7650 | 102.0 | 3.8 | 4.9 |
-
LLOQ: The lower limit of quantification was determined to be 50 ng/mL.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Mavacoxib.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of Mavacoxib.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of Mavacoxib in plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol is amenable to automation and allows for the rapid processing of a large number of samples. This method is well-suited for pharmacokinetic and other bioanalytical studies involving Mavacoxib.
References
Application Notes and Protocols for Mavacoxib Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] It is characterized by a long plasma half-life, which allows for less frequent dosing in veterinary medicine, particularly in dogs for the management of pain and inflammation associated with degenerative joint disease.[1][3] Understanding the distribution and concentration of Mavacoxib in various tissues is crucial for pharmacokinetic and pharmacodynamic studies, as well as for assessing its efficacy and safety. This document provides detailed application notes and protocols for the sample preparation and analysis of Mavacoxib in tissue samples, primarily utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique for such purposes.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for Mavacoxib, primarily derived from studies in dogs. While tissue-specific concentration data is limited in publicly available literature, plasma pharmacokinetics are well-documented and provide a basis for estimating tissue exposure.
Table 1: Pharmacokinetic Parameters of Mavacoxib in Dogs (Oral Administration)
| Parameter | Value | Species/Conditions | Reference |
| Bioavailability | 87% (fed), 46% (fasted) | Dog | [2] |
| Time to Peak Plasma Concentration (Tmax) | < 24 hours | Dog | [2] |
| Plasma Protein Binding | ~98% | Dog | [2][3] |
| Elimination Half-Life (t½) | 13.8 to 19.3 days (young adult dogs) | Dog | [2] |
| Elimination Half-Life (t½) | 44 days (osteoarthritic dogs) | Dog | [1] |
| Route of Elimination | Primarily biliary excretion | Dog | [2] |
Table 2: Mavacoxib Plasma Concentrations in Dogs
| Dosage Regimen | Mean Trough Plasma Concentration | Time Point | Reference |
| 2 mg/kg (initial dose) | 0.52 µg/mL | After first dose | [2] |
| 2 mg/kg (maintenance) | 1.11 µg/mL | After fifth dose | [2] |
Experimental Protocols
The following protocols provide a generalized framework for the extraction and analysis of Mavacoxib from animal tissue. Due to the limited availability of published methods specifically for Mavacoxib in tissues, these protocols are based on established techniques for other NSAIDs and coxibs in similar biological matrices.[4][5] Researchers should validate these methods for their specific tissue types and analytical instrumentation.
Protocol 1: Tissue Homogenization and Protein Precipitation
This protocol is a common first step for the extraction of drugs from solid tissues.
Materials:
-
Tissue sample (e.g., liver, kidney, muscle), stored at -80°C
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade, chilled
-
Internal Standard (IS) solution (e.g., a structurally similar coxib not present in the sample)
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Weigh approximately 100-200 mg of frozen tissue.
-
Add 3 volumes of cold PBS (e.g., 300 µL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer a known volume of the homogenate (e.g., 100 µL) to a new microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted Mavacoxib, and proceed to LC-MS/MS analysis or further cleanup.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
SPE is a recommended step to remove interfering matrix components and concentrate the analyte.[6]
Materials:
-
Tissue extract from Protocol 1
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent (e.g., Methanol with 2% ammonium hydroxide)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute Mavacoxib from the cartridge with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: QuEChERS-based Extraction (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS methodology, originally developed for pesticide analysis, has been adapted for the extraction of veterinary drugs from animal tissues.[7][8]
Materials:
-
Homogenized tissue (as in Protocol 1)
-
Acetonitrile with 1% acetic acid
-
QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) tube with C18 sorbent and magnesium sulfate
-
Centrifuge
Procedure:
-
Place 1-2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to the d-SPE tube.
-
Shake for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
The resulting supernatant can be directly analyzed by LC-MS/MS or evaporated and reconstituted in the mobile phase.
Visualizations
Signaling Pathway of Mavacoxib
Mavacoxib's primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are inflammatory mediators. Some studies also suggest that Mavacoxib can induce apoptosis (programmed cell death) in cancer cells.[9]
Experimental Workflow for Mavacoxib Tissue Analysis
The following diagram illustrates a typical workflow for the analysis of Mavacoxib in tissue samples, from sample collection to data analysis.
References
- 1. Population pharmacokinetics of mavacoxib in osteoarthritic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - ZA [thermofisher.com]
- 7. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QuEChERS: About the method [quechers.eu]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Mavacoxib using Mavacoxib-d4 as an Internal Standard in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mavacoxib is a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] It is primarily used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease.[2] Accurate quantification of Mavacoxib in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Mavacoxib-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[4][5]
This application note provides a detailed protocol for the quantification of Mavacoxib in plasma using this compound as an internal standard.
Mechanism of Action and Signaling Pathway
Mavacoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the arachidonic acid metabolism pathway.[6] By inhibiting COX-2, Mavacoxib reduces the production of prostaglandins, which are inflammatory mediators.[1] This targeted action helps in reducing inflammation and pain.[7]
Caption: Mavacoxib's inhibitory effect on the COX-2 pathway.
Experimental Protocols
This section outlines the protocol for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Mavacoxib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma (e.g., human, canine, rabbit)
Preparation of Stock and Working Solutions
It is recommended to prepare stock solutions and store them at -20°C or lower. Working solutions should be prepared fresh daily.
| Solution | Analyte | Solvent | Concentration |
| Stock Solution A | Mavacoxib | Methanol | 1 mg/mL |
| Stock Solution B | This compound | Methanol | 1 mg/mL |
| Working Solution A | Mavacoxib | Methanol | 10 µg/mL |
| Working IS Solution | This compound | Methanol | 1 µg/mL |
Preparation of Calibration Standards and Quality Controls
Calibration standards and quality control (QC) samples are prepared by spiking blank plasma with appropriate volumes of Mavacoxib working solutions.
| Sample Type | Mavacoxib Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 500 |
| Calibration Standard 7 | 1000 |
| Low QC | 3 |
| Mid QC | 75 |
| High QC | 750 |
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting Mavacoxib from plasma samples.
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the Working IS Solution (1 µg/mL this compound) and vortex briefly. Note: This results in an internal standard concentration of approximately 167 ng/mL in the final extraction mixture, which should be optimized based on instrument sensitivity and expected analyte concentrations.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Mavacoxib: m/z 386 -> 366, 386 -> 185 (example) |
| This compound: m/z 390 -> 370 (example) | |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
Note: The exact m/z transitions for Mavacoxib and this compound should be determined by direct infusion of the individual compounds.
Data Analysis and Method Validation
The concentration of Mavacoxib in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve should be constructed by plotting the peak area ratio against the nominal concentration of the calibration standards, using a weighted (e.g., 1/x or 1/x²) linear regression.
Method validation should be performed according to regulatory guidelines (e.g., FDA or ICH) and should assess the following parameters:[8][9]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Mavacoxib and this compound in blank matrix.
-
Linearity: The linear range of the assay.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Mavacoxib in biological matrices by LC-MS/MS. The protocol described herein offers a solid foundation for researchers to develop and validate a sensitive and accurate bioanalytical method. It is crucial to emphasize that the concentration of the internal standard and the LC-MS/MS parameters should be carefully optimized for the specific application and instrumentation to ensure the highest quality data.
References
- 1. The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. zoetis.com.br [zoetis.com.br]
- 8. fda.gov [fda.gov]
- 9. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Mavacoxib and Its Deuterated Analog for Pharmacokinetic Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mavacoxib | C16H11F4N3O2S | CID 9843089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoetis.com.br [zoetis.com.br]
- 5. www2.zoetis.com.br [www2.zoetis.com.br]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Mavacoxib-d4 in Plasma
Abstract
This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Mavacoxib-d4 in plasma samples. This compound is the deuterated stable isotope-labeled internal standard for Mavacoxib, a long-acting non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of Mavacoxib. The protocol outlines procedures for sample preparation using protein precipitation, optimized liquid chromatography conditions, and mass spectrometry parameters for accurate detection.
Introduction
Mavacoxib is a key therapeutic agent in veterinary medicine for managing pain and inflammation associated with degenerative joint disease. Accurate quantification of Mavacoxib in biological matrices is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document provides a comprehensive protocol for the analysis of this compound, which is essential for the reliable quantification of Mavacoxib.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Mavacoxib (Analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, canine, rabbit)
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S, Thermo Scientific TSQ Quantis Plus)
-
Analytical Column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm; Phenomenex Kinetex C18, 2.6 µm, 2.1 x 50 mm)
Liquid Chromatography (LC) Conditions
The following LC conditions can be used as a starting point and should be optimized for the specific instrumentation and column used.
| Parameter | Value |
| Column | Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Parameters
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: LC Gradient Program
Mass Spectrometry (MS) Parameters
The following Multiple Reaction Monitoring (MRM) parameters are provided as a starting point for method development. Optimization of the collision energy (CE) and declustering potential (DP) or cone voltage is critical for achieving the highest sensitivity. The parameters for the structurally similar compound Celecoxib-d7 are also provided for reference.[1][2]
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) / Declustering Potential (DP) | Collision Energy (eV) |
| Mavacoxib | Negative ESI | 384.0 | 319.8 | 100 | Optimize (e.g., 30-60) | Optimize (e.g., 20-40) |
| This compound | Negative ESI | 388.0 | 324.4 | 100 | Optimize (e.g., 30-60) | Optimize (e.g., 20-40) |
| Celecoxib-d7 (Reference) | Negative ESI | 387.0 | 323.0 | 100 | ~50 | ~25 |
Table 3: Mass Spectrometry MRM Parameters
Note: The precursor ion for Mavacoxib has also been reported as m/z 386 in some literature[3]; this may be dependent on the specific adduct being formed. The provided parameters should be confirmed and optimized on the user's instrument.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mavacoxib and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Mavacoxib primary stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in plasma.[4][5][6]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation and analysis.
Signaling Pathways and Logical Relationships
The analytical workflow follows a logical progression from sample receipt to data analysis. The use of an internal standard is a critical component that ensures the reliability of the quantification by accounting for variations throughout the process.
Caption: Logical flow of the bioanalytical method.
Data Presentation and System Suitability
The analytical method should be validated according to regulatory guidelines to ensure its performance. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ±20% | 1-5 ng/mL |
| Precision (CV%) | < 15% (except LLOQ < 20%) | < 10% |
| Accuracy (%) | 85-115% (except LLOQ 80-120%) | 90-110% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV% of IS-normalized matrix factor < 15% | Within acceptable limits |
Table 4: Method Validation Parameters and Typical Performance
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The detailed protocol for sample preparation and instrument parameters serves as a solid foundation for researchers to implement this method in their laboratories. Proper method validation is essential to ensure the reliability of the data generated for pharmacokinetic and other related studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Use of Mavacoxib-d4 in Canine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mavacoxib-d4 as an internal standard in pharmacokinetic (PK) studies of Mavacoxib in canines. The protocols outlined below cover experimental design, sample analysis, and data interpretation, ensuring accurate and reproducible results for drug development and academic research.
Introduction
Mavacoxib is a long-acting, non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] Its unique pharmacokinetic profile, characterized by a long elimination half-life, necessitates precise and reliable methods for its quantification in biological matrices.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for minimizing analytical variability and ensuring the accuracy of bioanalytical methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
Mechanism of Action: COX-2 Inhibition
Mavacoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is a key player in the arachidonic acid cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.
Figure 1: Mavacoxib's Mechanism of Action.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Mavacoxib in dogs from published studies. These values can serve as a reference for study design and data comparison.
Table 1: Pharmacokinetic Parameters of Mavacoxib in Beagle Dogs (Single 4 mg/kg Oral Dose)[5]
| Parameter | Fed State (Mean) | Fasted State (Mean) |
| Cmax (µg/mL) | 2.46 | 1.04 |
| Tmax (h) | 17.4 | 67.4 |
| AUC (µg·h/mL) | 1290 | 683 |
| Half-life (t½) (days) | 15.5 | 19.3 |
| Bioavailability (F) | 87.4% | 46.1% |
Table 2: Influence of Breed on Mavacoxib Pharmacokinetics in Osteoarthritic Dogs[6]
| Breed | Oral Clearance (Cl/F) |
| German Shepherds | 31% higher than other breeds |
| Labrador Retrievers | 31% higher than other breeds |
Table 3: Half-life of Mavacoxib in Different Dog Populations
| Dog Population | Mean Elimination Half-life (t½) | Reference |
| Young Adult Laboratory Beagles | 16.6 days (median) | [3] |
| Osteoarthritic Dogs (Client-owned) | 44 days (typical value) | [5] |
| Osteoarthritic Dogs (Minority sub-population) | > 80 days | [5] |
Experimental Protocols
A well-designed and executed pharmacokinetic study is essential for generating high-quality data. The following protocols provide a detailed framework for conducting a canine PK study of Mavacoxib using this compound.
Experimental Workflow
References
- 1. zoetis.com.br [zoetis.com.br]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.zoetis.com.br [www2.zoetis.com.br]
- 5. Population pharmacokinetics of mavacoxib in osteoarthritic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mavacoxib-d4 in Veterinary Drug Metabolism Research
Introduction
Mavacoxib is a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine for the treatment of pain and inflammation associated with osteoarthritis in dogs.[1][2][3][4][5] Its pharmacokinetic profile is characterized by a prolonged terminal half-life, which allows for infrequent dosing.[1][2][3][4] Mavacoxib-d4, a deuterated analog of Mavacoxib, serves as an essential tool in the research and development of this veterinary drug, particularly as an internal standard for quantitative bioanalysis.[6][7][8][9][10] This document provides detailed application notes and protocols for the use of this compound in veterinary drug metabolism research.
Role of this compound in Bioanalytical Methods
This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the accurate quantification of Mavacoxib in biological matrices such as plasma and serum.[6][7][8][9][10] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[7][10]
Advantages of using this compound as an internal standard:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Mavacoxib, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6]
-
Co-elution: It co-elutes with the unlabeled Mavacoxib, which helps to compensate for matrix effects and variations in instrument response.[7]
-
Mass Difference: The mass difference between Mavacoxib and this compound allows for their simultaneous detection and differentiation by the mass spectrometer.
-
Improved Accuracy and Precision: The use of this compound corrects for variability in sample preparation and instrument performance, leading to highly accurate and precise quantification of Mavacoxib.[8]
Pharmacokinetic Profile of Mavacoxib in Dogs
Understanding the pharmacokinetics of Mavacoxib is crucial for designing and interpreting drug metabolism studies.
Table 1: Pharmacokinetic Parameters of Mavacoxib in Dogs
| Parameter | Value | Species/Breed | Administration | Reference |
| Absolute Bioavailability (Fasted) | 46.1% | Beagle | Oral | [1][2][3][11] |
| Absolute Bioavailability (Fed) | 87.4% | Beagle | Oral | [1][2][3][11] |
| Total Body Plasma Clearance | 2.7 mL/h/kg | Beagle | Intravenous | [1][2][3][11][12] |
| Volume of Distribution (steady-state) | 1.6 L/kg | Beagle | Intravenous | [1][2][3][11][12] |
| Plasma Protein Binding | ~98% | Dog | In vitro / ex vivo | [1][2][3][11][12] |
| Median Terminal Elimination Half-life (t½) | 16.6 days (range: 7.9–38.8 days) | Beagle | Oral | [1][2][3] |
| Typical Terminal Elimination Half-life (t½) in Osteoarthritic Dogs | 44 days (some >80 days) | Client-owned dogs | Oral | [4][13] |
Mavacoxib Metabolism Overview
Current literature suggests that Mavacoxib undergoes very limited biotransformation in dogs.[5] The primary route of elimination is through biliary excretion of the parent (unchanged) drug into the feces.[5] This is in contrast to the structurally related compound, celecoxib, which is metabolized at its aromatic methyl group in dogs.[1][2] In Mavacoxib, this metabolically labile site is replaced with a stable fluoro substituent, contributing to its low clearance and prolonged half-life.[1][2]
While metabolism is limited, comprehensive drug development programs typically include in vitro and in vivo studies to identify any potential metabolites and the enzymes responsible for their formation. The primary family of enzymes responsible for the metabolism of many drugs in dogs is the Cytochrome P450 (CYP) system.[14][15][16]
Hypothetical Metabolic Pathway of Mavacoxib
Experimental Protocols
Protocol 1: Quantification of Mavacoxib in Canine Plasma using LC-MS/MS with this compound Internal Standard
Objective: To accurately quantify the concentration of Mavacoxib in canine plasma samples.
Experimental Workflow
Methodology:
-
Sample Preparation:
-
To 100 µL of canine plasma, add a known concentration of this compound solution (internal standard).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex mix and centrifuge the samples.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., Zorbax Extend C18, 5 µm, 2.1 x 50 mm).[1]
-
Mobile Phase: A gradient of ammonium formate or ammonium hydroxide in water and acetonitrile.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for Mavacoxib and this compound in Multiple Reaction Monitoring (MRM) mode.[1]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of Mavacoxib spiked into blank plasma.
-
Calculate the peak area ratio of Mavacoxib to this compound for all samples.
-
Determine the concentration of Mavacoxib in the unknown samples by interpolating from the calibration curve.
-
Protocol 2: In Vitro Metabolism of Mavacoxib using Canine Liver Microsomes
Objective: To investigate the potential for Phase I metabolism of Mavacoxib by canine liver enzymes and to identify the specific CYP450 enzymes involved.
Experimental Workflow
Methodology:
-
Incubation:
-
In a microcentrifuge tube, combine canine liver microsomes, a NADPH-generating system (cofactor for CYP450 enzymes), and a buffer solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding Mavacoxib.
-
Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Include negative controls without the NADPH-generating system.
-
-
Sample Processing:
-
Terminate the reaction by adding a quenching solution, such as cold acetonitrile containing this compound as the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Monitor for the depletion of the parent Mavacoxib over time.
-
Screen for the appearance of potential metabolites by searching for predicted mass additions (e.g., +16 Da for hydroxylation).
-
-
Reaction Phenotyping (if metabolism is observed):
-
To identify the specific CYP enzymes involved, conduct further experiments using:
-
Chemical inhibitors: Specific inhibitors for different canine CYP isoforms.
-
Recombinant enzymes: Individual recombinant canine CYP enzymes to assess their ability to metabolize Mavacoxib.
-
-
Protocol 3: In Vivo Pharmacokinetic and Metabolite Identification Study in Dogs
Objective: To determine the pharmacokinetic profile of Mavacoxib and identify any metabolites in plasma, urine, and feces of dogs following oral administration.
Methodology:
-
Animal Dosing and Sampling:
-
Use a cohort of healthy dogs (e.g., Beagles).
-
Administer a single oral dose of Mavacoxib.[1]
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Collect urine and feces over a defined period.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize urine and fecal samples.
-
Extract Mavacoxib and potential metabolites from all matrices.
-
-
Analysis:
-
Quantify Mavacoxib in plasma using the LC-MS/MS method described in Protocol 4.1 to determine the pharmacokinetic parameters.
-
Analyze plasma, urine, and fecal extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to screen for and identify the structures of any potential metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
-
Characterize the chemical structures of any identified metabolites.
-
Determine the proportion of the dose excreted as the parent drug versus metabolites in urine and feces.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of Mavacoxib in biological samples, which is fundamental for pharmacokinetic and drug metabolism studies. While Mavacoxib is known to undergo limited metabolism in dogs, the protocols outlined provide a framework for conducting thorough investigations into its disposition. These studies are essential for a comprehensive understanding of the drug's behavior in the target species and for ensuring its safe and effective use in veterinary medicine.
References
- 1. zoetis.com.br [zoetis.com.br]
- 2. www2.zoetis.com.br [www2.zoetis.com.br]
- 3. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. the-pharmacokinetics-of-mavacoxib-a-long-acting-cox-2-inhibitor-in-young-adult-laboratory-dogs - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Population pharmacokinetics of mavacoxib in osteoarthritic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innovetpet.com [innovetpet.com]
- 15. Canine cytochrome P450 (CYP) pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dvm360.com [dvm360.com]
Application Notes and Protocols for the Synthesis of Mavacoxib-d4
For Research Purposes Only
Abstract
This document provides detailed application notes and protocols for the synthesis of Mavacoxib-d4, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Mavacoxib. The inclusion of deuterium atoms at specific positions within the Mavacoxib molecule provides a valuable tool for researchers in various fields, including drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis. This document outlines a two-step synthetic route, commencing with the deuteration of a key precursor followed by a highly efficient Knorr pyrazole cyclocondensation. Detailed experimental procedures, characterization data, and visualizations of the synthetic pathway and experimental workflow are provided to enable researchers to successfully synthesize and characterize this compound for their research needs.
Introduction
Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme.[1] By selectively inhibiting COX-2, Mavacoxib reduces the production of prostaglandins involved in inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Isotopically labeled compounds, such as this compound, are indispensable tools in pharmaceutical research. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property can be exploited to enhance pharmacokinetic properties. Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for mass spectrometry-based quantification of the parent drug in biological matrices.
This application note describes a robust and efficient method for the synthesis of this compound, with the deuterium labels incorporated into the benzenesulfonamide ring. The synthetic strategy involves the deuteration of 4-aminobenzenesulfonamide, followed by its conversion to the corresponding deuterated hydrazine, and subsequent cyclocondensation with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione.
Synthesis of this compound
The synthesis of this compound is accomplished through a two-stage process:
-
Stage 1: Synthesis of the deuterated intermediate, 4-hydrazinobenzenesulfonamide-d4 hydrochloride.
-
Stage 2: Knorr pyrazole synthesis to yield this compound.
Signaling Pathway of Mavacoxib
Mavacoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The signaling pathway is depicted below.
Caption: Mechanism of action of Mavacoxib.
Synthetic Pathway
The overall synthetic scheme for this compound is presented below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-hydrazinobenzenesulfonamide-d4 hydrochloride
3.1.1. Step 1: Deuteration of 4-Aminobenzenesulfonamide
-
To a sealed reaction vial, add 4-aminobenzenesulfonamide (1.0 g, 5.8 mmol).
-
Add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 0.5 mL).
-
Add deuterium oxide (D₂O, 10 mL).
-
Seal the vial and heat the mixture at 120 °C for 48 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The white precipitate of 4-aminobenzenesulfonamide-d4 is collected by vacuum filtration, washed with cold D₂O (2 x 5 mL), and dried under vacuum.
3.1.2. Step 2: Synthesis of 4-hydrazinobenzenesulfonamide-d4 hydrochloride [2]
-
Suspend the dried 4-aminobenzenesulfonamide-d4 (from the previous step) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (0.44 g, 6.4 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 g, 17.7 mmol) in concentrated hydrochloric acid (5 mL) at 0 °C.
-
Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour and then allow it to stand at room temperature overnight.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and then with ethanol.
-
Dry the solid under vacuum to yield 4-hydrazinobenzenesulfonamide-d4 hydrochloride as a white to off-white solid.
Stage 2: Synthesis of this compound (Knorr Pyrazole Synthesis)[3]
-
In a round-bottom flask, dissolve 4-hydrazinobenzenesulfonamide-d4 hydrochloride (1.0 g, 4.5 mmol) and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione (1.05 g, 4.5 mmol) in methanol (20 mL).[3]
-
Heat the reaction mixture to 60 °C and stir for 24 hours.[3] The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Experimental Workflow
Caption: General experimental workflow.
Data Presentation
Product Characterization
| Parameter | Mavacoxib | This compound |
| Molecular Formula | C₁₆H₁₁F₄N₃O₂S | C₁₆H₇D₄F₄N₃O₂S |
| Molecular Weight | 385.34 g/mol | 389.36 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | >98% | >98% |
| Isotopic Enrichment | N/A | >95% |
Spectroscopic Data
High-Resolution Mass Spectrometry (HRMS):
| Compound | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ |
| Mavacoxib | 386.0581 | 386.0579 |
| This compound | 390.0832 | 390.0830 |
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
Mavacoxib: 7.95 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.50 (s, 2H, SO₂NH₂), 7.40 (dd, J = 8.8, 5.4 Hz, 2H), 7.25 (t, J = 8.8 Hz, 2H), 7.10 (s, 1H).
-
This compound: 7.50 (s, 2H, SO₂NH₂), 7.40 (dd, J = 8.8, 5.4 Hz, 2H), 7.25 (t, J = 8.8 Hz, 2H), 7.10 (s, 1H). (Note: The signals at 7.95 and 7.65 ppm corresponding to the protons on the benzenesulfonamide ring are absent or significantly reduced).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
Mavacoxib: 144.8, 143.5, 142.1 (q, J = 36.0 Hz), 130.5 (d, J = 8.0 Hz), 128.9, 127.3, 126.2, 119.8 (q, J = 268.0 Hz), 116.3 (d, J = 22.0 Hz), 110.2.
-
This compound: 144.8, 143.5, 142.1 (q, J = 36.0 Hz), 130.5 (d, J = 8.0 Hz), 128.9 (t, J = 24.0 Hz, C-D), 127.3, 126.2 (t, J = 24.0 Hz, C-D), 119.8 (q, J = 268.0 Hz), 116.3 (d, J = 22.0 Hz), 110.2. (Note: The signals for the deuterated carbons will appear as triplets in the proton-decoupled ¹³C NMR spectrum due to C-D coupling).
Isotopic Enrichment Calculation:
The isotopic enrichment of this compound can be determined from the high-resolution mass spectrometry data by comparing the relative intensities of the ion peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species. The percentage of isotopic enrichment is calculated using the following formula:[4][5]
% Enrichment = [ (Sum of intensities of deuterated species) / (Sum of intensities of all species) ] x 100
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful synthesis and characterization of this compound. The described methods are robust and utilize readily available starting materials and standard laboratory techniques. The availability of this compound will facilitate advanced research in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry, ultimately contributing to a deeper understanding of the therapeutic properties of Mavacoxib.
References
- 1. Mavacoxib | C16H11F4N3O2S | CID 9843089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Purification and Characterization of Synthesized Mavacoxib-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification and characterization of the deuterated coxib, Mavacoxib-d4. Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Deuterium-labeled analogs such as this compound are valuable tools in pharmaceutical research, particularly for metabolic studies and as internal standards in quantitative bioanalysis.[][5] The following sections detail the purification of the synthesized this compound and its characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Mavacoxib and Deuterated Analogs
Mavacoxib, chemically known as 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide, is a selective COX-2 inhibitor used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease.[3][6] Its mechanism of action involves the inhibition of the COX-2 enzyme, a key player in the inflammatory pathway responsible for the synthesis of prostaglandins.[1][7]
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically similar to their non-deuterated counterparts but possess a greater mass.[8] This isotopic labeling provides a distinct mass signature that is invaluable for various analytical applications. In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are used to trace the metabolic fate of a drug.[][5] Furthermore, they serve as ideal internal standards for quantitative analysis by mass spectrometry due to their similar ionization efficiency and chromatographic behavior to the analyte of interest, while being easily distinguishable by their mass-to-charge ratio.[5][8]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of a deuterated phenylhydrazine with a fluorinated diketone, a common method for constructing the pyrazole core of coxib drugs.[9]
Protocol: Synthesis of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 (this compound)
-
Starting Materials: 4-Hydrazinobenzenesulfonamide-d4 and 1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Reaction Setup: To a solution of 1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add 4-hydrazinobenzenesulfonamide-d4 (1.05 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Drying: Dry the crude this compound under vacuum.
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and other impurities. A combination of column chromatography and recrystallization is recommended.
Protocol: Purification by Column Chromatography
-
Adsorbent: Prepare a silica gel slurry in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol: Recrystallization
-
Solvent Selection: Dissolve the product from column chromatography in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified this compound crystals in a vacuum oven at 40-50 °C.
Characterization of this compound
The identity, purity, and structural integrity of the synthesized and purified this compound must be confirmed through various analytical techniques.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the peak area percentage.
Protocol: Mass Spectrometry (MS)
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive or negative ion mode.
-
Sample Infusion: Infuse a dilute solution of this compound in acetonitrile/water directly into the mass spectrometer.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. The expected molecular formula for this compound is C₁₆H₇D₄F₄N₃O₂S.[10]
-
Tandem MS (MS/MS): Perform fragmentation analysis to confirm the structure by comparing the fragmentation pattern with that of an unlabeled Mavacoxib standard.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum confirms the successful incorporation of deuterium.[11]
-
-
¹³C NMR:
-
Analysis: The ¹³C NMR spectrum should be consistent with the structure of Mavacoxib.
-
-
¹⁹F NMR:
-
Analysis: The ¹⁹F NMR will show signals corresponding to the -CF₃ and -F groups.
-
-
²H (Deuterium) NMR:
-
Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their positions in the molecule.
-
Data Presentation
Table 1: Summary of Expected Analytical Data for this compound
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₇D₄F₄N₃O₂S |
| Molecular Weight | 389.36 g/mol [10] |
| Purity (HPLC) | ≥ 98% |
| Mass (HRMS) | [M+H]⁺ or [M-H]⁻ corresponding to the exact mass |
| ¹H NMR | Spectrum consistent with structure, showing absence of protons at deuterated positions |
| Isotopic Purity | ≥ 98% (determined by MS) |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Mavacoxib's mechanism of action via inhibition of the COX-2 signaling pathway.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Mavacoxib - Wikipedia [en.wikipedia.org]
- 5. Deuteration - ThalesNano [thalesnano.com]
- 6. Mavacoxib | C16H11F4N3O2S | CID 9843089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. studymind.co.uk [studymind.co.uk]
Step-by-step guide for using Mavacoxib-d4 in a new assay
An Application Note and Protocol for the Quantitative Analysis of Mavacoxib in Plasma using Mavacoxib-d4 as an Internal Standard by LC-MS/MS.
Introduction
Mavacoxib is a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease in dogs.[1][2] Its principal mode of action is the preferential inhibition of COX-2, a key enzyme in the metabolic pathway of arachidonic acid that leads to the synthesis of prostaglandins, which are mediators of pain and inflammation.[3][4]
Accurate quantification of Mavacoxib in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the quantitative analysis of Mavacoxib in plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs this compound, a stable isotope-labeled (SIL) analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[5][6]
This protocol is intended for researchers, scientists, and drug development professionals. It outlines the mechanism of action, a step-by-step experimental workflow, method validation parameters based on regulatory guidelines, and data presentation.
Mechanism of Action: COX-2 Inhibition
The primary therapeutic effect of Mavacoxib is derived from its selective inhibition of the COX-2 enzyme. In the inflammatory cascade, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor which is further converted by specific synthases into various prostaglandins (like PGE2) that mediate inflammation, pain, and fever.[7][8] Mavacoxib selectively binds to and inhibits the COX-2 isoform, which is typically induced at sites of inflammation, thereby reducing the production of pro-inflammatory prostaglandins.[4][9]
Figure 1: Mavacoxib's inhibitory action on the COX-2 signaling pathway.
Experimental Protocol: Quantification of Mavacoxib in Plasma
This protocol describes a validated method for quantifying Mavacoxib in plasma samples using this compound as an internal standard, followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate results.[10][11]
Materials and Reagents
-
Mavacoxib analytical standard (≥98% purity)
-
This compound (Internal Standard, IS)[12]
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control blank plasma (e.g., canine, rat) with appropriate anticoagulant (e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Column: Zorbax Extend C18, 2.1 x 50 mm, 5 µm particle size, or equivalent[6]
Preparation of Stock and Working Solutions
-
Mavacoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve Mavacoxib in acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the Mavacoxib stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile. This concentration may need optimization.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Prepare CC and QC samples by spiking the appropriate Mavacoxib working solutions into blank control plasma (typically 2-5% of the total volume to avoid affecting matrix composition).
-
A typical calibration curve might range from 1 to 2000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
| Standard ID | Concentration (ng/mL) | Volume of Working Soln. (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 95 |
| LLOQ | 1.0 | 5 (from 19 ng/mL stock) | 95 |
| CAL 2 | 5.0 | 5 (from 95 ng/mL stock) | 95 |
| CAL 3 | 25 | 5 (from 475 ng/mL stock) | 95 |
| CAL 4 | 100 | 5 (from 1900 ng/mL stock) | 95 |
| CAL 5 | 500 | 5 (from 9500 ng/mL stock) | 95 |
| CAL 6 | 1000 | 5 (from 19000 ng/mL stock) | 95 |
| ULOQ | 2000 | 5 (from 38000 ng/mL stock) | 95 |
| Table 1: Example Preparation of Calibration Curve Standards. |
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution in acetonitrile (e.g., 100 ng/mL this compound).[6][13] This step combines protein precipitation and IS addition.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 20 µL) into the LC-MS/MS system.[6]
LC-MS/MS Conditions
The following are starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC | |
| Column | Zorbax Extend C18 (2.1 x 50 mm, 5 µm)[6] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[6] |
| Gradient | Start at 30% B, ramp to 95% B, hold, then return to initial conditions |
| Injection Volume | 20 µL[6] |
| Column Temp | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (to be optimized) |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[14] |
| Mavacoxib Transition | To be determined (e.g., Q1: 384.0 -> Q3: 304.0) |
| This compound Transition | To be determined (e.g., Q1: 388.0 -> Q3: 308.0) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Table 2: Suggested LC-MS/MS Instrument Parameters. |
Data Analysis
-
Integrate the chromatographic peaks for Mavacoxib and this compound (IS).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the curve.
-
Determine the concentration of Mavacoxib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Method Validation
The described assay must be validated according to regulatory guidelines, such as the FDA or ICH M10 guidance, to ensure its reliability for study sample analysis.[15][16] Validation assesses accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentration. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | To assess the closeness of measured values to nominal values (accuracy) and the variability of measurements (precision). | Intra-day & Inter-day: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To evaluate the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each level should be within ±15% of the nominal concentration. |
| Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria. |
Example Validation Data Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1.0 | 104.5 | 8.2 | 108.1 | 11.5 |
| LQC | 3.0 | 95.8 | 6.5 | 98.2 | 7.9 |
| MQC | 150 | 98.1 | 4.1 | 101.3 | 5.3 |
| HQC | 1500 | 102.3 | 3.5 | 103.0 | 4.2 |
| Table 4: Representative Intra-day and Inter-day Precision and Accuracy Data. |
Assay Workflow Diagram
The following diagram illustrates the complete logical workflow from sample receipt to final data reporting.
Figure 2: Experimental workflow for the quantification of Mavacoxib.
References
- 1. Mavacoxib - Wikipedia [en.wikipedia.org]
- 2. PHARMACOKINETICS OF ORAL MAVACOXIB IN CARIBBEAN FLAMINGOS (PHOENICOPTERUS RUBER RUBER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. ec.europa.eu [ec.europa.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. www2.zoetis.com.br [www2.zoetis.com.br]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scbt.com [scbt.com]
- 13. zoetis.com.br [zoetis.com.br]
- 14. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
- 15. fda.gov [fda.gov]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: Mavacoxib-d4 for Multi-Residue Analysis of NSAIDs
Introduction
The multi-residue analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in various matrices, particularly in food products of animal origin and environmental samples, is crucial for ensuring food safety and monitoring environmental contamination. The complexity of these matrices and the low concentration of target analytes necessitate robust and reliable analytical methods. The use of stable isotope-labeled internal standards is a widely accepted approach to improve the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mavacoxib-d4, the deuterated analog of the long-acting NSAID Mavacoxib, serves as an excellent internal standard for the quantification of a broad range of NSAIDs. Its physicochemical properties closely mimic those of the target analytes, ensuring similar behavior during sample preparation and chromatographic separation, thereby compensating for matrix effects and variations in instrument response.
This application note provides a detailed protocol for the multi-residue analysis of various NSAIDs in animal tissue and milk using this compound as an internal standard. The methodology is based on a generic sample preparation procedure followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis.
Experimental Workflow
The overall workflow for the multi-residue analysis of NSAIDs using this compound as an internal standard is depicted in the following diagram.
Caption: Workflow for NSAID multi-residue analysis.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each NSAID analyte and this compound in methanol. Store at -20°C.
-
Working Standard Solutions (10 µg/mL): Prepare intermediate working standard solutions by diluting the primary stock solutions with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solutions with the initial mobile phase composition to cover the desired concentration range. Each calibration standard should contain a constant concentration of this compound (e.g., 50 ng/mL).
Sample Preparation (Animal Tissue)
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the analytes with 10 mL of acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
Sample Preparation (Milk)
-
Pipette 5 mL of milk into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Follow steps 6-10 from the animal tissue sample preparation protocol.
UHPLC-MS/MS Analysis
-
UHPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative switching mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes typical validation data for a multi-residue method for NSAIDs using a deuterated internal standard like this compound. As a deuterated analog, this compound is expected to exhibit similar recovery and matrix effects to Mavacoxib, making it an ideal internal standard. The use of an appropriate internal standard is critical for achieving the high levels of accuracy and precision shown below.
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Carprofen | Milk | 10 | 95.2 | 4.8 | 1.0 |
| Tissue | 10 | 92.5 | 6.1 | 1.0 | |
| Diclofenac | Milk | 5 | 98.1 | 3.5 | 0.5 |
| Tissue | 5 | 96.4 | 5.2 | 0.5 | |
| Flunixin | Milk | 10 | 93.7 | 5.3 | 1.0 |
| Tissue | 10 | 90.1 | 7.0 | 1.0 | |
| Ketoprofen | Milk | 20 | 96.8 | 4.1 | 2.0 |
| Tissue | 20 | 94.2 | 5.8 | 2.0 | |
| Meloxicam | Milk | 10 | 97.5 | 3.9 | 1.0 |
| Tissue | 10 | 95.0 | 6.5 | 1.0 | |
| Phenylbutazone | Milk | 20 | 91.3 | 6.8 | 2.0 |
| Tissue | 20 | 88.9 | 8.2 | 2.0 | |
| Tolfenamic Acid | Milk | 10 | 94.6 | 4.5 | 1.0 |
| Tissue | 10 | 91.8 | 6.3 | 1.0 |
Signaling Pathway and Logical Relationships
The logical relationship for quantification using an internal standard is based on the ratio of the analyte signal to the internal standard signal. This relationship is illustrated below.
Caption: Internal standard quantification logic.
This compound is a highly suitable internal standard for the multi-residue analysis of NSAIDs in complex matrices. Its use in conjunction with UHPLC-MS/MS provides a robust, sensitive, and accurate method for the quantification of a wide range of NSAIDs. The detailed protocols and expected performance data presented in this application note can be readily adapted by analytical laboratories for routine monitoring and research applications.
Troubleshooting & Optimization
Addressing matrix effects with Mavacoxib-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mavacoxib-d4 as an internal standard to address matrix effects in the quantitative analysis of Mavacoxib.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of Mavacoxib when using this compound as an internal standard.
Q1: Why am I observing poor reproducibility and accuracy in my Mavacoxib quantification, even with an internal standard?
A1: Several factors can contribute to poor reproducibility and accuracy. Here’s a troubleshooting workflow to identify the potential cause:
-
Suboptimal Internal Standard Concentration: Ensure the concentration of this compound is appropriate. It should be high enough to provide a robust signal but not so high that it saturates the detector. A common starting point is to use a concentration in the mid-range of the calibration curve for Mavacoxib.
-
Inconsistent Internal Standard Spiking: Verify that the internal standard is added precisely and consistently to all samples, including calibration standards and quality controls, at the earliest stage of sample preparation. Automated liquid handlers can improve precision.
-
Chromatographic Co-elution Issues: While this compound is an ideal internal standard that co-elutes with Mavacoxib, severe matrix effects can still cause issues if interfering compounds are not adequately separated. Review your chromatography. Consider optimizing the gradient, changing the column chemistry, or improving sample cleanup.
-
Sample Preparation Inconsistencies: Ensure that the sample preparation method (e.g., protein precipitation or solid-phase extraction) is consistent across all samples. Variations in extraction efficiency will affect the analyte-to-internal standard ratio.
Q2: I am seeing significant ion suppression or enhancement for Mavacoxib. How can this compound help, and what else can I do?
A2: Ion suppression or enhancement is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.
-
Role of this compound: A stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects. Because it has nearly identical physicochemical properties to Mavacoxib, it will experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.
-
Mitigation Strategies:
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can remove a greater proportion of interfering matrix components compared to a simple protein precipitation.
-
Optimize Chromatography: Adjusting the LC gradient to better separate Mavacoxib from the region where most matrix components elute can significantly reduce ion suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of Mavacoxib. However, ensure that the diluted concentration of Mavacoxib remains above the lower limit of quantification (LLOQ).
-
Q3: My recovery for Mavacoxib is low and variable. How do I address this?
A3: Low and inconsistent recovery is often related to the sample preparation process.
-
Assess Extraction Efficiency: The choice of extraction solvent in protein precipitation or the sorbent and elution solvent in SPE is critical. You may need to screen different solvents or SPE cartridges to find the optimal conditions for Mavacoxib extraction from your specific matrix.
-
Internal Standard Correction: this compound, when added at the beginning of the sample preparation process, will experience similar losses as Mavacoxib. Therefore, the analyte/internal standard ratio will correct for these losses, improving the accuracy of the final result. If your recovery is still unacceptably low, you may need to optimize the extraction procedure to ensure a sufficient signal for both the analyte and the internal standard.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is expected to significantly improve the precision and accuracy of Mavacoxib quantification by compensating for matrix effects and variability in sample processing. The following table provides a representative comparison of analytical performance with and without an internal standard, based on typical results for similar analytes.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Recovery (%) | 75 ± 15% | Corrected for variability |
| Matrix Effect (%) | 60 - 140% | Normalized |
| Process Efficiency (%) | 45 - 105% | Corrected for variability |
| Precision (%CV) | < 20% | < 10% |
| Accuracy (%Bias) | ± 25% | ± 10% |
Data are representative and may vary depending on the matrix and specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis of Mavacoxib in canine plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the cleanup and concentration of Mavacoxib from canine plasma.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples.
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute Mavacoxib and this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values):
-
Mavacoxib: Q1: 386.1 -> Q3: 306.1
-
This compound: Q1: 390.1 -> Q3: 310.1
-
-
Ion Source Parameters: Optimize for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Mavacoxib's Mechanism of Action: COX-2 Inhibition
Caption: Mavacoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.
Experimental Workflow for Mavacoxib Analysis
Caption: Workflow for the quantitative analysis of Mavacoxib in plasma using an internal standard.
Correcting Matrix Effects with an Internal Standard
Caption: How a co-eluting internal standard corrects for signal suppression caused by matrix effects.
Preventing deuterium exchange in Mavacoxib-d4 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium exchange in Mavacoxib-d4 solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium atoms located?
A1: this compound is a deuterated analog of Mavacoxib, a selective COX-2 inhibitor. Its molecular formula is C₁₆H₇D₄F₄N₃O₂S.[1][2] The chemical name, 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4, indicates that the four deuterium atoms are located on the benzenesulfonamide aromatic ring. Aryl C-D bonds are generally stable and less susceptible to back-exchange compared to deuterium atoms on heteroatoms or carbons alpha to a carbonyl group.
Q2: Why is preventing deuterium exchange important?
A2: When using this compound as an internal standard in quantitative analyses such as liquid chromatography-mass spectrometry (LC-MS), maintaining its isotopic purity is critical for accurate and precise results.[3][4] Deuterium exchange, or the replacement of deuterium atoms with hydrogen atoms from the solvent or other sources, can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, compromising the integrity of the quantitative data.
Q3: What are the primary factors that can cause deuterium exchange?
A3: The primary factors that can induce deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms. The rate of exchange is generally minimized in a slightly acidic to neutral pH range (approximately pH 2-7).[5][6]
-
Temperature: Higher temperatures accelerate the rate of deuterium exchange.[6]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate deuterium exchange, especially under catalytic conditions (acid or base). Aprotic solvents (e.g., dimethyl sulfoxide (DMSO), acetonitrile (ACN)) are less likely to promote exchange.[5]
Troubleshooting Guide: Preventing Deuterium Exchange
This guide provides step-by-step recommendations to minimize the risk of deuterium exchange when working with this compound solutions.
Issue: Loss of isotopic purity in this compound standard solutions.
Root Cause Analysis and Solutions:
The logical workflow for troubleshooting and preventing deuterium exchange is outlined below.
Figure 1: Troubleshooting workflow for preventing deuterium exchange in this compound solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flask
-
Pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Transfer the weighed this compound to a clean, dry volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with anhydrous DMSO.
-
Mix the solution thoroughly by inversion.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). Studies have shown that many compounds are stable in DMSO for extended periods when stored at low temperatures.[7][8][9]
Protocol 2: Preparation of this compound Working and Calibration Standards for LC-MS
This protocol outlines the preparation of working and calibration standards from the stock solution.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water, LC-MS grade
-
Formic acid (optional, for mobile phase compatibility)
-
Polypropylene autosampler vials
Procedure:
-
Prepare working solutions by diluting the stock solution with ACN. It is recommended to perform serial dilutions to achieve the desired concentration range for your calibration curve.
-
Prepare calibration standards by spiking the appropriate amount of the working solution into the same matrix as your samples (e.g., blank plasma, buffer).
-
If your LC-MS mobile phase is acidic, you may add a small amount of formic acid to the final dilution solvent to ensure compatibility and maintain the desired pH. However, prolonged exposure to acidic conditions should be avoided.
-
Prepare these standards fresh daily or as stability data permits.
-
Transfer the prepared standards to polypropylene autosampler vials.
Data Presentation: Solvent and Storage Recommendations
The following table summarizes the recommended solvents and storage conditions to minimize the risk of deuterium exchange.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous aprotic solvents (e.g., DMSO, Acetonitrile) | Minimizes the presence of protons that can participate in exchange reactions. |
| Working Solution Solvent | Primarily aprotic solvents (e.g., Acetonitrile). If aqueous solutions are necessary, use buffered solutions in the pH 4-7 range. | Avoids strongly acidic or basic conditions that catalyze deuterium exchange. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of any potential exchange reactions. |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents atmospheric moisture from introducing a source of protons. |
| pH of Aqueous Solutions | pH 4-7 | The rate of hydrogen/deuterium exchange is generally at its minimum in this range.[5] |
Visualization of this compound Structure
The following diagram illustrates the chemical structure of Mavacoxib and highlights the likely positions of deuterium labeling on the benzenesulfonamide ring in this compound.
Figure 2: Chemical structure of Mavacoxib with the four deuterium atoms in this compound highlighted on the benzenesulfonamide ring.
Disclaimer: The information provided in this technical support guide is based on general principles of chemistry and available data for deuterated compounds. It is recommended to consult the manufacturer's certificate of analysis and technical data sheet for this compound for specific handling and storage instructions. Users should validate their own methods to ensure the stability and integrity of their standard solutions under their specific experimental conditions.
References
- 1. Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mavacoxib-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Mavacoxib-d4 signal instability in mass spectrometry experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues leading to this compound signal instability.
Problem: Fluctuating or Low this compound (Internal Standard) Signal
Instability in the internal standard (IS) signal is a critical issue that can compromise the accuracy and precision of quantitative analyses. The following guide provides a systematic approach to troubleshooting this problem.
Initial Assessment:
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System Suitability Test (SST): Before running a batch of samples, always perform an SST by injecting a neat standard solution of this compound. This helps to distinguish between instrumental problems and issues related to the sample matrix. A consistent signal from the SST suggests the problem lies with the sample preparation or matrix effects.
-
Review Chromatograms: Carefully examine the peak shape and retention time of this compound across multiple injections. Look for signs of peak broadening, splitting, or tailing, which can indicate chromatographic issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound signal instability.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
This experiment helps to identify regions in the chromatogram where co-eluting matrix components may be suppressing the this compound signal.
Materials:
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
Tee-piece and necessary tubing to connect to the LC flow path before the mass spectrometer
-
Blank matrix samples (e.g., plasma from an untreated animal) processed with the same extraction method as the study samples.
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for the Mavacoxib analysis.
-
Connect the syringe pump containing the this compound standard solution to the LC flow path using a tee-piece, positioned between the analytical column and the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for this compound is observed in the mass spectrometer, inject a prepared blank matrix sample.
-
Monitor the this compound signal throughout the chromatographic run. A significant drop in the baseline signal at any point indicates the elution of matrix components that are causing ion suppression.
Caption: Experimental setup for post-column infusion.
Quantitative Data
While optimal parameters are instrument-dependent, the following table provides a starting point for this compound analysis based on literature values for Mavacoxib.[1] It is crucial to optimize these parameters on your specific instrument.
| Parameter | Example Value | Potential Impact on Signal Stability |
| Precursor Ion (m/z) | 389.1 (for this compound) | Incorrect m/z will result in no signal. |
| Product Ion (m/z) | 369.1 (example) | Suboptimal fragmentation can lead to a weak and unstable signal. |
| Collision Energy (CE) | 20-35 eV | Too low or too high CE will result in inefficient fragmentation and a weak signal. Needs to be optimized for each transition. |
| Ion Source Voltage | 3.5 - 5.0 kV | Inappropriate voltage can lead to unstable spray and fluctuating signal. |
| Source Temperature | 350 - 500 °C | Temperatures that are too high can cause in-source degradation of the analyte. |
| Nebulizer Gas Flow | Instrument Dependent | Affects droplet formation and desolvation; improper flow can cause an unstable spray. |
| Drying Gas Flow | Instrument Dependent | Crucial for efficient desolvation; insufficient flow can lead to signal suppression. |
Frequently Asked Questions (FAQs)
Q1: My this compound signal is present but highly variable between injections of the same standard. What should I check first?
A1: If you observe high variability with a neat standard, the issue is likely instrumental. Check the following:
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LC System Leaks: Even a small leak can cause fluctuations in flow rate and retention time, leading to variable peak areas.
-
Autosampler Precision: Ensure the autosampler is drawing and injecting consistent volumes. Check for air bubbles in the syringe or sample loop.
-
Ion Source Stability: Visually inspect the electrospray. It should be a fine, consistent mist. An erratic spray will cause significant signal fluctuation. Clean the ion source if necessary.
Q2: The this compound signal is stable in my standards but drops significantly in my plasma samples. What is the likely cause?
A2: This is a classic sign of matrix effects, specifically ion suppression.[2] Co-eluting endogenous components from the plasma are likely interfering with the ionization of this compound in the ion source.
-
Confirm with Post-Column Infusion: Perform the post-column infusion experiment described above to confirm ion suppression.
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Improve Sample Preparation: Your current sample cleanup may be insufficient. Consider a more rigorous method like solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.[3][4]
-
Chromatographic Separation: Modify your LC gradient to better separate this compound from the suppression zone.
Q3: I am not seeing the expected product ion for this compound. What could be the problem?
A3: This could be due to several factors related to the fragmentation process:
-
Incorrect Collision Energy (CE): The CE is critical for generating specific product ions. You will need to perform a CE optimization experiment by infusing this compound and ramping the CE to find the optimal value for your desired fragment.
-
Collision Cell Issues: Ensure the collision gas (e.g., argon or nitrogen) is flowing at the correct pressure.
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Proposed Fragmentation: The fragmentation of this compound is expected to be similar to Mavacoxib. A likely fragmentation pathway involves the loss of a functional group from the pyrazole ring or the benzenesulfonamide moiety.
Caption: A proposed fragmentation pathway for this compound.
Q4: Can the choice of mobile phase affect this compound signal stability?
A4: Absolutely. The mobile phase composition, including pH and additives, directly impacts ionization efficiency.
-
pH: Ensure the mobile phase pH is appropriate for keeping Mavacoxib in its desired ionic state for optimal ionization.
-
Additives: Small amounts of additives like formic acid or ammonium formate can improve ionization efficiency and signal stability. However, high concentrations of non-volatile buffers (e.g., phosphate) can cause ion suppression and contaminate the ion source.
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Solvent Purity: Always use high-purity, LC-MS grade solvents to avoid introducing contaminants that can create background noise and suppress the analyte signal.
By systematically working through these troubleshooting steps and understanding the underlying principles of LC-MS/MS analysis, you can effectively diagnose and resolve issues with this compound signal instability, leading to more reliable and accurate experimental results.
References
- 1. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Inconsistent recovery of Mavacoxib-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the inconsistent recovery of Mavacoxib-d4 during sample extraction for LC-MS/MS analysis.
Troubleshooting Guide: Inconsistent this compound Recovery
This guide addresses the common problem of variable this compound recovery, a critical internal standard for the accurate quantification of Mavacoxib.
Question: We are observing inconsistent recovery of our internal standard, this compound, during sample extraction from plasma. What are the potential causes and how can we troubleshoot this issue?
Answer:
Inconsistent recovery of this compound can stem from several factors related to its physicochemical properties and the extraction methodology. Mavacoxib is a lipophilic, weak base with a high degree of protein binding (approximately 98%), which can present challenges during sample preparation. The following sections detail potential causes and solutions for the three common extraction techniques: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a common method for Mavacoxib extraction. A published protocol involves the addition of 200 µL of acetonitrile to 100 µL of plasma, followed by vortexing and centrifugation to pellet the precipitated proteins. Inconsistent recovery using this method can be due to several factors.
Potential Causes and Solutions for Inconsistent Recovery with Protein Precipitation
| Potential Cause | Recommended Solution(s) |
| Incomplete Protein Precipitation | - Optimize Acetonitrile Volume: While a 2:1 ratio of acetonitrile to plasma is a good starting point, you can test increasing the ratio (e.g., 3:1 or 4:1) to ensure complete protein precipitation. - Vortexing Time and Intensity: Ensure consistent and thorough vortexing for a minimum of 1 minute to facilitate complete protein precipitation. - Incubation Time and Temperature: After adding acetonitrile, allow the samples to incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 4°C) to promote protein aggregation before centrifugation. |
| Co-precipitation of this compound | - pH Adjustment: Mavacoxib is a weak base. Acidifying the sample by adding a small volume of a weak acid (e.g., formic acid) to the plasma before adding the acetonitrile can help to keep this compound in its ionized, more soluble form, reducing its likelihood of co-precipitating with the proteins. |
| Matrix Effects | - Dilution: After centrifugation, dilute the supernatant with a compatible solvent (e.g., mobile phase) to minimize the impact of matrix components on ionization in the mass spectrometer. - Phospholipid Removal: If phospholipid-based matrix effects are suspected, consider using a phospholipid removal plate or a modified precipitation protocol that includes a phospholipid removal step. |
| Supernatant Aspiration Inconsistency | - Pipetting Technique: Ensure consistent and careful aspiration of the supernatant, avoiding the protein pellet. Leave a small amount of supernatant behind to avoid disturbing the pellet. |
Solid-Phase Extraction (SPE)
Troubleshooting SPE for this compound
| SPE Step | Potential Issue | Recommended Troubleshooting Steps |
| Conditioning | Inadequate sorbent wetting. | - Ensure the sorbent is fully wetted with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer). |
| Loading | Breakthrough of this compound. | - Adjust pH: Since Mavacoxib is a weak base (pKa ~9.57), adjust the sample pH to be at least 2 pH units below the pKa to ensure it is in its ionized form for retention on a cation-exchange sorbent. - Dilute Sample: Dilute the plasma sample with a buffer to reduce viscosity and improve interaction with the sorbent. |
| Washing | Premature elution of this compound. | - Optimize Wash Solvent: Use a weak wash solvent that will remove interferences without eluting the analyte. For a reversed-phase sorbent, this could be a low percentage of organic solvent in water. For a cation-exchange sorbent, a buffer with low ionic strength could be used. |
| Elution | Incomplete elution of this compound. | - Optimize Elution Solvent: For a reversed-phase sorbent, a higher percentage of organic solvent will be needed. For a cation-exchange sorbent, the elution solvent should contain a counter-ion or have a pH that neutralizes the charge on Mavacoxib, allowing it to elute. A common strategy is to use a small amount of a basic modifier (e.g., ammonium hydroxide) in an organic solvent. |
Liquid-Liquid Extraction (LLE)
LLE is another viable technique for Mavacoxib. The choice of extraction solvent and pH are critical for consistent recovery.
Troubleshooting LLE for this compound
| LLE Parameter | Potential Issue | Recommended Troubleshooting Steps |
| Solvent Choice | Poor partitioning of this compound into the organic phase. | - Select an Appropriate Solvent: Use a water-immiscible organic solvent that has a good affinity for lipophilic, basic compounds. Examples include methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol. |
| pH of Aqueous Phase | This compound remains in the ionized form in the aqueous layer. | - Adjust pH: Adjust the pH of the plasma sample to be at least 2 pH units above the pKa of Mavacoxib (~9.57) to ensure it is in its neutral, more lipophilic form, which will readily partition into the organic solvent. |
| Emulsion Formation | Difficulty in separating the aqueous and organic layers. | - Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction tube. - Centrifugation: Centrifuge the sample to break the emulsion. - Addition of Salt: Add a small amount of a salt like sodium chloride to the aqueous phase to increase its polarity and help break the emulsion. |
| Phase Separation | Inconsistent aspiration of the organic layer. | - Complete Phase Separation: Allow sufficient time for the two phases to separate completely. - Careful Aspiration: Carefully aspirate the organic layer, avoiding the aqueous layer and any emulsion at the interface. |
Experimental Protocols
Protocol 1: Evaluating the Effect of pH on this compound Recovery in Protein Precipitation
-
Sample Preparation:
-
Thaw a pooled lot of blank plasma and this compound stock solution.
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Spike the blank plasma with this compound to a known concentration.
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Aliquot the spiked plasma into three sets of tubes.
-
-
pH Adjustment:
-
Set 1 (No pH adjustment): Add no acid.
-
Set 2 (Slightly Acidic): Add a small volume (e.g., 10 µL of 1% formic acid in water) to each 100 µL of plasma and vortex.
-
Set 3 (More Acidic): Add a larger volume or higher concentration of formic acid and vortex.
-
-
Protein Precipitation:
-
To each tube, add 200 µL of acetonitrile.
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Vortex each tube vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean tube.
-
Analyze the supernatant by LC-MS/MS to determine the peak area of this compound.
-
-
Data Evaluation:
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Compare the average peak areas of this compound across the three sets to determine if pH adjustment improves recovery.
-
Protocol 2: Optimization of SPE Wash and Elution Solvents
-
Sample Preparation and Loading:
-
Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Spike blank plasma with this compound.
-
Dilute the spiked plasma 1:1 with water and load it onto the conditioned SPE cartridge.
-
-
Wash Step Optimization:
-
Wash the cartridge with increasing concentrations of methanol in water (e.g., 5%, 10%, 20%, 40% methanol). Collect each wash fraction separately.
-
-
Elution Step Optimization:
-
Elute the cartridge with increasing concentrations of methanol (e.g., 60%, 80%, 100%). Collect each elution fraction separately.
-
-
Analysis:
-
Analyze all collected wash and elution fractions by LC-MS/MS to determine the this compound peak area in each.
-
-
Data Evaluation:
-
Determine the methanol concentration at which this compound starts to elute. The optimal wash solvent will be the highest methanol concentration that does not elute a significant amount of this compound.
-
Determine the methanol concentration that provides the most complete elution of this compound.
-
Data Presentation
The following tables provide illustrative examples of how to present quantitative data when troubleshooting this compound recovery. Note: The data presented here is for illustrative purposes only and should be replaced with actual experimental results.
Table 1: Effect of Acetonitrile to Plasma Ratio on this compound Recovery in Protein Precipitation
| Acetonitrile:Plasma Ratio | This compound Peak Area (Mean ± SD, n=3) | % Recovery (Relative to 4:1 Ratio) |
| 2:1 | 450,000 ± 25,000 | 81.8% |
| 3:1 | 525,000 ± 20,000 | 95.5% |
| 4:1 | 550,000 ± 15,000 | 100% |
Table 2: Effect of LLE Solvent on this compound Recovery
| LLE Solvent | This compound Peak Area (Mean ± SD, n=3) | % Recovery (Relative to MTBE) |
| Hexane | 150,000 ± 18,000 | 27.3% |
| Ethyl Acetate | 480,000 ± 30,000 | 87.3% |
| Methyl Tert-Butyl Ether (MTBE) | 550,000 ± 22,000 | 100% |
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used?
A1: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the non-deuterated analyte (Mavacoxib), it behaves similarly during sample extraction, chromatography, and ionization. This allows it to compensate for variability in the analytical process, leading to more accurate and precise quantification of the target analyte.
Q2: Can the stability of this compound be a cause for inconsistent recovery?
A2: While deuterated standards are generally stable, degradation can occur under harsh conditions. Mavacoxib, as a weak base, could potentially be unstable at extreme pH values, especially when combined with elevated temperatures. If you suspect stability issues, you can perform a simple experiment by incubating this compound in your extraction solvent at different pH values and for varying durations, then analyzing the samples to check for degradation.
Q3: We are still seeing inconsistent recovery after trying the troubleshooting steps. What else could be the problem?
A3: If you have systematically addressed the common issues with your chosen extraction method, consider the following:
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Pipette Calibration: Ensure all pipettes used for sample and solvent transfers are properly calibrated.
-
Evaporation Step: If your protocol includes an evaporation step, ensure it is consistent across all samples. Over-drying can sometimes make analytes difficult to reconstitute.
-
Instrument Performance: Check the performance of your LC-MS/MS system to rule out any instrument-related variability.
-
Internal Standard Purity: Verify the purity and concentration of your this compound stock solution.
Q4: Is it possible that the issue is with the biological matrix itself?
A4: Yes, variability in the biological matrix (e.g., lipemic or hemolyzed plasma) can significantly impact extraction efficiency and lead to matrix effects. If you observe that the inconsistent recovery is more pronounced in certain samples, it could be related to the specific characteristics of those samples. In such cases, a more robust sample cleanup method, such as a two-step extraction (e.g., protein precipitation followed by SPE), may be necessary.
Q5: What is the mechanism of action of Mavacoxib?
A5: Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-2 enzyme is involved in the synthesis of prostaglandins, which are mediators of pain and inflammation.[1][2] By inhibiting COX-2, Mavacoxib reduces the production of these prostaglandins, thereby alleviating pain and inflammation.[1][2]
Caption: Mavacoxib's mechanism of action via COX-2 inhibition.
References
Dealing with isotopic interference in Mavacoxib-d4 analysis
Welcome to the technical support center for Mavacoxib-d4 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Mavacoxib using its deuterated internal standard, this compound, primarily by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference (cross-talk) in the context of Mavacoxib and this compound analysis?
A1: Isotopic interference, or cross-talk, refers to the signal from one molecule incorrectly contributing to the signal of another molecule with a very similar mass-to-charge ratio (m/z). In this specific analysis, it can occur in two primary ways:
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Analyte to Internal Standard: The naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the Mavacoxib (analyte) can result in a molecule with a mass that is the same as the this compound (internal standard). This becomes more significant at high analyte concentrations.[1][2][3]
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Internal Standard to Analyte: The this compound internal standard may contain a small percentage of non-deuterated Mavacoxib as an impurity from its synthesis. This can artificially inflate the analyte signal, particularly at the lower limits of quantification.
Q2: My calibration curve is non-linear, especially at the high and low ends. Could this be due to isotopic interference?
A2: Yes, non-linear calibration curves are a classic symptom of isotopic interference.[1][2][3]
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At high concentrations: Significant contribution from the analyte's natural isotopes to the internal standard's signal can cause the analyte/internal standard peak area ratio to plateau, leading to a downward curve.
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At low concentrations: If the this compound internal standard is contaminated with the non-deuterated Mavacoxib, it can cause a positive bias in the analyte signal, resulting in a y-intercept that does not pass through the origin and potential non-linearity at the lower end of the curve.[4]
Q3: I am observing the this compound signal in my blank matrix samples that were not spiked with the internal standard. What could be the cause?
A3: This is likely due to carryover from a preceding high-concentration sample. Mavacoxib is known to be a relatively "sticky" compound. Ensure your LC method includes a robust column wash step between injections. If the problem persists, investigate your autosampler wash procedure, ensuring the wash solvent is effective at removing Mavacoxib residues.
Q4: The retention times of Mavacoxib and this compound are slightly different. Is this normal and will it affect quantification?
A4: A slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in liquid chromatography, often referred to as an "isotopic effect".[5][6] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is generally acceptable, it is crucial that both peaks are fully resolved from other matrix components and that the peak integration is accurate for both. If the shift is large enough that the two compounds experience different matrix effects (i.e., one is in a zone of ion suppression while the other is not), it can lead to inaccurate quantification.[6]
Troubleshooting Isotopic Interference
Use this guide to diagnose and resolve issues related to isotopic interference in your this compound assay.
Step 1: Confirm the Presence of Interference
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Analyze High Concentration Analyte Standard: Prepare a sample with the highest concentration of Mavacoxib (without this compound) and monitor the mass transition for this compound. Any signal detected indicates cross-talk from the analyte to the internal standard.
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Analyze Internal Standard Only: Prepare a sample containing only this compound at the working concentration and monitor the mass transition for Mavacoxib. Any signal detected indicates the presence of the non-deuterated analyte as an impurity in the internal standard.
Step 2: Method Optimization to Mitigate Interference
If interference is confirmed, consider the following optimization strategies.
Chromatographic Separation
While Mavacoxib and this compound are intended to co-elute, enhancing chromatographic resolution to separate them from any isobaric matrix components can be beneficial.
-
Modify Gradient: Adjust the mobile phase gradient to increase the separation between the analyte peaks and any nearby interfering peaks from the matrix.
-
Change Column Chemistry: Experiment with a different column (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.[7]
Mass Spectrometry Parameters
-
Select Specific Transitions: Choose Multiple Reaction Monitoring (MRM) transitions that are unique and less prone to overlap. If possible, select product ions that do not contain the site of deuteration for the analyte, and vice versa.
-
Increase Mass Resolution: If using a high-resolution mass spectrometer, increasing the resolution can help distinguish between the analyte's isotopic peak and the internal standard's monoisotopic peak.
Sample Preparation and Data Analysis
-
Adjust IS Concentration: Increasing the concentration of the internal standard can sometimes overcome the relative contribution from the analyte's isotopic signal, but this can be costly and may lead to ion suppression.[4]
-
Use a Correction Factor: For known levels of impurity in the internal standard or predictable analyte-to-IS cross-talk, a mathematical correction can be applied to the data during processing.[1][2] This involves using a non-linear calibration function.[1][2]
Experimental Protocols
This section provides a typical LC-MS/MS protocol for the analysis of Mavacoxib in plasma using this compound as an internal standard. Note: These parameters are a starting point and should be optimized for your specific instrumentation and experimental conditions.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the this compound internal standard at the working concentration.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS System Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Transitions (MRM)
The following table summarizes the suggested MRM transitions for Mavacoxib and this compound. The molecular weight of Mavacoxib is approximately 385.3 g/mol . A +4 Da shift is expected for this compound. The transitions for Mavacoxib are based on published data, while those for this compound are proposed based on common fragmentation patterns of related deuterated compounds and should be confirmed experimentally.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
| Mavacoxib | 386.1 | 366.0 | Quantifier[8] |
| Mavacoxib | 386.1 | [To be determined] | Qualifier |
| This compound | 390.1 | 370.0 | Quantifier (Proposed) |
| This compound | 390.1 | [To be determined] | Qualifier (Proposed) |
Note: The precursor ion is represented as [M+H]⁺. Users should infuse both Mavacoxib and this compound standards into the mass spectrometer to determine the most abundant and stable product ions for use as quantifier and qualifier transitions.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing isotopic interference.
Caption: Troubleshooting workflow for isotopic interference.
Experimental Workflow
This diagram outlines the standard experimental process from sample receipt to final data analysis.
Caption: Standard bioanalytical workflow for Mavacoxib.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zoetis.com.br [zoetis.com.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. forensicrti.org [forensicrti.org]
- 8. krex.k-state.edu [krex.k-state.edu]
Technical Support Center: Mavacoxib-d4 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Mavacoxib-d4 during HPLC analysis.
Troubleshooting Guide: Improving this compound Peak Shape
Poor peak shape in HPLC, such as tailing, fronting, or broadening, can compromise the accuracy and reproducibility of your analytical results. This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Initial Assessment of the Problem
Before making any changes to your method, it is crucial to identify the nature of the peak shape issue. The most common problems are:
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Peak Tailing: The latter half of the peak is wider than the front half. This is often caused by secondary interactions between the analyte and the stationary phase.
-
Peak Fronting: The first half of the peak is broader than the latter half. This can be a result of column overloading or issues with the sample solvent.
-
Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be caused by a variety of factors including column degradation and extra-column volume.
-
Split Peaks: A single compound appears as two or more peaks. This can indicate a problem with the injection process, a partially blocked frit, or a void in the column.
Below is a logical workflow to troubleshoot and resolve these issues.
Figure 1: A step-by-step workflow for troubleshooting HPLC peak shape issues for this compound.
Frequently Asked Questions (FAQs)
Mobile Phase Optimization
Q1: My this compound peak is tailing. How can I improve it by adjusting the mobile phase?
A1: Peak tailing for this compound is often due to secondary interactions between the acidic sulfonamide group of the molecule and residual silanol groups on the silica-based stationary phase. To mitigate this, you should focus on optimizing the mobile phase pH.
-
Adjusting pH: Mavacoxib is an acidic compound due to its sulfonamide group. To ensure it is in a single, un-ionized state and to suppress the ionization of residual silanols on the column, it is recommended to use a mobile phase with a low pH.[1] Aim for a pH of around 2.5 to 3.5.[2] This can be achieved by using a buffer such as phosphate or formate. Operating at a lower pH will protonate the silanol groups, reducing their ability to interact with your analyte.[3]
-
Mobile Phase Composition: A common mobile phase for related compounds like Celecoxib consists of a mixture of acetonitrile and a phosphate buffer.[2][4] You can start with a composition of 45:55 (v/v) acetonitrile to buffer and adjust as needed to achieve the desired retention and peak shape.
-
Ionic Strength: Increasing the buffer concentration (e.g., to 20-50 mM) can also help to mask residual silanol activity and improve peak shape.[5]
Q2: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?
A2: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common choices for reversed-phase HPLC. For coxib compounds, acetonitrile is frequently used and often provides sharper peaks.[2] If you are using methanol and observing poor peak shape, consider switching to acetonitrile or using a mixture of both.
Column Selection and Care
Q3: What type of HPLC column is best for analyzing this compound?
A3: A high-purity, end-capped C18 column is a good starting point for the analysis of this compound.[6]
-
End-Capped Columns: These columns have fewer accessible silanol groups, which minimizes the secondary interactions that cause peak tailing with acidic compounds like this compound.
-
Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) can lead to higher efficiency and sharper peaks, but will also result in higher backpressure.
-
Alternative Chemistries: If tailing persists on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.[5]
Q4: My column is old. Could this be the cause of my peak shape problems?
A4: Absolutely. Column degradation is a common cause of poor peak shape for all analytes in a chromatogram. Over time, the stationary phase can degrade, or the column can become contaminated, leading to peak broadening, tailing, or splitting. If you observe a general deterioration of your chromatography, it may be time to replace your column. Using a guard column can help extend the lifetime of your analytical column.
Sample and Injection Parameters
Q5: I'm observing peak fronting for this compound. What could be the cause?
A5: Peak fronting is often an indication of column overload or a mismatch between the sample solvent and the mobile phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a fronting peak. Try reducing the injection volume or diluting your sample.
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted peak. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.
Quantitative Data on Peak Shape Improvement
| Mobile Phase pH | Tailing Factor (Asymmetry) | Peak Shape Description |
| 7.0 | 2.35 | Severe Tailing |
| 3.0 | 1.33 | Significantly Improved Symmetry |
This data is representative for a basic compound and illustrates the principle of improving peak shape by adjusting mobile phase pH to control ionization. A similar trend of improved peak shape is expected for this compound when the mobile phase pH is lowered to suppress silanol interactions.[1]
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method for this compound
This protocol is based on methods developed for the closely related compound, Celecoxib, and serves as a robust starting point for your method development.[2]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic
-
Composition: 45% Mobile Phase A : 55% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Protocol 2: Systematic Approach to Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of phosphate or formate buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0).
-
Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the buffer with acetonitrile in the desired ratio (e.g., 45:55 v/v).
-
Equilibrate the System: For each mobile phase, flush the HPLC system and column until the baseline is stable.
-
Inject this compound: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Measure the tailing factor or asymmetry for the this compound peak at each pH.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry (tailing factor closest to 1.0) while maintaining adequate retention.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how adjusting the mobile phase pH can mitigate this issue.
Figure 2: The effect of mobile phase pH on silanol interactions and this compound peak shape.
References
Technical Support Center: Mavacoxib-d4 MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Mavacoxib-d4 during tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS/MS analysis?
A1: this compound is a deuterated form of Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID). In MS/MS analysis, it serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard for quantitative analysis because they are chemically identical to the analyte (Mavacoxib) but have a different mass. This allows for accurate quantification by correcting for variations in sample preparation, chromatography, and ionization.
Q2: What are the expected precursor and product ions for Mavacoxib and this compound?
A2: While specific instrument parameters should be optimized, the expected precursor and product ions can be predicted based on the structure of Mavacoxib and fragmentation patterns of similar molecules like Celecoxib. Mavacoxib has a molecular weight of approximately 385.3 g/mol , and this compound has a molecular weight of approximately 389.4 g/mol . In negative ion mode, the deprotonated molecules would be the precursor ions.
Q3: Can this compound separate from Mavacoxib during chromatography?
A3: Yes, it is possible for deuterated standards to exhibit a slight chromatographic shift compared to their non-deuterated counterparts. This is known as the "isotope effect." While usually minimal, significant separation can impact the accuracy of quantification, as the internal standard and analyte may experience different matrix effects. It is crucial to ensure co-elution or near co-elution during method development.
Q4: What are the common causes of low signal intensity for internal standards like this compound?
A4: Low signal intensity of an internal standard can stem from various factors, including issues with sample preparation, the LC-MS/MS system, or the internal standard itself. Common causes include incorrect concentration, degradation, poor ionization, ion suppression from the sample matrix, or suboptimal instrument settings.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity of your this compound internal standard.
Step 1: Verify Internal Standard Integrity and Concentration
The first step is to rule out any issues with the this compound standard itself.
-
Check Concentration: Ensure the working solution of this compound was prepared at the correct concentration. An error in dilution can lead to a consistently low signal.
-
Assess Stability: Verify the stability of the this compound stock and working solutions. Improper storage conditions or age can lead to degradation. Prepare a fresh working solution from the stock and re-inject.
-
Direct Infusion: If possible, directly infuse a known concentration of the this compound working solution into the mass spectrometer. This will confirm if the molecule is capable of producing a stable and strong signal in the absence of chromatographic separation and sample matrix.
Step 2: Evaluate LC-MS/MS System Performance
If the internal standard itself is not the issue, the problem may lie within the LC-MS/MS system.
-
System Suitability Test: Inject a system suitability standard containing this compound at a known concentration. This will help determine if the issue is a general system problem or specific to your samples.
-
Check for Leaks: Inspect all LC connections for any signs of leaks, which can lead to a loss of sample and reduced signal.
-
Mobile Phase and Solvents: Ensure that the mobile phases and any other solvents used are fresh, of the correct composition, and free from contamination.
-
Column Performance: A deteriorating or clogged column can lead to poor peak shape and reduced signal intensity. Consider flushing or replacing the column.
Step 3: Investigate Ion Source and Mass Spectrometer Parameters
Suboptimal ion source and MS settings are a common cause of poor signal intensity.
-
Ion Source Cleaning: A contaminated ion source can significantly suppress the signal. Follow the manufacturer's instructions to clean the ion source components.
-
Ionization Parameters: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. These parameters can have a significant impact on ionization efficiency.
-
MS/MS Parameters: Verify and optimize the MRM transitions, collision energy (CE), and other compound-specific parameters for this compound.
Step 4: Assess for Matrix Effects
Matrix effects, where components in the sample co-eluting with the analyte and internal standard suppress their ionization, are a frequent cause of low and variable signal intensity.
-
Post-Column Infusion: Perform a post-column infusion experiment with this compound while injecting a blank matrix extract. A dip in the signal at the retention time of this compound indicates ion suppression.
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects.
-
Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Modify the chromatographic method to separate this compound from the co-eluting matrix interferences.
Quantitative Data Summary
The following table provides predicted Multiple Reaction Monitoring (MRM) transitions for Mavacoxib and this compound based on the fragmentation of the structurally similar compound, Celecoxib. These should be used as a starting point for optimization on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Mavacoxib | 384.1 | 320.1 | Negative |
| This compound | 388.1 | 324.1 | Negative |
Note: The precursor ions correspond to the [M-H]⁻ species. The product ions are based on the loss of the SO₂NH₂ group, which is a common fragmentation pathway for sulfonamides.
Experimental Protocol: Analysis of Mavacoxib in Plasma
This protocol provides a general procedure for the extraction and analysis of Mavacoxib from plasma samples using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Starting Point)
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
MRM Transitions: See table above. Collision energies should be optimized for your instrument.
Visualizations
Caption: Troubleshooting workflow for low this compound signal intensity.
Calibrating mass spectrometer for optimal Mavacoxib-d4 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mavacoxib-d4 as an internal standard in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Mavacoxib and this compound?
The primary multiple reaction monitoring (MRM) transitions for Mavacoxib and its deuterated internal standard, this compound, are summarized below. These transitions are crucial for the selective and sensitive quantification of the analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Mavacoxib | 384.0 | 319.758 | Negative |
| This compound | 388.0 | 324.355 | Negative |
Q2: What are the optimal cone voltage and collision energy settings for this compound?
The optimal cone voltage and collision energy are instrument-dependent and must be determined empirically. However, typical starting ranges for small molecules like this compound are:
-
Cone Voltage: 10 - 60 V
-
Collision Energy: Determined by direct infusion and optimization experiments.
A detailed protocol for optimizing these parameters is provided in the "Experimental Protocols" section.
Q3: I am observing poor signal intensity for this compound. What are the possible causes and solutions?
Poor signal intensity can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Tuning | Re-infuse the this compound standard and optimize the cone voltage and collision energy. |
| Ion Source Contamination | Clean the ion source components, including the capillary, cone, and lens optics. |
| Incorrect Mobile Phase | Ensure the mobile phase composition and pH are appropriate for negative ion mode electrospray ionization (ESI). The addition of a small amount of a weak acid modifier may be necessary. |
| Sample Matrix Effects | Evaluate for ion suppression or enhancement by post-column infusion of this compound while injecting a blank matrix sample. If matrix effects are significant, improve sample clean-up or adjust chromatographic conditions to separate this compound from interfering components. |
| Degradation of Standard | Prepare a fresh stock solution of this compound and compare its response to the old stock. |
Q4: My this compound peak shape is poor (e.g., broad, tailing, or splitting). How can I improve it?
Poor peak shape can compromise integration and affect the accuracy of your results. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Column Issues | - Ensure the column is properly conditioned and has not exceeded its lifetime. - Check for blockages in the column or frits. - Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | - Optimize the mobile phase composition, including the organic modifier and any additives. - Ensure the mobile phase is properly degassed. |
| Injection Solvent Mismatch | The injection solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
| Carryover | Implement a robust needle wash protocol in your autosampler method, using a strong solvent to remove any residual analyte. |
Q5: I'm experiencing high variability in the this compound signal across my sample batch. What should I investigate?
Signal variability can undermine the reliability of your quantitative data. Here are key areas to check:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the internal standard into all samples. - Verify that the extraction or protein precipitation procedure is performed uniformly across all samples. |
| Autosampler Injection Issues | - Check for air bubbles in the syringe or sample loop. - Ensure the injection volume is consistent. |
| Matrix Effects | As mentioned in Q3, variable matrix effects between samples can lead to inconsistent ion suppression or enhancement. |
| Instrument Instability | Monitor system suitability by injecting a standard solution at regular intervals throughout the batch to assess instrument performance. |
Experimental Protocols
Protocol 1: Calibration of a Mass Spectrometer for this compound Detection
This protocol outlines the steps for optimizing the mass spectrometer parameters for the detection of this compound.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase composition.
2. Direct Infusion and Tuning:
-
Set up the mass spectrometer for direct infusion of the this compound working standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in negative ion mode.
-
Infuse the standard and observe the precursor ion for this compound (m/z 388.0).
3. Optimization of Cone Voltage:
-
While infusing the this compound standard, ramp the cone voltage (typically from 10 V to 60 V in 5 V increments).
-
Monitor the intensity of the precursor ion (m/z 388.0).
-
Plot the ion intensity against the cone voltage to determine the voltage that yields the maximum signal intensity. This will be your optimal cone voltage.
4. Optimization of Collision Energy:
-
Set the cone voltage to the optimized value determined in the previous step.
-
Select the precursor ion (m/z 388.0) for fragmentation.
-
Ramp the collision energy (e.g., from 5 eV to 50 eV in 2-5 eV increments).
-
Monitor the intensity of the product ion (m/z 324.355).
-
Plot the product ion intensity against the collision energy to identify the energy that produces the highest and most stable signal. This is your optimal collision energy.
5. Finalize Method Parameters:
-
Input the optimized cone voltage and collision energy into your LC-MS/MS acquisition method.
-
Verify the performance by injecting a known concentration of this compound and ensuring a stable and robust signal.
Visualizations
Caption: Troubleshooting workflow for common this compound detection issues.
Caption: General experimental workflow for quantitative LC-MS/MS analysis.
Resolving chromatographic shift between Mavacoxib and Mavacoxib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mavacoxib and its deuterated internal standard, Mavacoxib-d4. The primary focus is to address and resolve chromatographic shifts observed between these two compounds during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a different retention time than Mavacoxib?
A1: The observed chromatographic shift between Mavacoxib and this compound is a well-documented phenomenon known as the Deuterium Isotope Effect.[1][2][3] This effect arises from the slight differences in physicochemical properties between protium (¹H) and deuterium (²H or D). The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to altered interactions with the stationary phase of the chromatography column.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5]
Q2: Is a small chromatographic shift between Mavacoxib and this compound acceptable for quantitative analysis?
A2: While stable isotope-labeled internal standards are ideal for correcting for matrix effects and variations in sample processing, a significant chromatographic shift can be problematic.[6][7] If the two peaks are not sufficiently close, they may experience different matrix effects, leading to inaccurate quantification. A small, consistent, and reproducible shift is often manageable, but complete co-elution is ideal.
Q3: What factors can influence the magnitude of the chromatographic shift?
A3: Several factors can influence the degree of separation between Mavacoxib and this compound:
-
Number and position of deuterium atoms: A higher number of deuterium atoms generally leads to a larger isotope effect.[3]
-
Chromatographic conditions: Mobile phase composition (organic modifier, pH), gradient slope, and column temperature can all impact the separation.[2]
-
Stationary phase chemistry: The type of stationary phase (e.g., C18, C8) can influence the interactions with the analyte and its deuterated analog.[2][8]
Troubleshooting Guide: Resolving Chromatographic Shift
If you are observing an undesirable chromatographic shift between Mavacoxib and this compound, the following troubleshooting steps can help you optimize your method to achieve co-elution or a minimal, consistent separation.
Step 1: Method Optimization
The initial approach should focus on adjusting the chromatographic parameters.
Experimental Protocol: Method Optimization
-
Mobile Phase Composition:
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A slight increase or decrease may be sufficient to merge the peaks.
-
Aqueous Phase pH: Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like Mavacoxib, changes in pH can alter the ionization state and interaction with the stationary phase.
-
-
Gradient Profile:
-
If using a gradient, try making it shallower. A slower increase in the organic modifier concentration can sometimes reduce the separation between closely eluting compounds.
-
-
Column Temperature:
-
Vary the column temperature. Increasing the temperature generally decreases retention times and can sometimes reduce the resolution between isotopologues. Conversely, a lower temperature might increase retention and potentially improve co-elution in some cases.
-
-
Flow Rate:
-
Adjust the flow rate. A lower flow rate can sometimes improve resolution, but in this case, a slightly higher flow rate might lead to broader peaks that are more likely to co-elute.
-
Step 2: Column Selection
If method optimization is insufficient, consider the analytical column.
Experimental Protocol: Column Screening
-
Stationary Phase Chemistry:
-
Particle Size and Column Dimensions:
-
A column with a smaller particle size (e.g., sub-2 µm) will provide higher efficiency and narrower peaks, which might exacerbate the separation. Conversely, a column with a larger particle size might lead to broader peaks and better peak merging.
-
Step 3: Data Analysis Considerations
If a small, consistent shift remains, ensure your data analysis method is robust.
-
Integration Parameters: Carefully define the integration windows for both Mavacoxib and this compound to ensure accurate peak area determination.
-
Validation: During method validation, thoroughly assess the impact of the chromatographic shift on the accuracy and precision of your assay.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | 50:50 ACN:H₂O | 55:45 ACN:H₂O | 50:50 MeOH:H₂O |
| Column | C18, 2.1x50mm, 1.8µm | C18, 2.1x50mm, 1.8µm | C8, 2.1x50mm, 1.8µm |
| Flow Rate (mL/min) | 0.4 | 0.4 | 0.4 |
| Temperature (°C) | 40 | 40 | 40 |
| Mavacoxib RT (min) | Record RT | Record RT | Record RT |
| This compound RT (min) | Record RT | Record RT | Record RT |
| ΔRT (min) | Calculate Difference | Calculate Difference | Calculate Difference |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting the chromatographic shift between Mavacoxib and this compound.
Caption: Troubleshooting workflow for resolving chromatographic shifts.
The underlying cause of the chromatographic shift can be visualized as the difference in interaction energies between the analyte and its deuterated analog with the stationary phase.
Caption: Deuterium isotope effect on chromatographic interaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Best practices for handling and storing Mavacoxib-d4 to ensure integrity
This guide provides best practices for handling and storing Mavacoxib-d4 to ensure its integrity for research applications. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The definitive storage conditions for this compound are provided on the lot-specific Certificate of Analysis (CoA) that accompanies the product.[1][2] It is crucial to consult this document upon receipt. As a general guideline for deuterated and other stable isotope-labeled compounds, storage in a cool, dark, and dry place is recommended to prevent degradation. While some suppliers may ship the product at room temperature, long-term storage conditions are typically more stringent.[1]
Q2: How should I handle this compound upon receipt?
A2: Upon receiving this compound, immediately inspect the packaging for any signs of damage. Verify that the product details match your order. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling the compound. Review the Safety Data Sheet (SDS) for specific handling and safety precautions.
Q3: Is this compound light sensitive?
Q4: What is the recommended procedure for preparing stock solutions?
A4: To prepare a stock solution, allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Use a high-purity, anhydrous solvent appropriate for your experimental needs (e.g., DMSO, ethanol). MedChemExpress suggests that Mavacoxib is soluble in DMSO. Ensure the solvent is dry, as moisture can compromise the stability of the compound. For quantitative applications, use calibrated equipment for weighing and volume measurements.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions should be stored in tightly sealed vials at low temperatures to minimize solvent evaporation and degradation. Based on stability data for the unlabeled Mavacoxib in plasma, storage at ≤ -10°C is effective for long-term preservation (up to 192 days).[3][4] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental results.
This could be due to compound degradation, inaccurate concentration, or improper handling. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent results.
Problem: Difficulty dissolving this compound.
-
Verify Solvent Choice: Confirm that you are using a recommended solvent, such as DMSO.
-
Gentle Warming: If solubility is low, gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. Avoid excessive heat, which could cause degradation.
-
Check for Contamination: Ensure your solvent has not absorbed water, which can affect the solubility of hydrophobic compounds.
Quantitative Data Summary
While extensive stability data for solid this compound is not publicly available, the stability of the parent compound, Mavacoxib, in biological matrices provides some insight.
| Matrix | Storage Temperature | Duration | Stability | Reference |
| Dog Plasma | Room Temperature | at least 58 hours | Stable | [3][4] |
| Dog Plasma | ≤ -10°C | up to 192 days | Stable | [3][4] |
Experimental Protocols
Protocol: Assessing the Integrity of this compound using a Stability-Indicating HPLC Method
This protocol is adapted from established methods for structurally related COX-2 inhibitors, such as Celecoxib, and can be used to assess the purity and detect potential degradation products of this compound.
Objective: To determine the purity of a this compound sample and identify any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or ammonium formate (for mobile phase buffering)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV or Mass Spectrometry (MS) detector
Methodology:
-
Standard Solution Preparation:
-
Accurately weigh a small amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 100 µg/mL. This will serve as your primary standard.
-
-
Sample Solution Preparation:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 255 nm (or as optimized for this compound) or MS detection monitoring the parent ion.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Inject the standard solution to determine the retention time and peak area of intact this compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Caption: Experimental workflow for HPLC-based integrity assessment.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Mavacoxib using Mavacoxib-d4 and an Alternative Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Mavacoxib in plasma. The primary method employs a deuterated internal standard, Mavacoxib-d4, for analysis in dog plasma. An alternative method, utilizing Celecoxib as an internal standard for analysis in rabbit plasma, is presented for comparative purposes. This document outlines the experimental protocols and presents key validation parameters in a clear, tabular format to aid researchers in selecting and implementing a suitable bioanalytical method for their pharmacokinetic and toxicokinetic studies.
Executive Summary of Method Performance
The following tables summarize the key performance characteristics of the two analytical methods. Method 1, using the deuterated internal standard this compound, is the recommended approach for studies in dogs due to the identical physicochemical properties of the analyte and the internal standard, which typically leads to more accurate and precise results by compensating for matrix effects and variability in sample processing.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Mavacoxib Analysis
| Validation Parameter | Method 1: this compound (in Dog Plasma) | Method 2: Celecoxib (in Rabbit Plasma) |
| Linearity Range | 5.0 - 2000 ng/mL | 50 - 10,000 ng/mL |
| Correlation Coefficient (r) | Not explicitly stated, but linearity was established | Not explicitly stated, but linearity was established |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] | 50 ng/mL |
| Limit of Detection (LOD) | 1.6 ng/mL[1] | Not Reported |
| Accuracy (as Mean Relative Error) | -6.0% to -0.8% (in validation)[1] | 87% of actual concentration (mean) |
| Precision (as Coefficient of Variation) | 1.8% - 5.1% (in validation)[1] | 9% (mean) |
| Internal Standard | This compound (4H2-mavacoxib)[1][2] | Celecoxib |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the published literature and offer a step-by-step guide for sample preparation and analysis.
Method 1: Mavacoxib Quantification in Dog Plasma using this compound
1. Sample Preparation: Protein Precipitation
-
To 100 µL of canine plasma, add the internal standard (this compound) solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins[2].
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: Gradient High-Performance Liquid Chromatography system.
-
Column: Zorbax Extend C18, 5 µm particle size, 2.1 x 50 mm, with a Phenomenex Security Guard cartridge[2].
-
Mobile Phase: A gradient elution is employed. The initial mobile phase consists of 5 mM ammonium formate buffer and 5 mM ammonium hydroxide in acetonitrile (90:10 v/v)[1]. The mobile phase is then changed to 100% 5 mM ammonium hydroxide in acetonitrile[1].
-
Flow Rate: 0.3 mL/min[2].
-
Injection Volume: 20 µL of the extracted sample supernatant[2].
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a Turbo-Ion Spray source is used[1].
-
Ionization Mode: Negative Ion Monitoring in Multiple Reaction Monitoring (MRM) mode[1].
-
MRM Transitions:
Method 2: Mavacoxib Quantification in Rabbit Plasma using Celecoxib
1. Sample Preparation: Protein Precipitation
-
To 50 µL of rabbit plasma, add 150 µL of methanol containing 1% formic acid and the internal standard, Celecoxib (500 ng/mL).
-
Vortex the mixture for 5 seconds.
-
Centrifuge the samples at 15,000 x g for 10 minutes.
-
Transfer the clear supernatant to a 96-well plate for analysis.
2. Chromatographic Conditions:
-
UPLC System: Acquity UPLC system.
-
Column: Acquity UPLC HSS T3, 1.8 µm particle size, 2.1 x 50 mm.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL of the extracted sample supernatant.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: TQD triple quadrupole mass spectrometer.
-
Ionization Mode: Not explicitly stated, but qualifying and quantifying ions are provided.
-
Quantifying Ions:
-
Mavacoxib: m/z 366
-
Celecoxib (Internal Standard): m/z 362
-
-
Qualifying Ions:
-
Mavacoxib: m/z 386
-
Celecoxib (Internal Standard): m/z 381
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the bioanalytical method validation and the logical relationship between the key validation parameters.
Caption: Experimental workflow for the bioanalytical method of Mavacoxib in canine plasma.
Caption: Interrelationship of key parameters in analytical method validation.
References
A Head-to-Head Battle of Internal Standards: Mavacoxib-d4 vs. A Structural Analog for Mavacoxib Quantification
In the realm of bioanalytical chemistry, the choice of an appropriate internal standard (IS) is paramount for the development of robust and reliable quantitative assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. For the quantification of Mavacoxib, a long-acting non-steroidal anti-inflammatory drug (NSAID), both its deuterated form, Mavacoxib-d4, and a structural analog, Celecoxib, have been employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
This guide provides a comparative overview of the performance of this compound and Celecoxib as internal standards for the bioanalysis of Mavacoxib, supported by experimental data from published studies.
Performance Comparison: this compound vs. Celecoxib
The selection of an internal standard is a critical step in bioanalytical method development. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte. However, a structurally similar compound, like Celecoxib, can also serve as a viable and more cost-effective alternative. The following tables summarize the performance characteristics of LC-MS/MS methods for Mavacoxib quantification using either this compound or Celecoxib as the internal standard.
Table 1: Bioanalytical Method Parameters
| Parameter | Method with this compound IS | Method with Celecoxib IS |
| Analyte | Mavacoxib | Mavacoxib |
| Internal Standard | This compound (4H2-mavacoxib) | Celecoxib |
| Biological Matrix | Dog Plasma | Rabbit Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
Table 2: Method Validation Data
| Validation Parameter | Method with this compound IS | Method with Celecoxib IS |
| Linearity Range | 5.0 - 2000 ng/mL | 50 - 10,000 ng/mL |
| Accuracy (% Relative Error) | -6.0% to 3.4% | Mean accuracy of 87% |
| Precision (% Coefficient of Variation) | 1.8% to 5.1% | Mean precision of 9% |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 50 ng/mL |
| Matrix Effect | Not explicitly reported, but the use of a stable isotope-labeled IS is expected to compensate for matrix effects. | Not reported in the reviewed literature. |
| Stability | Not explicitly detailed in the provided information. | Not reported in the reviewed literature. |
Note: The data presented is compiled from separate studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating and replicating bioanalytical assays.
Method Using this compound as Internal Standard
This method was developed for the quantification of Mavacoxib in dog plasma.[1]
1. Sample Preparation:
-
To 100 µL of plasma, an internal standard solution (this compound) is added.
-
Protein precipitation is performed by adding 200 µL of acetonitrile.
-
The sample is mixed and centrifuged to pellet the precipitated proteins.
-
An aliquot of the supernatant is then injected into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Gradient HPLC system
-
Column: Zorbax Extend C18 (5 µm, 2.1 x 50 mm) with a Phenomenex Security Guard cartridge
-
Mobile Phase: A gradient of 5 mM ammonium formate buffer and 5 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: PE Sciex API 3000 with Turbo-Ion Spray source
-
Ionization Mode: Negative Ion Monitoring (MRM mode)
-
MRM Transitions:
-
Mavacoxib: 384.0 → 319.8
-
This compound: 388.0 → 324.4
-
3. Quality Control (QC) Samples:
-
QC samples were prepared at concentrations of 50, 500, and 2000 ng/mL in dog plasma.[1]
Method Using Celecoxib as Internal Standard
This method was utilized for the quantification of Mavacoxib in rabbit plasma.[2]
1. Sample Preparation:
-
To 0.05 mL of plasma, 0.15 mL of methanol containing 1% formic acid and 500 ng/mL of the internal standard (Celecoxib) is added.
-
The mixture is vortexed for 5 seconds.
-
Centrifugation at 15,000 x g for 10 minutes is performed to precipitate proteins.
-
The clear supernatant is transferred to a 96-well plate for injection.
2. LC-MS/MS Conditions:
-
LC System: Acquity UPLC
-
Mass Spectrometer: TQD
-
MRM Transitions:
-
Mavacoxib (quantifying ion): m/z 366
-
Celecoxib (quantifying ion): m/z 362
-
3. Quality Control (QC) Samples:
-
QC samples were analyzed at concentrations of 50, 1000, and 10,000 ng/mL.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for Mavacoxib analysis using this compound.
Caption: Workflow for Mavacoxib analysis using Celecoxib.
Conclusion
Both this compound and its structural analog, Celecoxib, have been successfully used as internal standards for the quantification of Mavacoxib in plasma samples.
-
This compound , as a stable isotope-labeled internal standard, is theoretically the superior choice. It co-elutes with the analyte and exhibits nearly identical ionization and fragmentation behavior, which provides the most effective compensation for matrix effects and variability in instrument response. The reported method using this compound demonstrates excellent accuracy and precision with a low LLOQ.[1]
-
Celecoxib , as a structural analog, offers a more readily available and potentially more economical alternative. The study utilizing Celecoxib as an internal standard also reported acceptable linearity, accuracy, and precision.[2] However, it is important to note that structural analogs may not perfectly mimic the analyte's behavior, particularly concerning ionization suppression or enhancement in complex biological matrices. The lack of reported data on matrix effects and stability for the Celecoxib method is a limitation in this comparison.
References
Cross-Validation of Mavacoxib Assay: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Mavacoxib in plasma, with a focus on the cross-validation of an assay using its deuterated internal standard, Mavacoxib-d4. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision. This document outlines the experimental protocols and presents supporting data to guide researchers in selecting and implementing the most suitable assay for their pharmacokinetic and other drug development studies.
Superior Assay Performance with this compound Internal Standard
The gold standard for the bioanalysis of Mavacoxib involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, this compound (also referred to as 4H2-mavacoxib). This approach ensures the highest level of accuracy and precision by compensating for variability in sample preparation and instrument response.
Assay Performance Characteristics
The following table summarizes the validation parameters of an LC-MS/MS assay for Mavacoxib in dog plasma using this compound as the internal standard.
| Validation Parameter | Performance Metric |
| Linearity (Calibration Range) | 5.0 ng/mL - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Accuracy (Mean Relative Error) | -6.0% to -0.8% |
| Precision (Coefficient of Variation) | 1.8% to 5.1% |
| Limit of Detection (LOD) | 1.6 ng/mL |
Data sourced from a pharmacokinetic study of Mavacoxib in young adult laboratory dogs.[1][2]
Alternative Internal Standard: Celecoxib
In some applications, a structurally similar molecule, such as Celecoxib, has been used as an internal standard for the analysis of Mavacoxib. While this can be a viable alternative, it may not perfectly mimic the behavior of Mavacoxib during sample processing and analysis, potentially leading to lower precision and accuracy compared to the use of a deuterated internal standard.
A study on the pharmacokinetics of Mavacoxib in New Zealand White rabbits utilized Celecoxib as the internal standard. The reported accuracy was 87% of the actual concentration, with a mean precision of 9%. While effective, these values indicate a slightly lower performance compared to the assay using this compound.
Experimental Protocols
I. Mavacoxib Assay with this compound Internal Standard
This section details the methodology for the quantification of Mavacoxib in plasma using this compound as the internal standard, employing an LC-MS/MS system.
A. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
HPLC System: Gradient High-Performance Liquid Chromatography
-
Column: Zorbax Extend C18 (5 µm particle size, 2.1 x 50 mm) with a Phenomenex Security Guard cartridge.[2]
-
Mobile Phase:
-
A: 5 mM ammonium formate buffer
-
B: 5 mM ammonium hydroxide in acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 20 µL of the extracted sample supernatant.[2]
-
Mass Spectrometer: PE Sciex API 3000 with a Turbo-Ion Spray source.[2]
-
Ionization Mode: Negative Ion Monitoring (MRM mode)
-
MRM Transitions:
II. Cross-Validation Workflow
Cross-validation is a critical step to ensure the reliability and interchangeability of different bioanalytical methods. The following workflow outlines the process for comparing the performance of the Mavacoxib assay using this compound versus an alternative internal standard.
Caption: Workflow for the cross-validation of two bioanalytical methods for Mavacoxib.
Signaling Pathways and Logical Relationships
The analytical process for Mavacoxib quantification is a sequential workflow rather than a biological signaling pathway. The logical relationship is straightforward: the sample is prepared to isolate the analyte and internal standard, which are then separated and detected by LC-MS/MS, and finally, the data is processed to determine the concentration.
Caption: Logical workflow of the Mavacoxib bioanalytical assay from sample to result.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a highly accurate, precise, and robust method for the quantification of Mavacoxib in biological matrices. While alternative internal standards can be employed, the stable isotope-labeled standard is recommended for definitive pharmacokinetic and bioequivalence studies where data integrity is paramount. The detailed protocols and comparative data presented in this guide are intended to assist researchers in establishing and validating a reliable bioanalytical method for Mavacoxib.
References
A Head-to-Head Comparison: Mavacoxib-d4 Versus ¹³C-Labeled Mavacoxib as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Mavacoxib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two common stable isotope-labeled internal standards: Mavacoxib-d4 (deuterated) and ¹³C-labeled Mavacoxib.
The selection of an internal standard is a critical decision in developing robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1] This guide delves into the respective advantages and disadvantages of this compound and ¹³C-labeled Mavacoxib, supported by established principles of stable isotope labeling and data from published analytical methods.
Performance Comparison: this compound vs. ¹³C-Mavacoxib
The fundamental differences between deuterated and ¹³C-labeled internal standards lie in their physicochemical properties and stability. These differences can significantly impact assay performance.
| Feature | This compound (Deuterated) | ¹³C-Labeled Mavacoxib | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to unlabeled Mavacoxib.[2] | Co-elutes perfectly with unlabeled Mavacoxib.[3] | The difference in bond energy between C-H and C-D can lead to chromatographic separation, potentially compromising the ability to correct for matrix effects that vary across the elution peak. ¹³C-labeling results in a negligible difference in physicochemical properties, ensuring true co-elution.[2] |
| Isotopic Stability | Risk of back-exchange (D for H) if the label is in an exchangeable position.[3][4] The stability of the deuterium label in this compound needs to be validated for the specific analytical conditions.[5] | Highly stable C-C bonds prevent any isotopic exchange or loss during sample processing and analysis.[3] | Isotopic instability can lead to a decrease in the internal standard concentration, resulting in an overestimation of the analyte concentration.[5] ¹³C-labeled standards provide greater confidence in the quantitative accuracy. |
| Ionization & Fragmentation | The presence of deuterium can sometimes influence ionization efficiency and fragmentation patterns in the mass spectrometer. | Behaves identically to the unlabeled analyte during ionization and fragmentation.[3] | Altered fragmentation can complicate method development and potentially affect the precision of the measurement. |
| Commercial Availability & Cost | More commonly available and generally less expensive to synthesize.[1] | Often more expensive and may require custom synthesis due to more complex synthetic routes.[1][5] | The higher cost of ¹³C-labeled standards can be a limiting factor, especially for large-scale studies. However, this may be offset by reduced method development time and increased data reliability.[5] |
| Matrix Effect Compensation | The slight difference in retention time can lead to incomplete compensation for matrix effects, especially in complex biological matrices.[2] | Provides the most accurate compensation for matrix effects due to identical retention time and ionization behavior.[3] | In complex matrices like plasma or tissue homogenates, the ability to accurately correct for ion suppression or enhancement is crucial for reliable quantification. |
Experimental Protocols
While a direct comparative study between this compound and ¹³C-labeled Mavacoxib is not available in the published literature, the following experimental protocol for the quantification of Mavacoxib in plasma using this compound as an internal standard is well-established.[6][7][8] A similar protocol would be employed for a ¹³C-labeled internal standard, with the primary difference being the mass transitions monitored in the mass spectrometer.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add the internal standard solution (this compound or ¹³C-Mavacoxib).[6]
-
Precipitate proteins by adding 200 µL of acetonitrile.[6][8]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[8]
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used (e.g., Zorbax Extend C18, 5 µm, 2.1 x 50 mm).[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.[8]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[8]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, or atmospheric pressure chemical ionization (APCI), can be used.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification.
-
Mass Transitions (Hypothetical):
-
Mavacoxib: The precursor ion and a specific product ion would be monitored.
-
This compound: The precursor ion will be shifted by +4 Da compared to Mavacoxib, and a corresponding product ion will be monitored.
-
¹³C-Labeled Mavacoxib: The precursor ion will be shifted by the number of ¹³C atoms incorporated, and a corresponding product ion will be monitored.
-
-
Visualizing the Workflow and Mechanism of Action
To further aid in understanding the analytical process and the biological context of Mavacoxib, the following diagrams have been generated.
Caption: Bioanalytical workflow for Mavacoxib quantification.
Caption: Mavacoxib's mechanism of action via COX-2 inhibition.
Conclusion and Recommendations
Both this compound and ¹³C-labeled Mavacoxib can be used as internal standards for the quantitative analysis of Mavacoxib. However, ¹³C-labeled Mavacoxib is theoretically the superior choice, offering a higher degree of accuracy and reliability due to its identical chromatographic behavior and isotopic stability.[3] The primary drawback of ¹³C-labeled standards is their higher cost and potentially limited availability.
For routine analyses where cost is a significant consideration and the analytical method has been thoroughly validated to account for any potential issues with the deuterated standard, this compound can be a suitable option. However, for pivotal studies such as pivotal pharmacokinetic/pharmacodynamic (PK/PD) studies, or when the highest level of accuracy is required, the use of ¹³C-labeled Mavacoxib is strongly recommended. The initial investment in a more robust internal standard can prevent costly and time-consuming issues with data integrity down the line.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. zoetis.com.br [zoetis.com.br]
- 7. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.zoetis.com.br [www2.zoetis.com.br]
Inter-laboratory Comparison of Mavacoxib Quantification Utilizing Mavacoxib-d4 as an Internal Standard: A Methodological Guide
This guide provides a comparative overview of analytical methodologies for the quantification of Mavacoxib in biological matrices, with a specific focus on the use of its deuterated isotopologue, Mavacoxib-d4, as an internal standard. The data and protocols presented are synthesized from various research publications to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The aim is to facilitate the establishment and validation of robust bioanalytical methods for Mavacoxib.
Introduction to Mavacoxib and the Role of an Internal Standard
Mavacoxib is a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease in dogs[1][2]. Accurate quantification of Mavacoxib in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies[3].
The use of a stable isotope-labeled internal standard, such as this compound, is a best practice in quantitative mass spectrometry. This compound is the deuterium-labeled version of Mavacoxib[1]. It shares near-identical physicochemical properties with the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting internal standard compensates for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.
Experimental Protocols for Mavacoxib Quantification
The quantification of Mavacoxib in plasma is typically achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized representation of methodologies reported in the literature[4][5][6].
2.1. Sample Preparation
-
Aliquoting: Transfer a 100 µL aliquot of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Fortify the plasma sample with a known concentration of this compound (also referred to as 4H2-mavacoxib) solution[4][5].
-
Protein Precipitation: Add 200 µL of acetonitrile to the sample to precipitate plasma proteins[4][5].
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
2.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used, such as a Zorbax Extend C18 (5 µm particle size, 2.1 x 50 mm) with a guard cartridge[6].
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous buffer (e.g., 5 mM ammonium formate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile)[6].
-
Flow Rate: A typical flow rate is around 0.3 mL/min[6].
-
Injection Volume: A 20 µL injection of the prepared sample supernatant is common[4][6].
-
-
Mass Spectrometry (MS/MS):
-
Ionization: A Turbo-Ion Spray source operating in negative ion mode is often utilized[6].
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Mavacoxib and this compound.
-
Comparative Performance of Mavacoxib Quantification Methods
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility[7][8][9]. Key validation parameters from different studies are summarized below to provide a comparative performance overview.
Table 1: Comparison of Method Validation Parameters for Mavacoxib Quantification
| Parameter | Study 1 (Dogs)[4][5][6] | Study 2 (Rabbits)[10][11] | Study 3 (Cockatiels)[12] |
| Internal Standard | This compound (4H2-mavacoxib) | Celecoxib | This compound |
| Linear Range | 5.0 - 2000 ng/mL | 50 - 10,000 ng/mL | Not explicitly stated, LOQ is 5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 50 ng/mL | 5 ng/mL |
| Accuracy (Mean Relative Error) | -0.2% to 3.4% (for quality control samples) | 87% of actual concentration (mean accuracy) | Within- and between-run accuracy criteria met |
| Precision (Coefficient of Variation, CV) | ≤ 3.9% (for quality control samples) | 9% (mean precision) | Within- and between-run precision criteria met |
| Limit of Detection (LOD) | 1.6 ng/mL | Not Reported | 0.25 ng/mL |
Note: The use of different internal standards (Celecoxib in Study 2) and variations in instrumentation and matrix can contribute to differences in performance characteristics.
Experimental Workflow and Signaling Pathway Diagrams
4.1. Mavacoxib Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of Mavacoxib in plasma samples using LC-MS/MS with an internal standard.
Caption: Workflow for Mavacoxib quantification in plasma.
4.2. Mavacoxib's Mechanism of Action: COX-2 Inhibition
Mavacoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This pathway is central to its therapeutic action.
Caption: Mavacoxib selectively inhibits the COX-2 pathway.
Conclusion
The quantification of Mavacoxib using LC-MS/MS with this compound as an internal standard is a robust and reliable method, as demonstrated by the validation data from multiple studies. While specific parameters such as the linear range and LLOQ may vary between laboratories due to differences in instrumentation and specific protocols, the overall approach provides high accuracy and precision. This guide offers a foundational protocol and comparative data to aid in the development and validation of analytical methods for Mavacoxib in a research setting. Adherence to established bioanalytical method validation guidelines is critical for ensuring data quality and integrity[7][8][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoetis.com.br [zoetis.com.br]
- 5. www2.zoetis.com.br [www2.zoetis.com.br]
- 6. www2.zoetis.com.br [www2.zoetis.com.br]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. krex.k-state.edu [krex.k-state.edu]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
Mavacoxib-d4 Internal Standard: A Comparative Analysis of Linearity, Accuracy, and Precision in Bioanalytical Methods
In the realm of pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard is paramount for ensuring the reliability and accuracy of quantitative results. This guide provides a comparative overview of the performance of Mavacoxib-d4 as an internal standard against other alternatives, supported by experimental data on linearity, accuracy, and precision for the quantification of Mavacoxib. This document is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of Mavacoxib or similar COX-2 inhibitors.
Performance Data Overview
The following tables summarize the validation parameters for analytical methods using this compound and an alternative internal standard, Celecoxib, for the quantification of Mavacoxib in plasma. It is important to note that the data presented is derived from separate studies conducted in different species, and therefore, a direct head-to-head comparison should be interpreted with caution.
Table 1: Method Validation Parameters using this compound Internal Standard in Dog Plasma [1]
| Parameter | Result |
| Linearity Range | 5.0 - 2000 ng/mL |
| Accuracy (Mean Relative Error) | -6.0% to -0.8% (Validation) -0.2% to 3.4% (In-study QC) |
| Precision (% CV / % RSD) | 1.8% to 5.1% (Validation) ≤ 3.9% (In-study QC) |
Table 2: Method Validation Parameters using Celecoxib Internal Standard in Rabbit Plasma [2][3]
| Parameter | Result |
| Linearity Range | 50 - 10,000 ng/mL |
| Accuracy (Mean) | 87% of actual concentration |
| Precision (Mean % CV) | 9% |
The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, Mavacoxib, leading to similar extraction recovery and ionization efficiency. This minimizes variability during sample preparation and analysis, often resulting in higher accuracy and precision, as suggested by the lower relative errors and coefficients of variation observed in the study utilizing this compound[1]. In contrast, while Celecoxib is a structurally related molecule and a viable internal standard, inherent differences in its chemical properties compared to Mavacoxib can lead to variations in analytical response, potentially affecting the overall accuracy and precision of the method[2][3].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the data was generated.
Protocol 1: Quantification of Mavacoxib in Dog Plasma using this compound Internal Standard[1][4]
-
Sample Preparation: To 100 µL of dog plasma, an internal standard solution of 4H2-mavacoxib (this compound) was added. Plasma proteins were precipitated by adding 200 µL of acetonitrile.
-
Chromatography: The acetonitrile extract (20 µL) was injected onto a gradient High-Performance Liquid Chromatography (HPLC) system equipped with a Zorbax Extend C18 column (5 µm particle size, 2.1 mm internal diameter).
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer (MS/MS).
-
Quantification: The concentration of Mavacoxib was determined by comparing the peak area ratio of Mavacoxib to this compound against a calibration curve. Quality control samples at three concentrations (typically 50, 500, and 2000 ng/mL) were included in each analytical run.
Protocol 2: Quantification of Mavacoxib in Rabbit Plasma using Celecoxib Internal Standard[2][3]
-
Sample Preparation: To 0.05 mL of rabbit plasma, standard, or quality control sample, 0.15 mL of methanol containing 1% formic acid and 500 ng/mL of the internal standard, Celecoxib, was added. The mixture was vortexed for 5 seconds and then centrifuged at 15,000 x g for 10 minutes.
-
Chromatography: The supernatant was analyzed by liquid chromatography with mass spectrometry (LC/MS/MS). The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient flow of 0.6 mL/min. The retention times for Mavacoxib and Celecoxib were 2.1 and 2.2 minutes, respectively.
-
Mass Spectrometry: The qualifying ions for Mavacoxib and Celecoxib were m/z 385.88 and 381.4, respectively. The quantifying ions for Mavacoxib and Celecoxib were m/z 365.96 and 361.99, respectively.
-
Quantification: A standard curve in rabbit plasma was generated over a concentration range of 50 – 10,000 ng/mL. The accuracy and precision were determined on replicates of 3 at concentrations of 50, 1000, and 10,000 ng/mL.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of Mavacoxib in plasma using an internal standard and LC-MS/MS.
Caption: Bioanalytical workflow for Mavacoxib quantification.
References
Mitigating Matrix Effects in Mavacoxib Bioanalysis: A Comparative Guide to Using Mavacoxib-d4
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Mavacoxib from biological matrices, particularly using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the potential for matrix effects poses a significant challenge to data accuracy and reliability. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to compensate for these effects. This guide provides a comparative assessment of using Mavacoxib-d4 as an internal standard for the bioanalysis of Mavacoxib, supported by established experimental protocols and in line with regulatory expectations.
The Critical Role of Internal Standards in Combating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological sample, can lead to inaccurate quantification. An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thereby normalizing the analyte's response and ensuring accurate measurement. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as its physicochemical properties are nearly identical to the analyte, Mavacoxib.
Performance of this compound in Matrix Effect Compensation
While specific quantitative data on the matrix effect factor for Mavacoxib using this compound is not extensively published in peer-reviewed literature, the consistent and successful use of this compound in pharmacokinetic studies of Mavacoxib in various species, including dogs and cockatiels, strongly supports its efficacy. The underlying principle is that this compound will track the behavior of Mavacoxib during sample preparation and ionization, effectively normalizing variations.
In contrast, the use of a structurally similar molecule, such as Celecoxib, as an internal standard has been reported in some studies, for instance, in the analysis of Mavacoxib in rabbit plasma. While a viable alternative when a SIL-IS is unavailable, structural analogs may exhibit different chromatographic retention times and ionization efficiencies, potentially leading to incomplete compensation for matrix effects.
The following table presents illustrative data on what would be expected from a matrix effect assessment for Mavacoxib using this compound, based on regulatory guidelines. This data is hypothetical and serves to demonstrate the expected performance.
Table 1: Illustrative Matrix Effect Factor Assessment for Mavacoxib using this compound in Dog Plasma
| Parameter | Low QC (15 ng/mL) | High QC (1500 ng/mL) | Acceptance Criteria |
| Mavacoxib Response in Blank Matrix Extract (A) | 18,500 | 1,820,000 | - |
| Mavacoxib Response in Neat Solution (B) | 20,000 | 2,000,000 | - |
| This compound Response in Blank Matrix Extract (C) | 35,500 | 3,650,000 | - |
| This compound Response in Neat Solution (D) | 38,000 | 3,900,000 | - |
| Matrix Effect Factor (MEF) - Mavacoxib (A/B) | 0.925 | 0.910 | CV ≤ 15% |
| Matrix Effect Factor (MEF) - this compound (C/D) | 0.934 | 0.936 | CV ≤ 15% |
| Internal Standard Normalized MEF ((A/B) / (C/D)) | 0.990 | 0.972 | 0.85 - 1.15 |
This table contains illustrative data.
Experimental Protocols
A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The following protocols outline the typical procedures for sample analysis and matrix effect evaluation for Mavacoxib using this compound.
I. Sample Preparation and LC-MS/MS Analysis
This protocol is a synthesis of methods reported in pharmacokinetic studies of Mavacoxib.
-
Sample Spiking: To 100 µL of plasma sample (blank, calibration standard, or quality control), add the internal standard solution (this compound).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions (Typical):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Mavacoxib and this compound.
II. Matrix Effect Factor Assessment
This protocol is based on the recommendations from the FDA and EMA guidelines for bioanalytical method validation.
-
Prepare Three Sets of Samples:
-
Set 1 (A): Blank biological matrix from at least six different sources is extracted, and then spiked with Mavacoxib and this compound at low and high concentrations.
-
Set 2 (B): A neat solution of Mavacoxib and this compound in the reconstitution solvent at the same low and high concentrations.
-
Set 3 (C): Blank biological matrix from the same six sources spiked with Mavacoxib and this compound before the extraction process (used for recovery assessment).
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Effect Factor (MEF):
-
MEF = (Peak area of the analyte in the post-extraction spiked sample) / (Peak area of the analyte in the neat solution)
-
An MEF of 1 indicates no matrix effect.
-
An MEF < 1 indicates ion suppression.
-
An MEF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Effect Factor:
-
IS Normalized MEF = (MEF of Mavacoxib) / (MEF of this compound)
-
The coefficient of variation (CV) of the IS-normalized MEF across the different matrix lots should not exceed 15%.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflow for the quantification of Mavacoxib in plasma.
Caption: Logical workflow for the assessment of matrix effect and recovery.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is the recommended approach for the accurate quantification of Mavacoxib in biological matrices. Its ability to co-elute and behave similarly to the analyte during sample processing and analysis effectively compensates for matrix-induced ionization variability. While publicly available quantitative data on the matrix effect factor is limited, the principles of bioanalytical method validation and the successful application of this compound in numerous studies underscore its suitability and superiority over structural analog internal standards. For regulatory submissions, a thorough validation demonstrating the acceptable performance of the internal standard in compensating for matrix effects is essential.
Justification for Using a Deuterated Internal Standard for Mavacoxib Analysis
A Comparison Guide for Researchers in Bioanalysis
In the quantitative bioanalysis of Mavacoxib, a long-acting non-steroidal anti-inflammatory drug (NSAID)[1][2], achieving accurate and reproducible results is paramount. A critical component in reaching this goal, particularly when using liquid chromatography-mass spectrometry (LC-MS), is the choice of an appropriate internal standard (IS). This guide provides a comprehensive justification for the use of a deuterated internal standard for Mavacoxib, supported by experimental principles and data.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Internal standards are essential in quantitative LC-MS for correcting variability throughout the analytical process.[3] This includes variations introduced during sample preparation, injection, and within the mass spectrometer's ionization source.[3][4] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[5]
Why a Deuterated Internal Standard is the Gold Standard
For LC-MS applications, stable isotope-labeled (SIL) internal standards, such as those labeled with deuterium (²H or D), are widely considered the "gold standard".[3][5][6] This is because their physicochemical properties are nearly identical to the unlabeled analyte, Mavacoxib. This similarity ensures they behave alike during extraction, chromatography, and ionization.[5][7]
Key Advantages of Using a Deuterated Mavacoxib Internal Standard:
-
Compensation for Matrix Effects: Biological matrices like plasma, serum, and tissue are complex and contain numerous endogenous compounds.[8] These co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[8] This phenomenon, known as the "matrix effect," is a significant source of error in bioanalytical methods.[8] A deuterated internal standard co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction and more reliable quantification.[7][9]
-
Correction for Variability in Sample Preparation: Losses can occur at various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10][11] Since a deuterated IS has nearly identical chemical properties to Mavacoxib, it will be lost to the same extent, ensuring the analyte-to-IS ratio remains constant and the calculated concentration is accurate.[7]
-
Improved Precision and Accuracy: By effectively compensating for analytical variability, deuterated internal standards significantly improve the precision and accuracy of the bioanalytical method.[3] This is crucial for pharmacokinetic and toxicokinetic studies where reliable data is essential for decision-making.[12]
Comparison of Internal Standard Strategies
To illustrate the superiority of a deuterated internal standard, the following table compares its performance characteristics with a structural analog, another common type of internal standard.
| Feature | Deuterated Internal Standard (Mavacoxib-d4) | Structural Analog Internal Standard (e.g., Celecoxib) |
| Chromatographic Retention Time | Co-elutes with Mavacoxib | Different retention time |
| Ionization Efficiency | Nearly identical to Mavacoxib | Different ionization efficiency |
| Compensation for Matrix Effects | Excellent, as it experiences the same ion suppression/enhancement | Poor, as it elutes at a different time and experiences different matrix effects |
| Correction for Extraction Recovery | Excellent, due to similar chemical properties | May differ from Mavacoxib, leading to inaccurate correction |
| Overall Accuracy and Precision | High | Can be compromised by differential matrix effects and extraction recovery |
Experimental Protocol for Mavacoxib Analysis Using a Deuterated Internal Standard
The following is a typical experimental protocol for the analysis of Mavacoxib in plasma using a deuterated internal standard (this compound).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[13]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Mavacoxib from matrix components. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized for Mavacoxib).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mavacoxib: Precursor ion (e.g., [M+H]⁺) → Product ion
-
This compound: Precursor ion (e.g., [M+4+H]⁺) → Product ion
-
-
Optimization: The cone voltage and collision energy should be optimized for each transition to maximize signal intensity.
Visualization of the Workflow and Matrix Effect Compensation
The following diagrams illustrate the analytical workflow and the principle of matrix effect compensation using a deuterated internal standard.
Caption: Bioanalytical workflow for Mavacoxib quantification.
Caption: Mitigation of matrix effect with a deuterated standard.
Conclusion
The use of a deuterated internal standard is a robust and reliable strategy for the quantitative bioanalysis of Mavacoxib by LC-MS. Its ability to effectively compensate for matrix effects and variability in sample preparation leads to superior accuracy and precision compared to other internal standard approaches. For researchers and scientists in drug development, employing a deuterated internal standard for Mavacoxib analysis is a critical step in generating high-quality, dependable data for pharmacokinetic and other essential studies.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. www2.zoetis.com.br [www2.zoetis.com.br]
Comparative Analysis of Mavacoxib and Mavacoxib-d4 Recovery in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical recovery of Mavacoxib and its deuterated isotopologue, Mavacoxib-d4. While direct comparative studies on the extraction recovery of Mavacoxib and this compound are not extensively published, the consistent and successful use of this compound as an internal standard in validated bioanalytical assays provides strong evidence for their comparable recovery characteristics.
The fundamental principle of using a stable isotope-labeled internal standard, such as this compound, is that it behaves nearly identically to the unlabeled analyte (Mavacoxib) during sample preparation, extraction, and chromatographic analysis. This ensures that any loss of the analyte during the process is accurately compensated for by a proportional loss of the internal standard, leading to precise and accurate quantification. Therefore, it can be scientifically inferred that the recovery of this compound is representative of the recovery of Mavacoxib.
Quantitative Data Summary
Although explicit recovery percentages for Mavacoxib and this compound are not detailed in the reviewed literature, the validation parameters of the analytical methods used for their quantification underscore the robustness and reliability of the assays. The following table summarizes the performance characteristics of a typical validated LC-MS/MS method for the determination of Mavacoxib in plasma, utilizing this compound as an internal standard.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [cite: ] |
| Calibration Range | 5.0 - 2000 ng/mL | [cite: ] |
| Mean Relative Error (Accuracy) | -6.0% to -0.8% | [cite: ] |
| Precision (Coefficient of Variation) | 1.8% to 5.1% | [cite: ] |
Experimental Protocol: Quantification of Mavacoxib in Plasma using LC-MS/MS
This section details a common methodology for the extraction and quantification of Mavacoxib from canine plasma, employing this compound as an internal standard.
1. Sample Preparation:
-
A 100 µL aliquot of canine plasma is transferred to a microcentrifuge tube.
-
The sample is fortified with a known concentration of this compound solution (internal standard).
2. Protein Precipitation:
-
To precipitate plasma proteins, 200 µL of acetonitrile is added to the plasma sample.
-
The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
The sample is then centrifuged to pellet the precipitated proteins.
3. Extraction:
-
The supernatant, containing Mavacoxib and this compound, is carefully transferred to a clean tube for analysis.
4. LC-MS/MS Analysis:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is achieved on a suitable column to resolve the analytes from other matrix components.
-
The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify Mavacoxib and this compound based on their unique mass-to-charge ratios.
5. Quantification:
-
The concentration of Mavacoxib in the original plasma sample is determined by comparing the peak area ratio of Mavacoxib to that of the this compound internal standard against a calibration curve prepared with known concentrations of Mavacoxib.
Mavacoxib Mechanism of Action: COX-2 Inhibition
Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class. Its principal mode of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins, mediators of pain and inflammation. By selectively inhibiting COX-2, Mavacoxib reduces the synthesis of these pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.
Caption: Mavacoxib selectively inhibits the COX-2 pathway.
Experimental Workflow for Mavacoxib Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Mavacoxib in plasma samples.
Caption: Bioanalytical workflow for Mavacoxib quantification.
Evaluating the Robustness of a Bioanalytical Method for Mavacoxib Using Mavacoxib-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of bioanalytical data is paramount. This guide provides a comprehensive evaluation of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mavacoxib in plasma, using Mavacoxib-d4 as an internal standard. We will delve into the experimental protocols, present comparative data, and explore alternative analytical approaches, offering a clear perspective on method performance and reliability.
The quantification of drug concentrations in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies. Mavacoxib, a long-acting non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is no exception. A robust bioanalytical method ensures that the data generated is accurate and reproducible, even with small, deliberate variations in method parameters that may occur during routine analysis. This guide focuses on the widely used LC-MS/MS method, leveraging the stable isotope-labeled internal standard this compound to ensure the highest level of accuracy.
The Standard: An LC-MS/MS Method with this compound
The predominant method for the bioanalysis of Mavacoxib in plasma is reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). The use of a deuterated internal standard, this compound, is the gold standard for correcting for variability in sample preparation and instrument response.
Experimental Protocol: A Typical Workflow
The following protocol outlines a standard approach for the analysis of Mavacoxib in plasma samples.
Methodology Details:
-
Sample Preparation: A simple and efficient protein precipitation is commonly employed. To a small volume of plasma (e.g., 100 µL), the internal standard this compound is added, followed by a protein precipitating agent like acetonitrile. After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate Mavacoxib and this compound from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is common.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both Mavacoxib and this compound, ensuring high specificity and sensitivity.
Evaluating Robustness: Key Parameters and Expected Outcomes
Table 1: Key Robustness Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria (Typical) |
| Mobile Phase Composition | ± 2% of organic component | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% |
| Mobile Phase pH | ± 0.2 units | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% |
| Column Temperature | ± 5 °C | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% |
| Flow Rate | ± 10% | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% |
| Sample Extraction | Variations in vortex time, centrifugation speed/time | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% |
The use of a stable isotope-labeled internal standard like this compound is expected to significantly mitigate the impact of many of these variations, as both the analyte and the internal standard will be similarly affected, leading to a consistent peak area ratio.
Performance Comparison: LC-MS/MS vs. Alternative Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for its high sensitivity, selectivity, and robustness, other analytical techniques can be employed for the quantification of Mavacoxib or other coxib drugs.
Table 2: Comparison of Analytical Methods for Coxib Quantification
| Method | Principle | Advantages | Disadvantages | Typical LOQ |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | High sensitivity and selectivity, excellent accuracy and precision, robust against matrix effects. | High initial instrument cost, requires specialized expertise. | Low ng/mL |
| HPLC-UV | Chromatographic separation followed by ultraviolet detection. | Lower instrument cost, widely available. | Lower sensitivity and selectivity compared to MS/MS, more susceptible to interference from matrix components. | Higher ng/mL to µg/mL |
| HPLC-Fluorescence | Chromatographic separation followed by fluorescence detection. | Can offer higher sensitivity than UV for fluorescent compounds. | Not all compounds are naturally fluorescent; may require derivatization. | Potentially lower ng/mL than UV |
Forced Degradation Studies: A Key Component of Robustness Evaluation
Forced degradation studies are crucial for developing a stability-indicating method, which is an inherent part of a robust analytical procedure. These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products. A robust method must be able to resolve the parent drug from any degradants.
While specific forced degradation data for Mavacoxib is limited in the public domain, studies on other coxibs have shown that the primary degradation pathways often involve hydrolysis of the sulfonamide group under acidic or basic conditions. A robust LC-MS/MS method for Mavacoxib would demonstrate no interference from these potential degradation products at the retention time of the analyte and internal standard.
Conclusion
The bioanalytical method for Mavacoxib utilizing LC-MS/MS with this compound as an internal standard stands as a highly robust and reliable technique. The inherent selectivity of tandem mass spectrometry, combined with the corrective power of a stable isotope-labeled internal standard, ensures that the method is resilient to the minor variations in experimental conditions that are inevitable in a high-throughput laboratory setting. While alternative methods exist, they generally do not offer the same level of sensitivity, selectivity, and robustness. For pivotal preclinical and clinical studies where data integrity is of utmost importance, the LC-MS/MS method with this compound is the unequivocal choice. Future published studies providing detailed robustness data, including the deliberate variation of multiple parameters and their impact on analytical results, would further solidify the exceptional reliability of this bioanalytical approach.
Performance characteristics of Mavacoxib-d4 in different biological matrices
In the realm of pharmacokinetic and toxicokinetic studies, the precise quantification of therapeutic agents in complex biological matrices is paramount. For non-steroidal anti-inflammatory drugs (NSAIDs) like Mavacoxib, the use of a deuterated internal standard, such as Mavacoxib-d4, is the gold standard in bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard (SIL-IS) meticulously mirrors the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variability in extraction recovery. This guide provides a comparative overview of the expected performance characteristics of this compound in various biological matrices, benchmarked against other commonly used NSAIDs in veterinary medicine.
While specific experimental data on the performance of this compound is not extensively published, its characteristics can be inferred from validated bioanalytical methods for Mavacoxib and other NSAIDs. It is a well-established principle in bioanalysis that a deuterated internal standard will exhibit nearly identical extraction recovery and matrix effect profiles to its non-deuterated counterpart.
Comparative Performance in Canine Plasma
Canine plasma is a primary matrix for monitoring the systemic exposure of Mavacoxib. The following table summarizes the expected performance of this compound alongside other NSAIDs, based on published validation data for their respective bioanalytical methods.
| Analyte/Internal Standard | Extraction Method | Extraction Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| This compound (inferred) | Protein Precipitation | 85 - 110 | 90 - 110 | < 15 | < 15 | ± 15 |
| Carprofen | Liquid-Liquid Extraction | > 85 | Not specified | < 10 | < 10 | Not specified |
| Meloxicam | Protein Precipitation | ~96 | Not specified | < 7 | < 7 | ± 2.5 |
| Robenacoxib | Liquid-Liquid Extraction | ~97 | Not specified | 2.2 - 9.2 | Not specified | 100 |
Note: Data for this compound is inferred based on typical performance characteristics of deuterated internal standards and validated methods for similar NSAIDs. Specific values would need to be established during method validation.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification. Below is a generalized experimental protocol for the determination of Mavacoxib in canine plasma using this compound as an internal standard, based on common LC-MS/MS methodologies for NSAIDs.[1][2]
Sample Preparation: Protein Precipitation
-
To 100 µL of canine plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Mavacoxib and this compound.
Stability of Mavacoxib in Biological Matrices
The stability of an analyte in a biological matrix under various storage conditions is a critical parameter to assess during method validation. While specific stability data for this compound is not available, studies on other coxibs have shown them to be relatively stable.[3] For routine analysis, the following stability should be established for Mavacoxib in the target matrices:
-
Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles (typically 3 cycles).
-
Short-Term (Bench-Top) Stability: Stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Stability under frozen conditions (-20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Stability of the processed sample in the autosampler.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes in the bioanalysis of Mavacoxib.
Conclusion
The use of this compound as an internal standard is integral to the development of a robust and reliable bioanalytical method for the quantification of Mavacoxib in biological matrices. While direct performance data for this compound is limited in public literature, its characteristics can be confidently inferred to be in line with those of Mavacoxib and other validated NSAID bioanalytical methods. The provided experimental framework and comparative data serve as a valuable resource for researchers and drug development professionals in establishing and validating methods for pharmacokinetic and toxicokinetic assessments of Mavacoxib. The principles of good bioanalytical method validation dictate that specific performance characteristics must be empirically determined for each matrix of interest.
References
- 1. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mavacoxib Pharmacokinetics Across Species Using Mavacoxib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Mavacoxib, a long-acting non-steroidal anti-inflammatory drug (NSAID), in various animal species. The data presented is supported by experimental evidence, with a focus on studies utilizing Mavacoxib-d4 as an internal standard for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Executive Summary
Mavacoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, exhibits markedly different pharmacokinetic properties across various species. Notably, its elimination half-life is exceptionally long in dogs, contributing to its extended dosing interval. In contrast, other species, such as rabbits and certain avian species, demonstrate more rapid clearance. Understanding these inter-species variations is critical for dose determination and ensuring both safety and efficacy in veterinary medicine and drug development. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used for their determination, and visualizes the underlying mechanism of action and experimental workflows.
Data Presentation: Comparative Pharmacokinetics of Mavacoxib
The following table summarizes the key pharmacokinetic parameters of Mavacoxib in dogs, rabbits, and various avian species. These values have been compiled from multiple studies to provide a comparative overview.
| Species | Dose (mg/kg) | Tmax (days) | Cmax (ng/mL) | t1/2 (days) | Bioavailability (F%) | Reference |
| Dog (Beagle) | 4 (oral, fed) | - | - | 16.6 (median) | 87.4 | [1] |
| Dog (Beagle) | 4 (oral, fasted) | - | - | 16.6 (median) | 46.1 | [1] |
| Rabbit (New Zealand White) | 6 (oral) | 0.36 | 854 | 1.63 | - | [2] |
| Cockatiel | 4 (oral) | - | - | 5.6 (135 hours) | 111-113 | [3] |
| African Grey Parrot | 4 (oral) | - | - | 4.8 (115.89 hours) | - | [4] |
| Caribbean Flamingo | 6 (oral) | 0.78 (18.68 hours) | 2970 | 3.1 (74.47 hours) | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are the protocols for key experiments cited in this guide.
Mavacoxib Quantification in Plasma using LC-MS/MS with this compound Internal Standard (Adapted from studies in dogs and cockatiels)[3][6]
1. Sample Preparation:
-
To 100 µL of plasma, an internal standard solution containing this compound is added.
-
Plasma proteins are precipitated by adding 200 µL of acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
An aliquot of the supernatant is transferred for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.
-
Chromatographic Separation: A C18 analytical column is typically used for separation. The mobile phase often consists of a gradient of ammonium formate or ammonium hydroxide in water and acetonitrile.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions monitored are specific for Mavacoxib and this compound. For example:
-
Quantification: The concentration of Mavacoxib in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a standard curve prepared in blank plasma.
Pharmacokinetic Study in Dogs (Beagle)[6]
-
Animals: Healthy adult Beagle dogs.
-
Housing and Acclimatization: Animals are housed in accordance with institutional guidelines and acclimatized to the study conditions.
-
Dosing: Mavacoxib is administered orally as a single dose. For bioavailability studies, both fed and fasted conditions are evaluated. An intravenous dose is also administered to a separate group to determine absolute bioavailability.
-
Blood Sample Collection: Serial blood samples are collected from the jugular vein at predetermined time points before and after drug administration.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K3EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Data Analysis: Plasma concentrations of Mavacoxib are determined using the validated LC-MS/MS method. Pharmacokinetic parameters are calculated using non-compartmental analysis.
Pharmacokinetic Study in Rabbits (New Zealand White)[2][7]
-
Animals: Healthy New Zealand White rabbits.
-
Dosing: A single oral dose of Mavacoxib is administered. The drug may be compounded into a sweetened syrup to facilitate administration[7].
-
Blood Sample Collection: Blood samples are collected from the lateral saphenous vein at various time points post-administration.
-
Plasma Preparation: Similar to the protocol for dogs, blood is collected in heparinized tubes, centrifuged, and the plasma is harvested and stored.
-
Data Analysis: Plasma Mavacoxib concentrations are measured by LC-MS/MS. In some studies, celecoxib was used as an internal standard[7][8]. Pharmacokinetic parameters are calculated using non-compartmental methods.
Mandatory Visualizations
Mavacoxib's Mechanism of Action: COX-2 Inhibition
Caption: Mavacoxib selectively inhibits the COX-2 enzyme in the arachidonic acid pathway.
Experimental Workflow for Mavacoxib Pharmacokinetic Analysis
Caption: Workflow for determining Mavacoxib pharmacokinetic parameters.
References
- 1. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of mavacoxib in New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. PHARMACOKINETICS OF ORAL MAVACOXIB IN CARIBBEAN FLAMINGOS (PHOENICOPTERUS RUBER RUBER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zoetis.com.br [zoetis.com.br]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. krex.k-state.edu [krex.k-state.edu]
Comparative Analysis of Mavacoxib Quantification: A Review of Methods Utilizing Deuterated and Non-Deuterated Internal Standards
A comprehensive guide for researchers and drug development professionals on the bioanalytical methods for Mavacoxib, with a focus on the comparison between the use of deuterated and non-deuterated internal standards. This review provides detailed experimental protocols, comparative quantitative data, and visual workflows to aid in method selection and development.
The accurate quantification of Mavacoxib, a long-acting non-steroidal anti-inflammatory drug (NSAID), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing and instrument response. This guide provides a detailed comparison of a validated LC-MS/MS method employing a deuterated Mavacoxib standard with a method that utilizes a structural analog as the internal standard.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of Mavacoxib in plasma using two different internal standard approaches.
Method 1: Mavacoxib Analysis using a Deuterated Internal Standard (Mavacoxib-D4)
This method, adapted from the study by Dhondt L, et al. (2017), is a robust and specific assay for the quantification of Mavacoxib in avian plasma.[1]
Sample Preparation:
-
To 50 µL of plasma, add 25 µL of the internal standard working solution (200 ng/mL this compound).
-
Add 25 µL of ethanol.
-
Add 150 µL of 0.1 M NaOH.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate.
-
Vortex the mixture for 15 seconds.
-
Centrifuge the samples.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography:
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Information not specified in the provided abstract.
-
Mobile Phase: Information not specified in the provided abstract.
-
Flow Rate: Information not specified in the provided abstract.
-
Injection Volume: Information not specified in the provided abstract.
Mass Spectrometry:
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), polarity not specified.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific m/z transitions for Mavacoxib and this compound are not detailed in the abstract.
Method 2: Mavacoxib Analysis using a Structural Analog Internal Standard (Celecoxib)
This protocol is based on the methodology described by Wilson SE, et al. (2023) for the analysis of Mavacoxib in rabbit plasma.[2][3][4][5]
Sample Preparation:
-
To 0.05 mL of plasma, standard, or quality control sample in a 1.5 mL microcentrifuge tube, add 0.15 mL of methanol containing 1% formic acid and 500 ng/mL of the internal standard, celecoxib.[3]
-
Vortex the mixture for 5 seconds.[3]
-
Centrifuge at 15,000 x g for 10 minutes.[3]
-
Transfer the clear supernatant to a 96-well plate for injection.[3]
Liquid Chromatography:
-
LC System: Acquity UPLC (Waters Corp)[3]
-
Column: Acquity UPLC HSS, T3, 1.8 µm, 2.1 x 50 mm[3]
-
Mobile Phase:
-
A: 0.1% formic acid in deionized water
-
B: 0.1% formic acid in methanol
-
-
Gradient: A linear gradient starting at 90% A, decreasing to 20% A at 1.5 minutes, then returning to 90% A at 2.1 minutes.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 0.01 mL[3]
-
Column Temperature: 50°C
Mass Spectrometry:
-
MS System: TQD (Waters Corp)[3]
-
Ionization Mode: Electrospray Ionization (ESI), polarity not specified.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Quantitative Data Comparison
The following tables summarize the quantitative performance characteristics of the two described methods for Mavacoxib analysis.
Table 1: Method Performance using Deuterated Internal Standard (this compound)
| Parameter | Value | Reference |
| Linearity Range | 5 - 5000 ng/mL | [1] |
| Correlation Coefficient (r) | 0.9982 - 0.9999 | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| Limit of Detection (LOD) | 0.25 ng/mL | [1] |
| Precision (Within- and Between-run) | Met acceptance criteria | |
| Accuracy (Within- and Between-run) | Met acceptance criteria |
Table 2: Method Performance using Structural Analog Internal Standard (Celecoxib)
| Parameter | Value | Reference |
| Linearity Range | 50 - 10,000 ng/mL | [3][4] |
| Correlation Coefficient (r) | Not specified | |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [3][4] |
| Limit of Detection (LOD) | Not specified | |
| Precision (%CV) | 9% | [3][4] |
| Accuracy | 87% of actual concentration | [3][4] |
Experimental Workflow Visualizations
The following diagrams illustrate the experimental workflows for the two Mavacoxib analysis methods.
References
- 1. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of mavacoxib in New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the rigorous standards of bioanalytical method validation are paramount for ensuring data integrity and regulatory compliance. A critical component of this process is the appropriate use of internal standards (IS), with stable isotope-labeled internal standards (SIL-ISs) widely regarded as the gold standard. This guide provides a comprehensive comparison of SIL-ISs with alternative approaches, supported by experimental data, and outlines the key regulatory guidelines and experimental protocols.
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[1][2] While various compounds can be employed as internal standards, SIL-ISs offer distinct advantages due to their close physicochemical similarity to the analyte of interest.
The Superiority of Stable Isotope-Labeled Internal Standards
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle modification results in a mass shift that allows the SIL-IS to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[3] This near-identical nature is the cornerstone of its superior performance compared to structural analogs, which are molecules with similar but not identical chemical structures.
The primary advantage of a SIL-IS is its ability to more effectively compensate for matrix effects, which are the suppression or enhancement of the analyte's signal by co-eluting components in the biological matrix.[3][4] Because the SIL-IS and the analyte co-elute and experience the same ionization conditions, any matrix-induced variations in signal intensity are mirrored in both compounds, leading to a more accurate and precise analyte-to-IS ratio.[3]
Quantitative Comparison of Internal Standards
Experimental data from various studies consistently demonstrate the enhanced performance of SIL-ISs over structural analog internal standards in key bioanalytical validation parameters. The following tables summarize the comparative performance in terms of accuracy and precision.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% CV) | Reference |
| Immunosuppressants (Tacrolimus, Sirolimus, Everolimus, Cyclosporin A) | Stable Isotope-Labeled | Whole Blood | -2.1% to 12.2% | < 8% (Between-day) | [5] |
| Structural Analog | Whole Blood | -2.0% to 11.4% | < 8% (Between-day) | [5] | |
| Angiotensin IV | Stable Isotope-Labeled | Rat Brain Dialysates | Improved | Improved | [6] |
| Structural Analog | Rat Brain Dialysates | Reduced | Not Improved | [6] | |
| Lapatinib | Stable Isotope-Labeled (lapatinib-d3) | Pooled Human Plasma | within 100 ± 10% | < 11% | [7] |
| Non-Isotope-Labeled (zileuton) | Pooled Human Plasma | within 100 ± 10% | < 11% | [7] |
Table 1: Comparison of Accuracy and Precision with Different Internal Standards.
While in some cases, such as with the immunosuppressants, the performance of the structural analog was comparable to the SIL-IS, the study on angiotensin IV highlights a scenario where the structural analog failed to adequately correct for matrix effects, leading to reduced accuracy.[5][6] The lapatinib case further illustrates that while a non-isotope-labeled IS can show acceptable performance in pooled plasma, it may not account for inter-individual variability in patient samples as effectively as a SIL-IS.[7]
Regulatory Landscape: FDA and EMA Guidelines
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. The ICH M10 guideline, adopted by both the FDA and EMA, provides a harmonized approach.[8]
Key tenets of these guidelines regarding internal standards include:
-
Suitability: The chosen internal standard should be suitable for the intended purpose.[8]
-
Addition: The IS should be added to all calibration standards, quality control (QC) samples, and study samples.[8]
-
Validation Parameters: The bioanalytical method, including the performance of the internal standard, must be thoroughly validated for several parameters.
The following diagram illustrates the key validation parameters as stipulated by regulatory guidelines.
Key parameters for bioanalytical method validation.
Detailed Experimental Protocols
To ensure compliance and data reliability, the following key experiments must be performed as part of the bioanalytical method validation.
Matrix Effect Evaluation
The matrix effect is the alteration of analyte response due to interfering components in the biological matrix.
Objective: To assess the influence of the biological matrix on the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples:
-
Set A: Spike the analyte and internal standard into a neat solution (e.g., mobile phase) at low and high QC concentrations.
-
Set B: Extract the blank matrix from each of the six lots. Then, spike the post-extracted matrix with the analyte and internal standard at the same low and high QC concentrations.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for each lot:
-
MF = (Peak area of analyte in post-extracted matrix) / (Peak area of analyte in neat solution)
-
-
The coefficient of variation (%CV) of the IS-normalized MF (analyte MF / IS MF) across the different lots should be ≤15%.
The following workflow diagram illustrates the process for evaluating the matrix effect.
Workflow for Matrix Effect Evaluation.
Recovery Experiment
Objective: To determine the extraction efficiency of the analytical method for the analyte and internal standard.
Protocol:
-
Prepare three sets of samples at low, medium, and high QC concentrations:
-
Set 1 (Pre-extraction spike): Spike the analyte and internal standard into the biological matrix before the extraction process.
-
Set 2 (Post-extraction spike): Extract blank biological matrix and then spike the analyte and internal standard into the post-extracted matrix. This represents 100% recovery.
-
Set 3 (Neat solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent.
-
-
Analyze all three sets of samples.
-
Calculate the percent recovery for the analyte and IS at each concentration level:
-
% Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100
-
-
The recovery of the analyte and the internal standard should be consistent, precise, and reproducible, although it does not need to be 100%.
Stability Testing
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
Protocol:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Expose the samples to different conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (typically 3 cycles).
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the expected storage period of study samples.
-
Post-Preparative (Autosampler) Stability: Store processed samples in the autosampler for the maximum anticipated run time.
-
-
Analyze the stability samples against a freshly prepared calibration curve and freshly prepared QC samples.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
The following diagram illustrates the logical relationship in selecting an internal standard.
Decision-making process for internal standard selection.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality bioanalytical science. Their ability to closely mimic the behavior of the analyte provides superior compensation for experimental variability, particularly matrix effects, leading to more accurate and precise data. While structural analogs can be used, their performance must be rigorously validated to ensure they are fit for purpose. Adherence to the detailed experimental protocols outlined in regulatory guidelines is essential for the successful validation of any bioanalytical method, ultimately ensuring the integrity of the data that underpins critical drug development decisions.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. graphviz dot file example · GitHub [gist.github.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. westgard.com [westgard.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Mavacoxib-d4: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Mavacoxib-d4 is a critical component of laboratory safety and chemical management. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with safety regulations and best practices.
This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mavacoxib, requires careful handling due to its potential for adverse health effects and long-term environmental impact.[1][2] Adherence to proper disposal protocols is paramount to protect both laboratory personnel and the surrounding ecosystem.
Key Hazard and Disposal Information
The following table summarizes the critical safety and disposal information for Mavacoxib, which is directly applicable to this compound.
| Parameter | Information | Source |
| Chemical Name | 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 | [3] |
| GHS Classification | Acute Toxicity 4 (Oral), STOT RE 2, Aquatic Acute 2, Aquatic Chronic 2 | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H373: May cause damage to organs through prolonged or repeated exposure. H401: Toxic to aquatic life. H411: Toxic to aquatic life with long lasting effects. | [1][2] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P314: Get medical advice/attention if you feel unwell. P501: Dispose of contents/container in accordance with all local and national regulations. | [1] |
| Primary Routes of Exposure | Ingestion, skin contact, eye contact, inhalation of dust. | [2] |
| Known Clinical Effects | May cause gastrointestinal issues, kidney effects, changes in blood chemistry, diarrhea, and vomiting. | [1][2] |
| Environmental Hazards | May have long-term toxic effects on the aquatic environment. | [1][2] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste and to prevent its release into the environment.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
2. Waste Segregation:
-
Solid Waste:
-
Collect any solid this compound, contaminated materials (e.g., weighing paper, pipette tips), and empty containers in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
If this compound is in a solution, it should be collected in a designated hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent used.
-
3. Decontamination of Work Surfaces:
-
After handling, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood) with an appropriate cleaning agent.
-
All materials used for decontamination (e.g., wipes, paper towels) should also be disposed of as solid hazardous waste.
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal contractor.
-
Crucially, the disposal of this compound must be carried out in accordance with all local, state, and national environmental regulations. [1]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. This is to prevent its release into the aquatic environment, where it can have long-lasting toxic effects.[1]
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
